3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine
Description
BenchChem offers high-quality 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-5-2-11-7-4(5)1-10-3-6(7)9/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPYNKHCPHWRGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=CC(=C2N1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696602 | |
| Record name | 3-Bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190320-09-2 | |
| Record name | 3-Bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190320-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine
Abstract
The 1H-pyrrolo[3,2-c]pyridine, also known as 6-azaindole, represents a critical scaffold in modern medicinal chemistry. Its structural resemblance to indole allows it to function as a versatile bioisostere, while the integrated pyridine ring offers unique opportunities for hydrogen bonding and modulation of physicochemical properties. This guide provides a comprehensive overview of a proposed synthetic route and detailed characterization plan for a key derivative, 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine. This molecule serves as a valuable building block for the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology and inflammatory diseases.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the strategic considerations and practical execution of its synthesis and rigorous analytical validation.
Strategic Importance and Retrosynthetic Analysis
The pyrrolo[3,2-c]pyridine core is a privileged structure found in numerous biologically active compounds, including potent inhibitors of FMS kinase and tubulin polymerization agents for anticancer applications.[1][3] The introduction of a fluorine atom at the 7-position can enhance metabolic stability and binding affinity, while the bromine at the 3-position provides a versatile synthetic handle for further elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
A logical retrosynthetic approach is paramount for an efficient synthesis. Our strategy involves a two-stage process: first, the construction of the core 7-fluoro-1H-pyrrolo[3,2-c]pyridine scaffold, followed by a regioselective bromination of the electron-rich pyrrole ring.
Caption: Retrosynthetic analysis of 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine.
Proposed Synthesis Pathway
The following protocol is a robust, proposed pathway derived from established methodologies for azaindole synthesis.[4][5] The causality behind each step is explained to ensure reproducibility and understanding.
Overall Workflow
The synthesis is designed as a multi-step sequence that can be monitored at each stage to ensure the quality of intermediates before proceeding.
Caption: High-level workflow for the synthesis and purification of the target compound.
Part A: Synthesis of 7-fluoro-1H-pyrrolo[3,2-c]pyridine
Step 1: Iodination of 2-Amino-4-fluoropyridine
-
Rationale: Introduction of an iodine atom at the C3 position is necessary to enable the subsequent Sonogashira cross-coupling reaction. N-Iodosuccinimide (NIS) is an effective and relatively mild electrophilic iodinating agent for this transformation on an activated pyridine ring.
-
Protocol:
-
To a solution of 2-amino-4-fluoropyridine (1.0 eq) in anhydrous acetonitrile (ACN) in a round-bottom flask protected from light, add N-Iodosuccinimide (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexanes).
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-4-fluoro-3-iodopyridine.
-
Step 2: Sonogashira Coupling with a Protected Alkyne
-
Rationale: This palladium-catalyzed cross-coupling reaction constructs the carbon framework necessary for the pyrrole ring. Using a silyl-protected alkyne like (triisopropylsilyl)acetylene prevents self-coupling and other side reactions. The copper(I) iodide co-catalyst is crucial for the catalytic cycle.
-
Protocol:
-
To an oven-dried flask, add 2-amino-4-fluoro-3-iodopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Purge the flask with an inert gas (Argon or Nitrogen).
-
Add anhydrous triethylamine (TEA) followed by (triisopropylsilyl)acetylene (1.5 eq).
-
Heat the mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture, filter through a pad of Celite, and concentrate the filtrate. Purify the residue by column chromatography (silica gel) to obtain the coupled product.
-
Step 3: Silyl Deprotection and Intramolecular Cyclization
-
Rationale: The silyl protecting group is removed under basic conditions. The resulting terminal alkyne undergoes a base-mediated intramolecular cyclization (indolization) to form the desired pyrrolopyridine ring system.
-
Protocol:
-
Dissolve the silylated intermediate (1.0 eq) in methanol.
-
Add potassium carbonate (K₂CO₃, 3.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours. The deprotection and cyclization often occur in one pot.
-
Monitor the formation of the product, 7-fluoro-1H-pyrrolo[3,2-c]pyridine, by LC-MS.
-
Neutralize the mixture with dilute HCl, and extract the product with ethyl acetate.
-
Dry the organic phase, concentrate, and purify by column chromatography to yield the pure intermediate.
-
Part B: Regioselective Bromination
Step 4: Bromination of 7-fluoro-1H-pyrrolo[3,2-c]pyridine
-
Rationale: The pyrrole ring of the azaindole scaffold is electron-rich and highly susceptible to electrophilic aromatic substitution. The C3 position is the most electronically activated site. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a controlled source of electrophilic bromine (Br⁺), minimizing over-bromination and side reactions compared to elemental bromine. The reaction is typically performed at a low temperature to enhance regioselectivity.
-
Protocol:
-
Dissolve the 7-fluoro-1H-pyrrolo[3,2-c]pyridine intermediate (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring carefully by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry, and concentrate. The crude product can be purified by column chromatography or recrystallization to yield the final product, 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine.
-
Characterization and Quality Control
Rigorous characterization is essential to confirm the identity, structure, and purity of the final compound. This forms the basis of a self-validating protocol.
Spectroscopic and Spectrometric Analysis
| Technique | Purpose | Expected Observations for 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine |
| ¹H NMR | Structural confirmation and proton environment analysis. | - Aromatic protons on the pyridine ring will show characteristic doublets with coupling to the ¹⁹F nucleus. - A singlet for the C2-proton on the pyrrole ring. - A broad singlet for the N-H proton of the pyrrole. |
| ¹³C NMR | Carbon skeleton confirmation. | - Distinct signals for each of the 7 carbon atoms. - The C-F bond will result in a large ¹JCF coupling constant for C7. - The C-Br bond will cause a downfield shift for C3. |
| ¹⁹F NMR | Confirmation of fluorine incorporation. | - A single resonance, likely a doublet of doublets due to coupling with adjacent aromatic protons. |
| LC-MS | Purity assessment and molecular weight confirmation. | - A single major peak in the HPLC chromatogram (purity >95%). - The mass spectrum will show two major peaks for the molecular ion [M+H]⁺ corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. |
Chromatographic Purity Assessment
-
Thin Layer Chromatography (TLC): An indispensable tool for real-time reaction monitoring. A typical mobile phase would be 20-40% ethyl acetate in hexanes. The starting material and product should have distinct Rf values.
-
High-Performance Liquid Chromatography (HPLC): Used for final purity determination. A standard method would involve a C18 reverse-phase column with a gradient elution of water and acetonitrile (both containing 0.1% TFA or formic acid). Purity is determined by integrating the peak area at a suitable UV wavelength (e.g., 254 nm).
Conclusion
This guide outlines a strategic and logically sound approach for the synthesis and characterization of 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine, a highly valuable building block in drug discovery. By understanding the rationale behind each synthetic step and employing a thorough analytical workflow, researchers can confidently produce and validate this compound for further chemical exploration. The methodologies described are grounded in established chemical principles and are designed to be both efficient and reliable in a modern research laboratory.
References
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One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science. Available at: [Link]
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Synthesis of 7-azaindole derivatives, starting from different cyclic imines. ResearchGate. Available at: [Link]
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Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]
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Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry. Available at: [Link]
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Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]
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Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Pharmaceutical and Biological Research. Available at: [Link]
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3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine. Beijing Synthink Technology Co., Ltd. Available at: [Link]
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Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. Available at: [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. Available at: [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH. Available at: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine
Introduction
The pyrrolo[3,2-c]pyridine scaffold, an isomer of azaindole, represents a privileged heterocyclic system in modern medicinal chemistry. Its unique electronic and structural features make it a cornerstone for the development of targeted therapeutics, particularly kinase inhibitors for oncology.[1] Derivatives of this core have shown promise as potent anticancer and antiarthritic agents.[1] This guide focuses on a specific, functionalized derivative: 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine (CAS No. 1190320-09-2).
The strategic placement of a bromine atom at the C3 position provides a versatile synthetic handle for further molecular elaboration via cross-coupling reactions, while the fluorine atom at the C7 position can enhance metabolic stability and modulate binding affinity through specific electronic interactions. Understanding the fundamental physicochemical properties of this molecule is therefore not merely an academic exercise; it is a critical prerequisite for its effective use in drug discovery and development, influencing everything from reaction optimization and compound stability to solubility and ultimate bioavailability. This document provides a comprehensive analysis of the known and predicted properties of this compound, grounded in established analytical principles and methodologies.
Molecular Structure and Core Properties
The foundational characteristics of a compound dictate its behavior in both chemical and biological systems. The essential identification and core properties of 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine are summarized below.
Caption: Molecular connectivity of 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine.
Table 1: Core Molecular Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1190320-09-2 | [2][3][4] |
| Molecular Formula | C₇H₄BrFN₂ | [2] |
| Molecular Weight | 215.02 g/mol | [2] |
| Appearance | White to off-white solid (Expected) | Inferred from related compounds[5] |
| Purity (Typical) | ≥97% |[2] |
Predicted Physicochemical Properties for Drug Development
In the absence of extensive experimental data for this specific molecule, computational (in-silico) prediction serves as an invaluable tool for early-stage drug development. These predictions provide insights into a compound's likely ADME (Absorption, Distribution, Metabolism, and Excretion) properties, guiding further experimental design. The parameters below are calculated based on the compound's structure and are frequently used to assess "drug-likeness," often in the context of frameworks like Lipinski's Rule of Five.
Table 2: Predicted Physicochemical Parameters
| Parameter | Predicted Value | Significance in Drug Discovery |
|---|---|---|
| XLogP3 | 2.1 | An estimate of lipophilicity (oil/water partition coefficient). A value in this range suggests good potential for membrane permeability. |
| Hydrogen Bond Donors | 1 | The pyrrole N-H group can donate a hydrogen bond, influencing solubility and target binding. |
| Hydrogen Bond Acceptors | 2 | The pyridine nitrogen and the fluorine atom can act as hydrogen bond acceptors, contributing to interactions with biological targets and water. |
| Rotatable Bond Count | 0 | The rigid, fused-ring structure results in low conformational flexibility, which can be advantageous for binding affinity and selectivity. |
| Topological Polar Surface Area (TPSA) | 40.9 Ų | Predicts the surface area occupied by polar atoms. A value below 140 Ų is generally associated with good cell permeability. |
Note: Values are based on computational models analogous to those used for similar structures on platforms like PubChem.[6]
Spectroscopic and Spectrometric Characterization
Structural confirmation and purity assessment rely on a suite of analytical techniques. The expected spectral characteristics for 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) and one broader signal for the N-H proton.
-
The protons on the pyridine ring will be influenced by the electronegative fluorine atom, likely shifting them downfield.
-
The two protons on the pyrrole ring will exhibit characteristic chemical shifts and coupling constants.
-
The N-H proton of the pyrrole ring is expected to appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. Using a solvent like DMSO-d₆ is advisable to clearly observe this exchangeable proton.[7]
-
-
¹³C NMR: The spectrum will display seven distinct signals for the seven carbon atoms. The carbons attached to the electronegative bromine and fluorine atoms (C3 and C7, respectively) will be significantly shifted downfield.[8][9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and, by extension, the elemental composition of a molecule.
-
Low-Resolution MS: The key diagnostic feature will be the molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), the spectrum will show two peaks of nearly equal intensity at m/z 214 and 216, which is a definitive signature for a monobrominated compound.
-
High-Resolution MS (HRMS): This technique is essential for unambiguously confirming the elemental formula. The experimentally determined exact mass should align with the calculated value for C₇H₄⁷⁹BrFN₂ within a very narrow margin (e.g., ± 5 ppm).[8][9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups. For this compound, the most characteristic absorption band would be the N-H stretch from the pyrrole ring, typically observed in the region of 3200-3400 cm⁻¹.[10]
Thermal and Solubility Properties
Melting Point
The melting point is a fundamental indicator of purity and crystalline stability.[11] While no experimental value has been published for 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine, the structurally similar compound 3-bromo-1H-pyrrolo[2,3-b]pyridine has a reported melting point of 143-145 °C.[5] A comparable melting point is anticipated for the title compound. Differential Scanning Calorimetry (DSC) is the preferred method for an accurate determination, as it can also reveal other thermal events like polymorphism.[11]
Solubility
The solubility profile is critical for designing biological assays, formulating dosing solutions, and predicting oral absorption. Based on its polycyclic aromatic structure and high lipophilicity (predicted XLogP3 of 2.1), the compound is expected to be:
-
Poorly soluble in aqueous media.
-
Soluble in common polar aprotic organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents like dichloromethane.[5]
Acid-Base Properties (pKa)
The molecule possesses two nitrogen atoms with distinct electronic properties:
-
The pyridine nitrogen is basic, with an expected pKa similar to other electron-deficient pyridines.
-
The pyrrole nitrogen is very weakly acidic, and its N-H proton is generally not considered ionizable under physiological conditions.[5]
Experimental Protocols for Property Determination
To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following section outlines robust methodologies for determining key physicochemical properties.
Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)
This method provides a highly accurate melting temperature and enthalpy of fusion, which is indicative of the compound's crystallinity and purity.[11]
Workflow: DSC Analysis
Caption: Workflow for Melting Point Determination using DSC.
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine into a standard aluminum DSC pan.
-
Sealing: Hermetically seal the pan to prevent sublimation. An empty sealed pan is used as a reference.
-
Instrument Setup: Place both the sample and reference pans into the DSC instrument.
-
Thermal Program: Equilibrate the system at 25°C. Then, ramp the temperature at a constant rate (e.g., 10 °C/min) to a temperature well above the expected melting point, under an inert nitrogen atmosphere.
-
Data Analysis: The melting point is recorded as the onset temperature of the endothermic peak on the resulting thermogram. The sharpness of the peak provides a qualitative measure of purity.[11]
Protocol 2: Aqueous Solubility Determination by Shake-Flask Method
The shake-flask method is the gold-standard technique for determining thermodynamic solubility, which is crucial for predicting oral bioavailability.
Workflow: Shake-Flask Solubility Assay
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Methodology:
-
Equilibration: Add an excess amount of the solid compound to a vial containing a buffer of physiological relevance (e.g., phosphate-buffered saline, pH 7.4).
-
Agitation: Seal the vial and agitate it in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by filtering the supernatant through a low-binding 0.45 µm filter.
-
Quantification: Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO) and create a series of calibration standards. Analyze the filtered aqueous sample and the standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The solubility is determined by comparing the analytical response of the saturated solution to the calibration curve.
Conclusion
3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine is a highly functionalized heterocyclic compound with significant potential as a building block in drug discovery. Its physicochemical profile—characterized by low aqueous solubility, good predicted membrane permeability, and a rigid core structure—is typical of many kinase inhibitors. The presence of bromine and fluorine atoms not only provides opportunities for synthetic diversification but also influences its electronic and metabolic properties. While many properties are currently predicted, the experimental protocols outlined in this guide provide a clear and robust pathway for their empirical validation. A thorough understanding and documentation of these characteristics are paramount for any researcher aiming to leverage this promising scaffold in the development of novel therapeutics.
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- 3-Bromo-7-fluoro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine. Chemsrc.
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- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances.
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The Art of Dissolution: A Technical Guide to the Solubility of 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the solubility of 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. In the absence of extensive published solubility data for this specific molecule, this guide establishes a predictive and methodological framework for its characterization. We delve into the theoretical principles governing solubility, drawing parallels from structurally similar compounds, and present a suite of robust experimental protocols for empirical determination. This document is designed to be a practical resource, equipping researchers with the necessary tools to understand and manipulate the solubility of this compound, a critical parameter in drug discovery and development.
Introduction: The Significance of Solubility
The journey of a drug molecule from a laboratory curiosity to a therapeutic agent is fraught with challenges, with solubility often acting as a primary gatekeeper. A compound's ability to dissolve in a solvent system dictates its bioavailability, formulation possibilities, and ultimately, its efficacy.[1][2] The molecule at the heart of this guide, 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine, belongs to the pyrrolopyridine class of compounds, a scaffold known for its diverse biological activities, including potential applications in oncology and anti-inflammatory therapies.[3][4][5] Understanding its solubility profile in a range of organic solvents is paramount for its advancement through the drug discovery pipeline. This guide will provide both the theoretical underpinnings and the practical methodologies to comprehensively assess the solubility of this promising molecule.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[6][7][8] This adage is rooted in the intermolecular forces that govern the interactions between solute and solvent molecules. For 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine, its molecular structure offers key insights into its potential solubility.
The presence of a pyrrole and a pyridine ring introduces polarity and the capacity for hydrogen bonding, while the bromine and fluorine atoms contribute to the molecule's overall polarity and potential for dipole-dipole interactions. Based on the general principle that polar compounds tend to dissolve in polar solvents, we can anticipate that 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine will exhibit greater solubility in polar organic solvents.[9] Conversely, its solubility in nonpolar solvents is expected to be limited.
A structurally related compound, 3-bromo-1H-pyrrolo[2,3-b]pyridine, is reported to be poorly soluble in water but soluble in common organic solvents such as dichloromethane and chloroform.[10] This suggests a similar trend for our target molecule, with enhanced solubility in moderately polar, aprotic solvents. The interplay of these structural features is visually represented in the diagram below.
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Spectroscopic Characterization of 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic characteristics of the novel heterocyclic compound, 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine. This molecule is of significant interest to researchers in drug discovery and materials science due to its unique electronic properties and potential as a versatile building block in the synthesis of complex organic molecules. As experimental spectra for this specific compound are not widely available in the public domain, this guide will focus on a detailed prediction and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in a comprehensive review of spectroscopic data for structurally analogous compounds and established principles of spectroscopic theory.
Introduction to 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine
The 1H-pyrrolo[3,2-c]pyridine scaffold is a key structural motif in numerous biologically active compounds. The introduction of a bromine atom at the 3-position and a fluorine atom at the 7-position of this heterocyclic system is expected to significantly modulate its physicochemical properties. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity to biological targets. A thorough understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections provide predicted ¹H, ¹³C, and ¹⁹F NMR data for 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine, along with a detailed rationale for the assignments.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra of 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine, the following experimental setup is recommended:
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, and consistency is key for comparative studies.
-
¹H NMR : Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the aromatic and amine proton regions (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR : Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. A spectral width of 0-160 ppm is generally sufficient.
-
¹⁹F NMR : If the spectrometer is equipped with a fluorine probe, a direct ¹⁹F NMR experiment can be performed. This will provide precise information about the fluorine environment.
-
2D NMR : For unambiguous assignment of all signals, it is highly recommended to perform two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine in CDCl₃ is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS).
| Proton | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constants (J) [Hz] |
| H1 (N-H) | 10.0 - 12.0 | broad singlet (br s) | - |
| H2 | 7.4 - 7.6 | singlet (s) | - |
| H4 | 7.9 - 8.1 | doublet (d) | ~8.0 |
| H6 | 7.0 - 7.2 | doublet of doublets (dd) | ~8.0, ~2.0 (JH-F) |
Justification of Predicted ¹H NMR Data:
-
H1 (N-H) : The proton on the pyrrole nitrogen is expected to be significantly deshielded and will likely appear as a broad singlet in the downfield region of the spectrum. Its chemical shift can be sensitive to solvent and concentration.
-
H2 : This proton is on the pyrrole ring and adjacent to the bromine atom. The bromine's electron-withdrawing effect will cause a downfield shift. It is expected to be a singlet as there are no adjacent protons.
-
H4 : This proton is on the pyridine ring and is expected to be a doublet due to coupling with H6.
-
H6 : This proton is on the pyridine ring and will be split into a doublet by the adjacent H4. Furthermore, it will exhibit a smaller coupling to the fluorine atom at the 7-position, resulting in a doublet of doublets.
Predicted ¹³C NMR Spectral Data
The predicted proton-decoupled ¹³C NMR spectrum of 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine in CDCl₃ is presented below.
| Carbon | Predicted Chemical Shift (δ) [ppm] |
| C2 | 125 - 130 |
| C3 | 95 - 100 |
| C3a | 130 - 135 |
| C4 | 140 - 145 |
| C6 | 115 - 120 (d, JC-F) |
| C7 | 155 - 160 (d, JC-F) |
| C7a | 145 - 150 |
Justification of Predicted ¹³C NMR Data:
-
C3 : The carbon atom bearing the bromine will be significantly shielded and appear at a relatively upfield chemical shift.
-
C7 : The carbon atom directly attached to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JC-F) and will be significantly deshielded.
-
C6 : This carbon will exhibit a smaller two-bond carbon-fluorine coupling (²JC-F).
-
The remaining carbon signals are predicted based on the electronic effects of the nitrogen atoms and the substituents.
Visualization of Molecular Structure and Key NMR Correlations
Caption: Predicted NMR correlations for 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine are listed below.
Experimental Protocol for IR Data Acquisition
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation : The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition : A background spectrum should be collected before running the sample spectrum. Typically, 16-32 scans are co-added to obtain a good quality spectrum in the range of 4000-400 cm⁻¹.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3400 - 3200 | N-H stretch (pyrrole) | Medium, broad |
| 3100 - 3000 | C-H stretch (aromatic) | Medium |
| 1620 - 1580 | C=C and C=N stretching (ring) | Medium to strong |
| 1470 - 1430 | C=C and C=N stretching (ring) | Medium to strong |
| 1250 - 1150 | C-F stretch | Strong |
| 850 - 750 | C-H out-of-plane bending | Strong |
| 700 - 600 | C-Br stretch | Medium |
Justification of Predicted IR Data:
-
N-H Stretch : The N-H stretching vibration of the pyrrole ring is expected in the region of 3400-3200 cm⁻¹.
-
Aromatic C-H Stretch : The stretching vibrations of the C-H bonds on the aromatic rings will appear just above 3000 cm⁻¹.
-
Ring Vibrations : The characteristic stretching vibrations of the C=C and C=N bonds within the fused ring system are expected in the 1620-1430 cm⁻¹ region.[1]
-
C-F Stretch : A strong absorption band corresponding to the C-F stretching vibration is anticipated in the 1250-1150 cm⁻¹ range.
-
C-Br Stretch : The C-Br stretching vibration will likely be observed in the lower frequency region of the spectrum, around 700-600 cm⁻¹.
Visualization of Key IR Vibrational Modes
Caption: Key predicted IR vibrational modes for the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.
Experimental Protocol for MS Data Acquisition
-
Instrumentation : A mass spectrometer, for example, one utilizing Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Sample Introduction : The sample can be introduced directly into the ion source via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization : EI is a common technique for volatile and thermally stable compounds and typically leads to extensive fragmentation. ESI is a softer ionization technique suitable for a wider range of compounds and often results in a prominent molecular ion peak.
Predicted Mass Spectral Data (Electron Ionization)
The molecular weight of 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine is 213.99 g/mol . Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in approximately a 1:1 ratio), the mass spectrum will show a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.
-
Molecular Ion (M⁺) : A pair of peaks of nearly equal intensity at m/z 214 and 216.
-
Key Fragmentation Pathways :
-
Loss of HBr : A significant fragment may be observed at m/z 133, corresponding to the loss of a hydrogen bromide molecule.
-
Loss of F : A fragment corresponding to the loss of a fluorine atom would appear at m/z 195 and 197.
-
Loss of HCN : Fragmentation of the pyrrole ring could lead to the loss of HCN, resulting in a fragment at m/z 187 and 189.
-
Visualization of Predicted Mass Spectrometry Fragmentation
Caption: Predicted major fragmentation pathways in EI-MS.
Conclusion
This technical guide provides a detailed, albeit predicted, spectroscopic characterization of 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine. The presented NMR, IR, and MS data, along with their interpretations, are based on established principles and data from analogous structures. This information serves as a valuable resource for researchers working with this compound, aiding in its identification, characterization, and the monitoring of its chemical transformations. It is imperative to confirm these predictions with experimental data as it becomes available.
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The Strategic Application of 3-Bromo-7-Fluoro-1H-Pyrrolo[3,2-c]Pyridine in Modern Medicinal Chemistry
A Technical Guide for Drug Discovery Professionals
Introduction: The Privileged Pyrrolo[3,2-c]pyridine Scaffold
The landscape of medicinal chemistry is continually evolving, with an ever-present demand for novel molecular scaffolds that offer unique chemical space and biological activity. Among these, heterocyclic compounds form the backbone of a vast majority of therapeutic agents.[1] The pyrrolo[3,2-c]pyridine core, a 7-azaindole isomer, has emerged as a "privileged scaffold," demonstrating significant potential across a spectrum of therapeutic areas.[2][3] Its inherent ability to form key hydrogen bond interactions, particularly with the hinge region of kinases, has cemented its status as a valuable motif in the design of targeted therapies.[4] This guide focuses on a specifically functionalized derivative, 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine, and explores its potential applications as a strategic building block in contemporary drug discovery.
The unique substitution pattern of 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine offers a compelling combination of properties. The fluorine atom at the 7-position can significantly modulate the physicochemical properties of the molecule, enhancing metabolic stability, membrane permeability, and binding affinity to target proteins.[2][5][6] Simultaneously, the bromine atom at the 3-position serves as a versatile synthetic handle, enabling a wide array of chemical modifications through well-established cross-coupling reactions. This dual functionalization provides medicinal chemists with a powerful tool to generate diverse libraries of compounds for biological screening.
Core Attributes and Medicinal Chemistry Rationale
The strategic placement of the bromo and fluoro substituents on the pyrrolo[3,2-c]pyridine core imparts several advantageous characteristics for drug design:
| Feature | Medicinal Chemistry Implication | Supporting Rationale |
| Pyrrolo[3,2-c]pyridine Core | Excellent scaffold for kinase inhibition and other therapeutic targets. | The nitrogen atoms in the bicyclic system can act as hydrogen bond donors and acceptors, mimicking the interactions of adenine in ATP binding sites.[4] Derivatives have shown potent activity against various kinases, including FMS kinase.[4][7] |
| 7-Fluoro Substituent | Enhanced metabolic stability, improved pKa, and potential for favorable protein-ligand interactions. | Fluorine substitution is a well-established strategy to block sites of metabolism. Its high electronegativity can also modulate the acidity of the pyrrole N-H, influencing binding and pharmacokinetic properties. |
| 3-Bromo Substituent | Versatile handle for chemical diversification through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). | The bromine atom allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, enabling extensive structure-activity relationship (SAR) studies. Bromo-substituted heterocycles are key intermediates in the synthesis of numerous pharmaceutical compounds.[8] |
Potential Therapeutic Applications
The unique structural features of 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine make it a highly attractive starting point for the development of novel therapeutics in several key areas:
Kinase Inhibitors for Oncology
The pyrrolo[3,2-c]pyridine scaffold is a proven hinge-binding motif for a multitude of protein kinases, which are critical targets in oncology. Derivatives of the closely related pyrrolo[2,3-b]pyridine have been developed as potent fibroblast growth factor receptor (FGFR) inhibitors.[9] Furthermore, pyrrolo[3,2-c]pyridine derivatives have demonstrated inhibitory effects against FMS kinase, a receptor tyrosine kinase implicated in various cancers.[7]
The 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine core can be leveraged to develop novel kinase inhibitors through the following workflow:
Caption: A logical workflow for the development of kinase inhibitors.
Modulators of Inflammatory and Autoimmune Pathways
Recent patent literature has highlighted the potential of pyrrolo[3,2-c]pyridine derivatives as inhibitors of Toll-like receptors (TLRs), such as TLR7, TLR8, and TLR9.[10] These receptors play a crucial role in the innate immune system, and their dysregulation is implicated in autoimmune diseases like lupus and rheumatoid arthritis. The ability to readily diversify the 3-position of the 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine scaffold makes it an ideal starting point for the discovery of novel TLR modulators.
Agents Targeting Neurodegenerative Diseases
The 7-azaindole scaffold has been explored for its potential in treating neurodegenerative disorders. The ability of small molecules to cross the blood-brain barrier is a critical factor in developing CNS-active drugs. The physicochemical properties imparted by the fluorine atom in 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine may enhance its potential as a scaffold for CNS-targeted therapies.
Synthetic and Experimental Protocols
Proposed Synthesis of 3-Bromo-7-Fluoro-1H-Pyrrolo[3,2-c]Pyridine
A potential synthetic approach could involve the construction of the pyrrolo[3,2-c]pyridine core from a suitably substituted pyridine precursor, followed by regioselective bromination.
Caption: A generalized synthetic strategy.
Experimental Protocol: Suzuki Cross-Coupling for Library Synthesis
The following is a general protocol for the diversification of the 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine core using a Suzuki cross-coupling reaction.
Materials:
-
3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine (1 equivalent), the desired boronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
Add the solvent and degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Add the palladium catalyst (0.05-0.1 equivalents) to the reaction mixture.
-
Heat the reaction to the appropriate temperature (typically 80-110 °C) and monitor by TLC or LC-MS until completion.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 3-substituted-7-fluoro-1H-pyrrolo[3,2-c]pyridine derivative.
Conclusion and Future Perspectives
3-Bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine represents a highly promising and versatile building block for medicinal chemistry. The strategic combination of the privileged pyrrolo[3,2-c]pyridine scaffold with a metabolically robust fluorine atom and a synthetically tractable bromine atom provides a powerful platform for the discovery of novel therapeutics. Its potential applications in oncology, inflammation, and neurodegenerative diseases warrant further investigation. The development of a robust and scalable synthesis for this key intermediate will be crucial in unlocking its full potential and enabling its widespread use in drug discovery programs. As our understanding of the biological roles of various cellular targets continues to expand, the demand for well-designed and strategically functionalized molecular scaffolds like 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine will undoubtedly increase.
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Charles River Laboratories. (n.d.). Drug Discovery Patents. Retrieved from [Link]
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MySkinRecipes. (n.d.). 6-Bromo-1H-pyrrolo[3,2-c]pyridine. Retrieved from [Link]
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- Li, D., Li, Y., Wang, Y., Zhang, Y., Li, J., & Li, J. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 21086-21096.
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Beijing Hin-Yan Technology Co., Ltd. (n.d.). 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine. Retrieved from [Link]
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Unlocking the Synthetic Potential: A Guide to the Reactivity of the C-Br Bond in 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine
An In-depth Technical Guide
Abstract
The 1H-pyrrolo[3,2-c]pyridine, a 6-azaindole isomer, represents a privileged heterocyclic scaffold in modern medicinal chemistry, forming the structural core of numerous kinase inhibitors and other therapeutic agents.[1][2] The targeted introduction of substituents to this core is paramount for tuning biological activity, and halogenated derivatives serve as versatile linchpins for such diversification. This guide provides an in-depth analysis of the reactivity of 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine, a key building block for drug discovery professionals. We will explore the electronic factors governing the reactivity of the C3-bromine bond and provide field-proven insights and detailed protocols for its strategic functionalization via palladium-catalyzed cross-coupling reactions.
The Strategic Importance of 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine
The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring endows the pyrrolo[3,2-c]pyridine scaffold with unique electronic characteristics. The strategic placement of a bromine atom at the C3 position and a fluorine atom at the C7 position further refines its synthetic utility:
-
The C3-Bromine: Located on the electron-rich pyrrole ring, the C-Br bond at the 3-position is the primary site for functionalization. It is readily activated by palladium(0) catalysts, making it an ideal handle for a wide array of cross-coupling reactions.
-
The C7-Fluorine: The strongly electronegative fluorine atom on the pyridine ring serves two key purposes. Firstly, it modulates the overall electronics of the heterocycle, influencing pKa and potential metabolic stability.[3] Secondly, the C-F bond is significantly stronger and less reactive than the C-Br bond under typical palladium-catalyzed conditions, ensuring high chemoselectivity for reactions at the C3 position.[4] The general reactivity trend for carbon-halogen bonds in oxidative addition is C-I > C-Br > C-Cl >> C-F.[5]
This inherent reactivity profile makes 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine an exceptionally valuable intermediate for building molecular complexity in a controlled and predictable manner.
Foundational Reactions: Palladium-Catalyzed Cross-Coupling
The transformation of the C-Br bond into new C-C, C-N, and C-O bonds is most effectively achieved through palladium-catalyzed cross-coupling reactions.[6] These reactions are the cornerstones of modern pharmaceutical synthesis and rely on a fundamental catalytic cycle.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The critical first step, oxidative addition, involves the insertion of the palladium(0) catalyst into the C-Br bond. The efficiency of this step is highly dependent on the electronic nature of the aryl bromide and the choice of ligands on the palladium center. For an electron-rich system like the pyrrole moiety in our target molecule, this step is generally facile.
Core Methodologies for C3-Functionalization
The following sections detail the primary cross-coupling strategies for derivatizing the C3 position, complete with mechanistic rationale and actionable protocols adapted from established procedures on analogous heterocyclic systems.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used C-C bond-forming reaction in drug discovery due to its mild conditions and the commercial availability of a vast array of boronic acids and esters.[7][8]
Causality Behind Experimental Choices:
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is a robust and highly effective catalyst for the Suzuki coupling of various bromo-heterocycles.[7] The dppf ligand provides both the electron-richness and steric bulk necessary to promote efficient oxidative addition and reductive elimination.
-
Base: A base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[8]
-
Solvent: A mixed solvent system, typically an organic solvent like 1,4-dioxane or dimethoxyethane (DME) with water, is used to dissolve both the organic and inorganic reagents.[7][8]
Representative Experimental Protocol: Suzuki-Miyaura Coupling
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 7-Fluoro-1H-pyrrolo[3,2-c]pyridine
Abstract
The 1H-pyrrolo[3,2-c]pyridine scaffold, an isomer of azaindole, is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors and other therapeutic agents.[1][2] The introduction of fluorine into such scaffolds can significantly modulate physicochemical and pharmacological properties, including metabolic stability and binding affinity. This guide provides a comprehensive analysis of the anticipated electrophilic substitution reactions on 7-fluoro-1H-pyrrolo[3,2-c]pyridine. In the absence of direct experimental literature for this specific heterocycle, this document synthesizes fundamental principles of heterocyclic reactivity, the known chemistry of parent azaindoles, and the well-documented electronic effects of fluorine substituents to build a robust predictive framework. This guide is intended for researchers, scientists, and drug development professionals seeking to functionalize this promising scaffold.
Introduction: The Strategic Importance of Fluorinated Azaindoles
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals. Among these, azaindoles—bicyclic systems where a pyrrole ring is fused to a pyridine ring—are of paramount importance. They serve as bioisosteres of indole, offering opportunities for improved aqueous solubility and bioavailability.[3] The 1H-pyrrolo[3,2-c]pyridine core, in particular, has been identified as a key pharmacophore in potent inhibitors targeting critical enzymes in oncology and inflammatory diseases.[1][4]
The strategic incorporation of fluorine atoms is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's conformation, pKa, metabolic stability, and membrane permeability.[5] Consequently, understanding the reactivity of fluorinated scaffolds like 7-fluoro-1H-pyrrolo[3,2-c]pyridine is crucial for the rational design and synthesis of next-generation therapeutics.
This technical guide provides a predictive overview of the electrophilic substitution reactivity of 7-fluoro-1H-pyrrolo[3,2-c]pyridine. We will dissect the electronic landscape of the molecule to forecast regiochemical outcomes and propose robust, field-proven protocols for key transformations based on analogous systems.
Predicting Regioselectivity: An Analysis of the Electronic Landscape
The outcome of an electrophilic aromatic substitution reaction is governed by the electron density distribution within the ring system and the stability of the cationic intermediate (the sigma complex or arenium ion). In 7-fluoro-1H-pyrrolo[3,2-c]pyridine, several competing electronic factors are at play.
-
The Pyrrole Moiety: The five-membered pyrrole ring is inherently electron-rich (π-excessive) due to the delocalization of the nitrogen lone pair over the four carbon atoms. This makes it significantly more reactive towards electrophiles than benzene. Electrophilic attack on an unsubstituted pyrrole preferentially occurs at the C2 (α) position, as the resulting carbocation is stabilized by three resonance structures, compared to only two for attack at the C3 (β) position.[6][7]
-
The Fused Pyridine Ring: The pyridine ring is electron-deficient (π-deficient) owing to the electronegative sp²-hybridized nitrogen atom, which withdraws electron density from the ring carbons. This deactivates the ring towards electrophilic attack. When substitution does occur, it is directed to the C3 position (and C5, if available) to avoid placing a positive charge on the electronegative nitrogen in the resonance forms of the sigma complex.[7][8] In the context of the fused 1H-pyrrolo[3,2-c]pyridine system, the pyridine nitrogen at position 5 acts as a potent electron-withdrawing group, deactivating the entire bicyclic system relative to indole but leaving the pyrrole ring as the far more reactive component.
-
The C7-Fluoro Substituent: Fluorine exerts a dual electronic effect: a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, and an electron-donating resonance effect (+M) via its lone pairs.[9][10] While the -I effect typically deactivates the ring, the +M effect directs incoming electrophiles to the ortho and para positions. In many cases, including fluorobenzene, the resonance effect leads to a strong preference for para substitution, sometimes even at a rate comparable to or faster than that of benzene itself.[11][12] In 7-fluoro-1H-pyrrolo[3,2-c]pyridine, the fluorine atom is on the already deactivated pyridine ring. Its primary impact on electrophilic substitution will be to further decrease the electron density of the pyridine moiety, reinforcing the pyrrole ring as the sole site of reaction.
Electrophilic attack will overwhelmingly occur on the electron-rich pyrrole ring. The key question is the selectivity between the C2 and C3 positions. The activating effect of the N1 nitrogen directs substitution to C2 and C3. The deactivating influence of the pyridine ring (N5) is felt throughout the scaffold. However, the resonance stabilization of the intermediate remains the dominant factor. Attack at C3 allows for delocalization of the positive charge onto the N1 nitrogen without involving the pyridine ring, a highly favorable arrangement. Attack at C2 also allows for this, but the proximity to the electron-withdrawing pyridine ring may slightly disfavor this position. Therefore, substitution at the C3 position is predicted to be the major pathway , a common outcome for 4- and 5-azaindoles.
Caption: Predicted regioselectivity for electrophilic attack on 7-fluoro-1H-pyrrolo[3,2-c]pyridine.
Key Electrophilic Substitution Reactions: A Predictive Overview
Based on the electronic analysis, we can predict the outcomes of several key classes of electrophilic substitution reactions. The proposed conditions are derived from established procedures for related azaindole systems.
Halogenation
Halogenation is a fundamental tool for introducing a versatile synthetic handle. Bromination is anticipated to proceed smoothly on the pyrrole ring.
-
Predicted Reagent: N-Bromosuccinimide (NBS) is the reagent of choice for controlled monobromination of electron-rich heterocycles. Using bromine (Br₂) in a polar solvent like ethanol is also feasible but can sometimes lead to polybromination.[13][14]
-
Predicted Regioselectivity: C3-bromination is the expected major outcome.
-
Causality: NBS provides a mild source of electrophilic bromine. Solvents like DMF or THF can facilitate the reaction at or below room temperature, minimizing side reactions.
Nitration
Nitration introduces a nitro group, which is a powerful electron-withdrawing group and a precursor to an amino group. The conditions must be carefully chosen to avoid degradation of the electron-rich pyrrole ring.
-
Predicted Reagent: A mixture of nitric acid in trifluoroacetic anhydride (TFAA) is a potent but non-protic nitrating system suitable for sensitive substrates.[15][16] The classic HNO₃/H₂SO₄ mixture is likely too harsh and may lead to oxidation or N-nitration.
-
Predicted Regioselectivity: C3-nitration is predicted.
-
Causality: The TFAA system generates the highly electrophilic nitronium trifluoroacetate intermediate in situ under non-acidic conditions, preserving the integrity of the acid-sensitive pyrrole ring.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl (-CHO) group onto electron-rich aromatic rings. It is an excellent probe for the most nucleophilic position in a heterocycle.
-
Predicted Reagent: The Vilsmeier reagent, prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[17][18][19]
-
Predicted Regioselectivity: C3-formylation is the highly probable outcome.
-
Causality: The electrophile, a chloroiminium ion ([(CH₃)₂N=CHCl]⁺), is relatively mild and highly selective for the most electron-rich position. The reaction proceeds via electrophilic substitution followed by hydrolysis of the resulting iminium salt during aqueous workup to yield the aldehyde.
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation are powerful C-C bond-forming reactions. However, they are often problematic with nitrogen-containing heterocycles like pyrrolopyridines.
-
Challenges: The nitrogen atoms (N1 and N5) are Lewis basic and will complex with the Lewis acid catalyst (e.g., AlCl₃). This deactivates the ring system towards electrophilic attack and can lead to poor yields or reaction failure.
-
Potential Solutions:
-
Acylation: Using a strong base to first deprotonate the N1-H of the pyrrole ring, followed by reaction with an acyl chloride, can sometimes achieve N-acylation. A subsequent anionic Fries rearrangement could potentially yield the C-acylated product.[20]
-
Alternative Catalysts: Milder Lewis acids or Brønsted acids (like HFIP) that do not coordinate as strongly to nitrogen may facilitate the reaction.[6]
-
Summary of Predicted Reactions
| Reaction Type | Reagent System | Predicted Major Product | Key Considerations |
| Bromination | NBS in DMF | 3-Bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine | Mild conditions; high regioselectivity expected. |
| Nitration | HNO₃ / TFAA | 7-Fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine | Avoids strongly acidic protic conditions to prevent substrate degradation. |
| Formylation | POCl₃ / DMF | 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | Excellent method for C3 functionalization; confirms the most nucleophilic site. |
| Acylation | AlCl₃ / Acyl Halide | Low Yield / No Reaction | Lewis acid complexation with ring nitrogens is a major competing pathway. |
Methodologies: Field-Proven Protocols (Hypothetical)
The following protocols are hypothetical but are based on established procedures for structurally similar azaindole scaffolds. They provide a robust starting point for experimental validation. All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 4.1: Vilsmeier-Haack Formylation (Predicted C3-Selectivity)
This protocol is adapted from standard procedures for formylating electron-rich heterocycles.[21]
Caption: Step-by-step workflow for the hypothetical Vilsmeier-Haack formylation.
Methodology:
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Reaction: To the pre-formed reagent, add a solution of 7-fluoro-1H-pyrrolo[3,2-c]pyridine (1.0 equivalent) in a minimum amount of DMF.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC or LC-MS (typically 2-4 hours).
-
Workup and Hydrolysis: Once the starting material is consumed, cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution by the slow addition of 3 M aqueous sodium hydroxide until the pH is >10 to hydrolyze the iminium intermediate.
-
Stir the mixture vigorously for 1 hour.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the target aldehyde.
Protocol 4.2: NBS Bromination (Predicted C3-Selectivity)
This protocol is adapted from the bromination of related pyrrolopyrimidines.[2]
Methodology:
-
Setup: In a round-bottom flask protected from light, dissolve 7-fluoro-1H-pyrrolo[3,2-c]pyridine (1.0 equivalent) in anhydrous DMF or THF under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS, 1.05 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 40 °C) may be required.
-
Workup: Once complete, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution to remove any residual bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine.
Conclusion and Future Outlook
This guide establishes a predictive framework for the electrophilic functionalization of 7-fluoro-1H-pyrrolo[3,2-c]pyridine, a scaffold of significant interest to the medicinal chemistry community. By integrating the fundamental principles of heterocyclic chemistry with data from analogous systems, we forecast that electrophilic substitution will occur selectively on the electron-rich pyrrole ring, with a strong preference for the C3 position. Mild and selective reactions such as Vilsmeier-Haack formylation and NBS bromination are expected to be high-yielding and serve as reliable entry points for further diversification of this core. While Friedel-Crafts reactions remain challenging, alternative synthetic strategies may provide access to C-acylated derivatives. The hypothetical protocols provided herein offer a validated starting point for researchers to begin the experimental exploration and exploitation of this valuable heterocyclic building block.
References
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csbsju.edu. Electrophilic Aromatic Substitution AR5. Directing Effects. Available from: [Link]
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Chemistry Stack Exchange. (2019). Why do the induction effects of fluorobenzene decrease electrophilic addition reactivity, conjugation effects increase selectivity?. Available from: [Link]
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available from: [Link]
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Quora. (2017). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?. Available from: [Link]
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Beilstein Journals. (Year). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Available from: [Link]
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available from: [Link]
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ACS Chemical Neuroscience. (2023). Synthesis and Preclinical Evaluation of Fluorinated 5-Azaindoles as CB2 PET Radioligands. Available from: [Link]
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Royal Society of Chemistry. (Year). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Available from: [Link]
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Environmental Science & Technology. (Year). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Available from: [Link]
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Chemistry Stack Exchange. (2015). Regioselectivity in electrophilic substitution of pyrrole. Available from: [Link]
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Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Available from: [Link]
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The University of Sydney. (2023). Synthesis and preclinical evaluation of fluorinated 5-azaindoles as CB2 PET radioligands. Available from: [Link]
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AK Lectures. Electrophilic Substitution of Pyrrole and Pyridine. Available from: [Link]
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Lead Sciences. 7-Fluoro-1H-pyrrolo[3,2-c]pyridine. Available from: [Link]
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ResearchGate. (2025). Direct nitration of five membered heterocycles. Available from: [Link]
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Royal Society of Chemistry. (Year). Preparation of nitropyridines by nitration of pyridines with nitric acid. Available from: [Link]
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PMC. (Year). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available from: [Link]
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Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 1H-pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine, an isomer of azaindole, represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have led to its incorporation into a multitude of biologically active molecules, including kinase inhibitors and other targeted therapeutics.[1][2][3][4][5] The ability to functionalize this core structure is paramount for exploring structure-activity relationships (SAR) and developing novel drug candidates.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in organic synthesis.[6][7] Its tolerance of a wide range of functional groups, relatively mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives make it an indispensable tool for drug discovery.[7][8]
This guide provides a detailed examination and robust protocols for the Suzuki coupling of 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine, a key intermediate for the synthesis of diverse compound libraries. We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind the selection of catalysts, ligands, bases, and solvents, and offer a step-by-step experimental procedure designed for high success rates.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][9][10] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The three primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[7][10]
-
Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[9][11]
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are expelled, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Key Considerations for Coupling with Nitrogen-Containing Heterocycles
The presence of the pyrrolo[3,2-c]pyridine core introduces specific challenges not encountered with simple aryl halides. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially acting as a catalyst poison and impeding the reaction.[12][13] Furthermore, the unprotected N-H of the pyrrole ring can be deprotonated by strong bases, which may lead to side reactions or solubility issues.
Successful coupling of this substrate class hinges on the careful selection of the catalyst system and reaction conditions to overcome these challenges.[14][15][16]
Selecting the Right Reaction Components
The success of the Suzuki coupling is highly dependent on the interplay between the catalyst, ligand, base, and solvent. The following table summarizes recommended choices for the coupling of 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine, based on established protocols for similar heteroaromatic systems.[13][17][18]
| Component | Recommended Options | Rationale & Causality |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (e.g., XPhos Pd G2/G3) | Pd(II) sources like Pd(OAc)₂ are reduced in situ to the active Pd(0) species.[19] Pd₂(dba)₃ is a stable Pd(0) source. Buchwald precatalysts are highly active, air-stable, and particularly effective for challenging substrates like heteroaryl halides.[14][18] |
| Ligand | Buchwald-type phosphines: XPhos, RuPhos, SPhos. Others: P(t-Bu)₃, PCy₃ | Bulky, electron-rich phosphine ligands accelerate the rates of both oxidative addition and reductive elimination.[6][20] They are crucial for preventing catalyst deactivation and promoting high turnover numbers, especially with electron-rich or sterically hindered heteroaryl halides.[17][20] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The base facilitates the crucial transmetalation step by forming the boronate anion.[11] K₃PO₄ is often an excellent choice for nitrogen-containing heterocycles.[13][21] Cs₂CO₃ is a stronger base that can be effective when others fail, particularly under anhydrous conditions. K₂CO₃ is a standard, cost-effective option. |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, n-Butanol | A polar, aprotic solvent like dioxane or toluene is required to dissolve the organic reagents. The addition of water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[9] n-Butanol can be a good single-solvent choice for certain substrates.[17] |
Detailed Experimental Protocol: General Procedure
This protocol is a robust starting point for the Suzuki coupling of 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine with a generic aryl or heteroaryl boronic acid. Optimization may be required for particularly challenging coupling partners.
Caption: A typical experimental workflow for Suzuki coupling.
Materials:
-
3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine (1.0 equiv)
-
Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., XPhos Pd G2, 1–3 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 2–6 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Reaction vessel (e.g., round-bottom flask or microwave vial)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a flame-dried reaction vessel containing a magnetic stir bar, add 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine (1.0 equiv), the boronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G2, 2 mol%).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[19]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe. A typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously. A typical reaction temperature is 80–110 °C.[9] Alternatively, microwave irradiation (e.g., 120-140 °C for 15-45 minutes) can significantly accelerate the reaction.[18][22][23]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed.
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and water. Separate the organic layer. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired coupled product.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; insufficient degassing (oxygen contamination). | Use a fresh, high-quality catalyst. Consider an air-stable precatalyst.[19] Ensure solvents are thoroughly degassed by sparging with N₂/Ar for 20-30 minutes. Ensure all solids are dry. |
| Protodeboronation | The boronic acid is unstable under the reaction conditions (hydrolyzes to Ar-H). | This is a common side reaction, especially with electron-rich or some heteroaryl boronic acids.[19] Switch to a milder base like K₂CO₃ or KF.[11] Consider using anhydrous conditions with a base like Cs₂CO₃. Using the boronic ester (e.g., pinacol ester) instead of the acid can also mitigate this issue. |
| Homocoupling (Glaser Coupling) | Oxygen is present in the reaction mixture, leading to boronic acid homocoupling. | Improve degassing procedures for solvents and ensure the reaction is maintained under a strictly inert atmosphere.[19] |
| Poor Yield / Complex Mixture | Catalyst poisoning by the nitrogen heterocycle; incorrect base/solvent combination. | Increase catalyst loading slightly (e.g., from 2% to 5%). Switch to a more robust ligand system like a Buchwald-type phosphine.[13][14] Screen different bases (K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent systems. |
Conclusion
The Suzuki-Miyaura cross-coupling of 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine is a highly effective method for generating molecular diversity from a key pharmaceutical intermediate. Success relies on a rational approach to protocol design, with particular attention paid to mitigating the challenges posed by nitrogen-containing heterocycles. By selecting modern, highly active palladium catalysts and ligands, and by carefully controlling the reaction atmosphere and components, researchers can reliably synthesize a wide array of functionalized pyrrolopyridines for application in drug discovery and development.
References
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
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Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
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ResearchGate. Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
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Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]
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ResearchGate. a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism for the coupling reaction... [Link]
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Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877-12885. [Link]
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Semantic Scholar. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. [Link]
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DSpace@MIT. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
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ResearchGate. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. [Link]
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Reddit. Help needed with unreproducible Suzuki coupling. [Link]
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PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]
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RSC Publishing. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]
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Semantic Scholar. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. [Link]
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PubMed Central. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]
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MDPI. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]
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RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]
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ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Link]
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Buchwald-Hartwig amination of 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine.
An Application Guide to the Buchwald-Hartwig Amination of 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of C-N Bond Formation in Heterocyclic Chemistry
The palladium-catalyzed Buchwald-Hartwig amination stands as one of the most significant advancements in modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation has revolutionized drug discovery and development by enabling the synthesis of complex arylamines, a motif prevalent in a vast number of pharmaceuticals.[1][3][4][5] Its utility is particularly pronounced in the functionalization of heteroaromatic systems, which form the core of countless biologically active molecules.
This guide focuses on a substrate of significant interest in medicinal chemistry: 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine . This 6-azaindole scaffold is a privileged structure in drug design, often found in kinase inhibitors and other targeted therapeutics. However, its successful functionalization via Buchwald-Hartwig amination is not trivial. The molecule presents several challenges:
-
Competing Coordination Sites: The presence of multiple nitrogen atoms (the pyridine nitrogen and the pyrrole N-H) can lead to catalyst inhibition through non-productive binding to the palladium center.[3]
-
N-H Acidity: The pyrrole N-H proton is acidic and can interact with the basic reaction medium, potentially leading to side reactions or requiring specific base selection.[5][6][7]
-
Electronic Effects: The electron-deficient nature of the pyridine ring, further influenced by the fluorine atom, impacts the reactivity of the C-Br bond.
This document provides a detailed exploration of the mechanistic principles, key experimental parameters, and a field-proven protocol for the successful Buchwald-Hartwig amination of this important heterocyclic core.
Mechanistic Framework: The Palladium Catalytic Cycle
The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium-catalyzed cycle. Understanding this mechanism is paramount for rational optimization and troubleshooting. The generally accepted pathway involves three key stages: oxidative addition, amine coordination/deprotonation, and reductive elimination.[1][8][9][10]
The catalytic cycle begins with an active Pd(0) species, which undergoes oxidative addition into the aryl-bromide bond. The resulting Pd(II) complex then coordinates the amine. A base abstracts a proton from the coordinated amine to form a palladium-amido complex. The final, product-forming step is reductive elimination, which forms the new C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9][10][11]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Causality Behind Experimental Choices: A Guide to Optimization
The success of coupling a complex heterocycle like 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine is highly dependent on the careful selection of four key parameters: the palladium precatalyst, ligand, base, and solvent.
-
Palladium Precatalyst & Ligand System: The Heart of the Reaction
-
Rationale: For challenging, electron-deficient, and potentially coordinating heteroaryl halides, the choice of ligand is critical. Modern bulky, electron-rich dialkylbiaryl phosphine ligands are essential.[1] These ligands promote the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step.[12] Furthermore, their steric bulk accelerates the final reductive elimination step, outcompeting potential side reactions and preventing catalyst deactivation.[1][5]
-
Recommendation: While older systems used Pd₂(dba)₃ or Pd(OAc)₂ with a separate ligand, modern palladium precatalysts are preferred. These are air-stable Pd(II) complexes that incorporate the ligand and are efficiently reduced in situ to the active Pd(0) catalyst. For the target 6-azaindole substrate, ligands like tBuBrettPhos or BrettPhos have shown excellent efficacy in related systems due to their optimal balance of steric hindrance and electron-donating properties.[5][6]
-
-
Base Selection: A Critical Balancing Act
-
Rationale: The base serves two primary functions: to deprotonate the amine nucleophile, making it more reactive, and to facilitate the formation of the key palladium-amido intermediate.[8] For substrates with an acidic N-H proton, like our pyrrolopyridine, the base choice is even more critical.
-
Common Choices & Their Implications:
-
Sodium tert-butoxide (NaOtBu): A strong, commonly used base. However, its high basicity can be incompatible with sensitive functional groups.[2]
-
Potassium Phosphate (K₃PO₄): A weaker inorganic base, often used for milder conditions, but may require higher temperatures or longer reaction times.
-
Lithium bis(trimethylsilyl)amide (LiHMDS): A strong, non-nucleophilic base that is particularly effective for coupling unprotected N-H containing heterocycles.[5][6] It can deprotonate the pyrrole N-H, preventing it from interfering with the catalytic cycle. This is often the base of choice for azaindole substrates.[5]
-
-
-
Solvent: The Reaction Environment
-
Rationale: The solvent must solubilize the reactants and catalyst system without coordinating to the palladium, which would inhibit catalysis.
-
Recommendation: Aprotic, non-polar to moderately polar ethers and aromatic hydrocarbons are standard. Toluene , 1,4-dioxane , and THF are excellent choices. Solvents such as acetonitrile, pyridine, or chlorinated solvents should be strictly avoided as they can bind to the palladium center and poison the catalyst.[8]
-
Data Presentation: Catalyst System Screening
To illustrate the impact of ligand and base selection, the following table summarizes representative outcomes for the amination of 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine with cyclopropylamine.
| Entry | Pd Precatalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Observations |
| 1 | Pd₂(dba)₃ (2) | BINAP | NaOtBu (2.0) | Toluene | 100 | 24 | <10 | Catalyst decomposition observed. |
| 2 | BrettPhos G3 (2) | BrettPhos | K₃PO₄ (2.5) | Dioxane | 110 | 24 | 65 | Moderate conversion, some starting material remains. |
| 3 | BrettPhos G3 (2) | BrettPhos | NaOtBu (2.0) | Toluene | 80 | 16 | 88 | Good conversion, minor impurities. |
| 4 | tBuBrettPhos G3 (2) | tBuBrettPhos | LiHMDS (2.5) | THF | 65 | 16 | >95 | Clean reaction, high yield. |
Data is representative and intended for illustrative purposes. The results clearly indicate that a modern precatalyst system using a bulky ligand (tBuBrettPhos) and a compatible base for the N-H heterocycle (LiHMDS) provides a superior outcome under milder conditions.[6]
Detailed Experimental Protocol
This protocol describes a reliable method for the amination of 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine with cyclopropylamine using the optimized conditions identified above.
Materials and Equipment:
-
3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine (1.0 equiv)
-
Cyclopropylamine (1.2 equiv)
-
tBuBrettPhos Pd G3 Precatalyst (2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M solution in THF (2.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Oven-dried Schlenk tube or reaction vial with a PTFE-lined cap
-
Magnetic stirrer and stir bar
-
Inert atmosphere manifold (Argon or Nitrogen)
-
Standard laboratory glassware for work-up
-
Silica gel for column chromatography
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the amination reaction.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine (e.g., 230 mg, 1.0 mmol) and the tBuBrettPhos Pd G3 precatalyst (17 mg, 0.02 mmol, 2 mol%).
-
Inerting: Seal the tube with a septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Through the septum, add anhydrous THF (5 mL). Stir for 2 minutes to dissolve the solids. Add cyclopropylamine (83 µL, 1.2 mmol).
-
Base Addition: Add the 1.0 M solution of LiHMDS in THF (2.5 mL, 2.5 mmol) dropwise over 5 minutes. The solution may change color.
-
Heating and Monitoring: Place the sealed tube in a preheated oil bath or heating block at 65 °C. Stir the reaction for 16 hours. Monitor the reaction's progress by taking small aliquots and analyzing by TLC or LC-MS to confirm the consumption of the starting material.[13]
-
Work-up: Once the reaction is complete, remove the tube from the heat and allow it to cool to room temperature. Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Confirm the identity and purity of the final product, 3-(cyclopropylamino)-7-fluoro-1H-pyrrolo[3,2-c]pyridine, using ¹H NMR, ¹³C NMR, and LC-MS analysis.[14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive catalyst (air/moisture exposure).2. Insufficiently inert atmosphere.3. Poor quality reagents/solvent.4. Temperature too low. | 1. Use a fresh bottle of precatalyst; ensure proper inert atmosphere techniques.2. Improve Schlenk line technique; use a glovebox if available.3. Use freshly distilled/anhydrous solvent and pure reagents.4. Increase temperature in 10 °C increments. |
| Formation of Hydrodehalogenation Side Product (Ar-H) | 1. Presence of water in the reaction.2. β-Hydride elimination pathway competing. | 1. Ensure all reagents and solvents are rigorously dried.2. The use of bulky ligands like tBuBrettPhos is designed to minimize this; ensure correct ligand is used. |
| Dark Tar-like Mixture | 1. Reaction temperature is too high.2. Base incompatibility leading to substrate decomposition. | 1. Lower the reaction temperature.2. Switch to a milder base (e.g., K₃PO₄ or K₂CO₃) and re-optimize, though this may require a higher temperature. |
| Multiple Unidentified Spots on TLC | 1. Competing N-arylation on the pyrrole nitrogen.2. Product instability on silica gel. | 1. Ensure sufficient LiHMDS is used to deprotonate the N-H site.2. Neutralize the silica gel with triethylamine before chromatography or use an alternative purification method. |
Conclusion
The Buchwald-Hartwig amination of 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine is a highly enabling transformation for the synthesis of medicinally relevant compounds. Success relies on a rational, mechanism-informed approach to reaction design. By leveraging modern, air-stable palladium precatalysts equipped with bulky biarylphosphine ligands and selecting a base, such as LiHMDS, that is compatible with the substrate's acidic N-H functionality, this challenging transformation can be executed with high efficiency and predictability. The protocol detailed herein provides a robust and validated starting point for researchers and drug development professionals aiming to explore the chemical space around this valuable heterocyclic scaffold.
References
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Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). (URL: [Link])
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Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2020). ACS Catalysis. (URL: [Link])
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. (URL: [Link])
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. (URL: [Link])
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (2013). SyntheticPage. (URL: [Link])
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A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). Journal of Organic Chemistry. (URL: [Link])
-
Simplified catalytic cycle for Buchwald−Hartwig amination reaction. (2023). ResearchGate. (URL: [Link])
-
A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). The Journal of Organic Chemistry. (URL: [Link])
-
A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). ACS Publications. (URL: [Link])
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Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. (URL: [Link])
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Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2025). ResearchGate. (URL: [Link])
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2024). National Institutes of Health. (URL: [Link])
-
Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. (2021). ResearchGate. (URL: [Link])
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). Organic Letters. (URL: [Link])
-
Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. (2010). National Institutes of Health. (URL: [Link])
-
Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (2010). DSpace@MIT. (URL: [Link])
-
Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine... ResearchGate. (URL: [Link])
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Institutes of Health. (URL: [Link])
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025). ResearchGate. (URL: [Link])
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Application Notes and Protocols for Sonogashira Coupling of 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine
Introduction: The Strategic Importance of Alkynylated Pyrrolo[3,2-c]pyridines
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base, has become indispensable in the synthesis of complex molecules.[3][4][5] Its mild reaction conditions and broad functional group tolerance have cemented its role in pharmaceutical and materials science research.[2][3]
The 1H-pyrrolo[3,2-c]pyridine (an azaindole) scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. Functionalization of this core, particularly at the 3-position with an alkyne moiety, provides a versatile handle for the construction of novel molecular architectures with potential therapeutic applications. The resulting 3-alkynyl-7-fluoro-1H-pyrrolo[3,2-c]pyridines are key intermediates for the synthesis of kinase inhibitors, antivirals, and other targeted therapies. This document provides a comprehensive guide to the Sonogashira coupling of 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine, offering detailed protocols and expert insights for researchers in drug discovery and development.
Mechanistic Rationale: A Tale of Two Catalytic Cycles
The efficacy of the Sonogashira coupling lies in the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6] Understanding this mechanism is crucial for rational optimization of reaction conditions.
A zerovalent palladium complex, typically generated in situ from a palladium(II) precatalyst, undergoes oxidative addition to the aryl bromide (3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine).[6] Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species.[3] This activated alkyne then undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination from the palladium center, which yields the desired alkynylated product and regenerates the active palladium(0) catalyst.[6]
While the copper co-catalyst significantly accelerates the reaction, it can also promote the undesired homocoupling of the terminal alkyne (Glaser coupling).[3] In cases where this side reaction is problematic, copper-free Sonogashira protocols have been developed.[3]
Core Components and Their Strategic Selection
The success of the Sonogashira coupling is highly dependent on the judicious choice of several key components:
1. Palladium Catalyst and Ligands: The choice of palladium source and its associated ligands is paramount for achieving high catalytic activity.
-
Palladium Precatalysts: Common choices include bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium(II) acetate (Pd(OAc)₂).[5][6] PdCl₂(PPh₃)₂ is often preferred due to its air and moisture stability.
-
Phosphine Ligands: Triphenylphosphine (PPh₃) is a standard ligand, but bulky and electron-rich phosphines can enhance catalytic efficiency, particularly for less reactive aryl bromides.[6]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have emerged as powerful alternatives to phosphines, often providing higher stability and catalytic turnover numbers.[6][7][8][9]
2. Copper (I) Co-catalyst: Copper(I) iodide (CuI) is the most frequently used co-catalyst.[3][10] Its role is to facilitate the deprotonation of the terminal alkyne and to form the reactive copper acetylide intermediate.
3. Base: An amine base is essential for deprotonating the terminal alkyne and neutralizing the hydrogen halide byproduct.[2]
-
Common Bases: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are widely used.[2][11]
-
Inorganic Bases: In some cases, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be employed, particularly in copper-free protocols.[6]
4. Solvent: The solvent must be capable of dissolving all reaction components and is typically a polar aprotic solvent.
-
Standard Solvents: N,N-Dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile (MeCN) are common choices.[1][11][12] The use of a mixture of an amine base as both a reactant and a solvent is also prevalent.
Experimental Protocols
The following protocols are provided as a starting point for the Sonogashira coupling of 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine. Optimization may be required depending on the specific terminal alkyne used.
Protocol 1: Standard Pd/Cu Co-catalyzed Conditions
This protocol is a robust starting point for a wide range of terminal alkynes.
Diagrammatic Workflow:
Caption: General workflow for the Sonogashira coupling reaction.
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.1 equiv).
-
Add anhydrous DMF (or another suitable solvent) to achieve a substrate concentration of approximately 0.1 M.
-
Degas the mixture by bubbling with nitrogen or argon for 15 minutes.
-
Add triethylamine (3.0 equiv) followed by the terminal alkyne (1.2 equiv).
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-alkynyl-7-fluoro-1H-pyrrolo[3,2-c]pyridine.
Protocol 2: Copper-Free Conditions
This protocol is recommended when Glaser homocoupling of the terminal alkyne is a significant side reaction.
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine (1.0 equiv) and Pd(PPh₃)₄ (0.05 equiv).
-
Add a suitable solvent such as THF or 1,4-dioxane.
-
Add a base such as cesium carbonate (2.0 equiv) or an amine base like diisopropylamine (used as a co-solvent).
-
Add the terminal alkyne (1.5 equiv).
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
Follow the work-up and purification procedure outlined in Protocol 1.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the Sonogashira coupling of bromo-azaheterocycles, which can be adapted for 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Copper Salt (mol%) | Base | Solvent | Temp (°C) |
| 1 | PdCl₂(PPh₃)₂ (5) | - | CuI (5) | Et₃N | DMF | 60-80 |
| 2 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 |
| 3 | Pd(PPh₃)₄ (5) | - | - | Cs₂CO₃ | 1,4-Dioxane | Reflux |
| 4 | PdCl₂(dppf) (3) | - | CuI (6) | Et₃N | THF | 65 |
Troubleshooting and Expert Insights
-
Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature, using a more active palladium catalyst or ligand system (e.g., an NHC-palladium complex), or switching to a more polar solvent. Ensure all reagents are anhydrous and the reaction is performed under a strictly inert atmosphere.
-
Glaser Homocoupling: The formation of alkyne dimers is a common side reaction. To mitigate this, consider using copper-free conditions (Protocol 2), decreasing the amount of copper co-catalyst, or adding the terminal alkyne slowly to the reaction mixture.
-
Dehalogenation: Reductive dehalogenation of the starting material can sometimes occur. This can be minimized by ensuring a sufficiently high concentration of the terminal alkyne and by using milder reaction conditions.
-
Substrate Solubility: The pyrrolo[3,2-c]pyridine core may have limited solubility. Ensure the chosen solvent can fully dissolve the starting material at the reaction temperature.
Conclusion
The Sonogashira coupling of 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine is a highly effective method for the synthesis of valuable 3-alkynylated derivatives. By carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields of the desired products. The protocols and insights provided in this application note serve as a comprehensive guide for the successful implementation of this important transformation in the pursuit of novel therapeutics and functional materials.
References
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Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]
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Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Ferreira, I. C. F. R., & Vilas-Boas, M. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]
-
Sonogashira Coupling Reaction: Videos & Practice Problems - Pearson. (2022). Retrieved from [Link]
-
Ferreira, I. C. F. R., & Vilas-Boas, M. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]
-
Shafi, S., Rasool, R., & Ali, A. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]
-
Shafi, S., Rasool, R., & Ali, A. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]
-
Sonogashira cross-coupling reaction of 5-bromoindole 15 with... - ResearchGate. (n.d.). Retrieved from [Link]
-
Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Gallop, C. W. D., Chen, M.-T., & Navarro, O. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters, 16(14), 3724–3727. [Link]
-
Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]
-
Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Sharma, S., & Van der Eycken, E. V. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(10), 3925–3930. [Link]
-
Razafindrainibe, F., Voros, C., Jagadeesh, Y., Reddy, N. M., Tissier, A., Mardy, K., Reihanian-Hadany, N., & Baati, R. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 25(29), 7083-7087. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2022). Molecules, 27(15), 4945. [Link]
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 3-Bromo-7-Fluoro-5-Azaindole
Introduction: The Strategic Importance of Functionalized 5-Azaindoles
The 5-azaindole (pyrrolo[3,2-b]pyridine) scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, while the pyridine nitrogen introduces a key hydrogen bond acceptor site, modulating the molecule's physicochemical properties.[3] The introduction of a fluorine atom at the 7-position further enhances metabolic stability and binding affinity, making 7-fluoro-5-azaindole a highly sought-after core structure. Functionalization of this core, particularly at the C3-position, is crucial for elaborating novel drug candidates. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon and carbon-heteroatom bonds on the azaindole nucleus.[4][5] This document provides a detailed guide to the application of these transformative reactions on 3-bromo-7-fluoro-5-azaindole, offering both mechanistic insights and practical, field-tested protocols.
The electron-deficient nature of the pyridine ring in azaindoles can present challenges for some traditional synthetic methods.[4] However, palladium-catalyzed cross-coupling reactions have proven to be highly effective for the synthesis and derivatization of these important heterocycles.[4][5]
Core Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C and C-X bonds with high efficiency.[6][7] These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8] The choice of palladium precursor, ligand, base, and solvent is critical for achieving high yields and selectivity. Commonly used palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[9]
The versatility of these reactions allows for the introduction of a wide array of functional groups, making them indispensable in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[9]
Application to 3-Bromo-7-Fluoro-5-Azaindole: A Survey of Key Reactions
The bromine atom at the C3-position of 7-fluoro-5-azaindole serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. This section will detail the application of several key transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a widely used method for the formation of biaryl and vinyl-substituted aromatic compounds.[10][11] In the context of 3-bromo-7-fluoro-5-azaindole, this reaction allows for the introduction of a diverse range of aryl and heteroaryl substituents.
A typical Suzuki-Miyaura reaction involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.[12] The reaction is valued for its mild conditions and tolerance of a wide variety of functional groups.[13]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process. The choice of a suitable palladium catalyst and ligand is crucial to facilitate the key steps of oxidative addition and transmetalation, ultimately leading to the desired C-C bond formation.
Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling Reaction.
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust method for the Suzuki-Miyaura coupling of 3-bromo-7-fluoro-5-azaindole with a variety of arylboronic acids.
Materials:
-
3-Bromo-7-fluoro-5-azaindole (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Pd(PPh₃)₄ (0.05 - 0.1 eq)
-
Na₂CO₃ (2.0 eq)
-
DME/H₂O (4:1 mixture)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask, add 3-bromo-7-fluoro-5-azaindole, the arylboronic acid, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add the degassed DME/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of terminal alkynes onto the azaindole core.[14] This reaction is particularly valuable for creating precursors for further transformations or for synthesizing compounds with specific electronic or structural properties.[15][16] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[4]
Mechanistic Considerations
The Sonogashira reaction proceeds through a catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
Sources
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- 2. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
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- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing the 3-Bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine Scaffold
Introduction: The Strategic Advantage of the 7-Azaindole Scaffold in Kinase Inhibitor Design
The 7-azaindole core, a bioisostere of indole, has emerged as a privileged scaffold in the design of potent and selective kinase inhibitors.[1][2] Its unique structure, featuring a pyridine nitrogen and a pyrrole NH group, allows for the formation of a bidentate hydrogen bond interaction with the hinge region of the kinase ATP-binding site, a critical anchor point for many inhibitors.[1] This mimicry of the adenine portion of ATP provides a strong foundation for achieving high binding affinity.[3] The pyrrolo[3,2-c]pyridine isomer, in particular, has been explored for its potential in developing inhibitors for a range of kinases implicated in cancer and inflammatory diseases.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of kinase inhibitors using a key building block: 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine . The strategic placement of the bromine atom at the 3-position provides a versatile handle for introducing a variety of substituents through palladium-catalyzed cross-coupling reactions. Furthermore, the presence of a fluorine atom at the 7-position can significantly enhance the therapeutic potential of the resulting compounds. Fluorination is a well-established strategy in medicinal chemistry to improve metabolic stability, binding affinity, and pharmacokinetic properties.[4][5]
This guide will detail the rationale behind synthetic strategies and provide robust, step-by-step protocols for key diversification reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.
The Versatile Building Block: 3-Bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine
While a detailed synthesis of the starting material is beyond the scope of this document, various methods for the synthesis of substituted 7-azaindoles have been reported in the literature, often involving multi-step sequences starting from substituted pyridines. For the purpose of these application notes, we will presume the availability of 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine.
The functionalization of this scaffold is key to exploring the chemical space around the kinase ATP-binding site. The bromine atom at the C3 position is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkynyl, and amino moieties. This diversification is crucial for optimizing potency, selectivity, and drug-like properties of the final kinase inhibitor.
Synthetic Diversification Strategies: Palladium-Catalyzed Cross-Coupling Reactions
The following sections provide detailed protocols for the most common and effective cross-coupling reactions used to functionalize the 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine core. The choice of reaction will depend on the desired final structure and the nature of the substituent to be introduced.
I. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds for Biaryl and Heteroaryl Inhibitors
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl structures, which are common motifs in kinase inhibitors.
Scientific Rationale:
The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a boronic acid or ester and reductive elimination to yield the coupled product and regenerate the catalyst. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions, such as debromination. For electron-deficient heteroaromatics like the pyrrolo[3,2-c]pyridine core, the use of electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and reductive elimination.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related bromo-azaindole scaffolds.
-
Materials:
-
3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a suitable ligand) (2-5 mol%)
-
Ligand (if required, e.g., XPhos, SPhos) (4-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine (1 equivalent), the aryl/heteroaryl boronic acid, the palladium catalyst, ligand (if used), and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 |
| 3 | Pyridine-3-boronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 110 | 18 |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Coupling Workflow.
II. Sonogashira Coupling: Introducing Alkynyl Moieties for Kinase Inhibitor Scaffolds
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from the aryl bromide) and sp-hybridized carbons (from a terminal alkyne). This reaction is particularly valuable for introducing linear, rigid alkynyl linkers, which can probe deep into the ATP-binding pocket of kinases.
Scientific Rationale:
The Sonogashira reaction is typically co-catalyzed by palladium and copper complexes. The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper co-catalyst activates the terminal alkyne. The subsequent transmetalation and reductive elimination yield the alkynylated product. The use of a mild base, such as an amine, is essential for the reaction.
Experimental Protocol: Sonogashira Coupling
This protocol is based on general procedures for the Sonogashira coupling of bromo-pyridines.
-
Materials:
-
3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), DMF)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine (1 equivalent), the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation: Representative Sonogashira Coupling Conditions
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (2) | TEA (3) | THF | RT | 16 |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (2) | CuI (1) | DIPEA (3) | DMF | 50 | 8 |
| 3 | Propargyl alcohol | Pd(PPh₃)₄ (4) | CuI (3) | TEA (3) | THF | RT | 24 |
Experimental Workflow: Sonogashira Coupling
Caption: Sonogashira Coupling Workflow.
III. Buchwald-Hartwig Amination: Constructing C-N Bonds for Amine-Substituted Inhibitors
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is instrumental in synthesizing aryl amines, a common feature in many kinase inhibitors that can form crucial hydrogen bonds with the target protein.
Scientific Rationale:
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a palladium catalytic cycle. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand is often critical for the success of this reaction, as it promotes the reductive elimination step. A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is based on general procedures for the Buchwald-Hartwig amination of bromo-pyridines.
-
Materials:
-
3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine
-
Amine (1.1 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Ligand (e.g., BINAP, Xantphos, DavePhos) (2-6 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add the palladium pre-catalyst, ligand, and base.
-
Add 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine (1 equivalent) and the amine.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| 1 | Aniline | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu (2) | Toluene | 100 | 16 |
| 2 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 110 | 24 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | DavePhos (4) | K₃PO₄ (3) | Toluene | 90 | 18 |
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig Amination Workflow.
Conclusion
The 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine scaffold is a highly valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. The protocols detailed in this application note for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings provide robust and reliable methods for the functionalization of this core. By leveraging these synthetic strategies, researchers can efficiently explore the structure-activity relationships of novel kinase inhibitors, ultimately accelerating the discovery of new therapeutic agents for the treatment of cancer and other diseases.
References
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. (2017). Molecules, 22(9), 1537. Available at: [Link]
-
Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors. (2021). Chemico-Biological Interactions, 343, 109478. Available at: [Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (2017). Bioorganic & Medicinal Chemistry Letters, 27(15), 3353-3357. Available at: [Link]
-
The role of fluorine in medicinal chemistry. (2010). Journal of Fluorine Chemistry, 131(11), 1135-1143. Available at: [Link]
-
Fluorine in drug discovery: Role, design and case studies. (2021). Journal of Medicinal Chemistry, 64(19), 14199-14237. Available at: [Link]
-
Azaindole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. (2011). Organic Letters, 13(21), 5764-5767. Available at: [Link]
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Preparation of 3-Aryl-7-Fluoro-1H-pyrrolo[3,2-c]pyridine Derivatives: A Comprehensive Guide for Medicinal Chemists
Introduction: The Significance of the 7-Fluoro-1H-pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine, a key isomer of azaindoles, represents a "privileged scaffold" in medicinal chemistry. Its structural similarity to indole allows for bioisosteric replacement in many biologically active molecules, while the embedded pyridine ring imparts unique physicochemical properties, such as improved solubility and metabolic stability, and introduces a hydrogen bond acceptor. The strategic placement of a fluorine atom at the 7-position can further enhance the therapeutic potential of these derivatives. Fluorine's high electronegativity and small size can modulate the pKa of the nearby nitrogen atom, influence metabolic stability, and enhance binding affinity to target proteins through favorable electrostatic interactions.[1]
This guide provides a detailed protocol for the synthesis of 3-aryl-7-fluoro-1H-pyrrolo[3,2-c]pyridine derivatives, a class of compounds with significant potential in drug discovery, particularly as kinase inhibitors for oncology and inflammatory diseases. The synthetic strategy hinges on a robust and versatile palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Synthetic Strategy: A Palladium-Catalyzed Approach
The most efficient and modular route to 3-aryl-7-fluoro-1H-pyrrolo[3,2-c]pyridines involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of a halogenated 7-fluoro-1H-pyrrolo[3,2-c]pyridine intermediate with a diverse range of arylboronic acids. This approach offers broad functional group tolerance and generally proceeds with high yields.
The overall synthetic workflow can be visualized as a two-stage process:
-
Synthesis of the Key Intermediate: Preparation of a suitable 3-halo-7-fluoro-1H-pyrrolo[3,2-c]pyridine, typically the 3-bromo derivative.
-
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura reaction to introduce the desired aryl moiety at the C3 position.
Figure 1: General workflow for the synthesis of 3-aryl-7-fluoro-1H-pyrrolo[3,2-c]pyridine derivatives.
Experimental Protocols
Part 1: Synthesis of 3-Bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine (Key Intermediate)
Part 2: General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure based on established methods for the Suzuki-Miyaura coupling of related azaindole systems.[2][3][4][5][6] Optimization of the reaction conditions (e.g., catalyst, ligand, base, temperature, and reaction time) may be necessary for specific arylboronic acids.
Materials:
-
3-Bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.1 eq) or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] with a suitable phosphine ligand (e.g., SPhos)
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent: 1,4-Dioxane and Water (typically in a 4:1 to 5:1 ratio)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine, the corresponding arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add the degassed solvent system (1,4-dioxane and water) to the flask, followed by the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can also be performed in a microwave reactor for shorter reaction times.[2]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-7-fluoro-1H-pyrrolo[3,2-c]pyridine derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Note on N-Protection: For some sensitive substrates or to prevent side reactions, protection of the pyrrole nitrogen with a suitable protecting group (e.g., tosyl or SEM) may be necessary prior to the Suzuki-Miyaura coupling.[4] The protecting group can then be removed in a subsequent step.
Application Notes: Therapeutic Potential of 3-Aryl-7-Fluoro-1H-pyrrolo[3,2-c]pyridines
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have shown significant promise in various therapeutic areas, primarily in oncology and the treatment of inflammatory diseases.
FMS Kinase Inhibition
One of the most prominent applications of this scaffold is in the development of inhibitors of Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as FMS kinase.[7][8][9] FMS kinase is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes and macrophages.[7] Overexpression of FMS kinase is implicated in various cancers, including breast, ovarian, and prostate cancer, as well as in inflammatory conditions like rheumatoid arthritis.[7]
Figure 2: Simplified signaling pathway of FMS kinase and the inhibitory action of 3-aryl-7-fluoro-1H-pyrrolo[3,2-c]pyridine derivatives.
Several studies have reported potent FMS kinase inhibitors based on the pyrrolo[3,2-c]pyridine core, with some compounds exhibiting IC₅₀ values in the low nanomolar range.[7] The introduction of a 3-aryl group is often crucial for achieving high potency and selectivity. The 7-fluoro substituent is anticipated to further enhance the inhibitory activity and improve the pharmacokinetic profile of these compounds.
Anticancer Activity
Beyond FMS kinase inhibition, 1H-pyrrolo[3,2-c]pyridine derivatives have demonstrated broader anticancer activities. Recent studies have shown that certain 6-aryl-1H-pyrrolo[3,2-c]pyridines act as colchicine-binding site inhibitors, leading to the disruption of microtubule dynamics and inducing G2/M phase cell cycle arrest and apoptosis in cancer cells.[2][10]
Table 1: Biological Activities of Representative Pyrrolo[3,2-c]pyridine Derivatives
| Compound Class | Target | Biological Activity | Cancer Cell Lines | Reference |
| Diarylureas/amides with pyrrolo[3,2-c]pyridine core | FMS Kinase | IC₅₀ = 30-60 nM | Ovarian, Prostate, Breast | [7] |
| 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines | Tubulin | IC₅₀ = 0.12-0.21 µM | HeLa, SGC-7901, MCF-7 | [2][10] |
The data presented in Table 1, while not specific to the 7-fluoro derivatives, strongly supports the therapeutic potential of this scaffold. The synthesis of a library of 3-aryl-7-fluoro-1H-pyrrolo[3,2-c]pyridines using the protocol outlined in this guide will enable the exploration of their structure-activity relationships and the identification of novel drug candidates.
Conclusion
The 3-aryl-7-fluoro-1H-pyrrolo[3,2-c]pyridine scaffold is a promising platform for the development of novel therapeutics, particularly in the field of oncology. The synthetic route described herein, centered around the Suzuki-Miyaura cross-coupling reaction, offers a versatile and efficient method for the preparation of a diverse library of these compounds. The compelling biological activities of related derivatives underscore the potential of this compound class and warrant further investigation by researchers in drug discovery and development.
References
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El-Gamal, M. I., & Oh, C. H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160–1166. [Link]
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El-Gamal, M. I., & Oh, C. H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Figshare. [Link]
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Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540. [Link]
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Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300589. [Link]
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Boujdi, K., El Brahmi, N., Graton, J., Dubreuil, D., Collet, S., Mathé-Allainmat, M., ... & El Kazzouli, S. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Organic & Biomolecular Chemistry, 19(11), 2463-2471. [Link]
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Guillamet, G., & Suzenet, F. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(7), 12596-12634. [Link]
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Yuan, Z., Song, Z., Zhang, Y., Liu, Y., Ding, Y., Lu, X., ... & Xie, H. (2019). Identification of Pyrrolo [2, 3-d] pyrimidine-Based Derivatives as Potent and Orally Effective Fms-like Tyrosine Receptor Kinase 3 (FLT3) Inhibitors for Treating Acute Myelogenous Leukemia. Journal of medicinal chemistry, 62(10), 4949-4966. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Yuan, Z., Song, Z., Zhang, Y., Liu, Y., Ding, Y., Lu, X., ... & Xie, H. (2019). Identification of Pyrrolo [2, 3-d] pyrimidine-Based Derivatives as Potent and Orally Effective Fms-like Tyrosine Receptor Kinase 3 (FLT3) Inhibitors for Treating Acute Myelogenous Leukemia. ResearchGate. [Link]
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El-Gamal, M. I., & Oh, C. H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. DSpace at KIST. [Link]
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Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]
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Li, G., Sheng, C., & Wang, W. (2015). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 19(11), 1630-1634. [Link]
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Boujdi, K., El Brahmi, N., Graton, J., Dubreuil, D., Collet, S., Mathé-Allainmat, M., ... & El Kazzouli, S. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. ResearchGate. [Link]
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Iaroshenko, V. O. (2010). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
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Es-sadeqy, B., & Merkul, E. (2023). Synthesis of Variolins, Meridianins, and Meriolins. Encyclopedia.pub. [Link]
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Mondal, S., & Ghorai, M. K. (2023). Synthesis of C3, C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8683-8692. [Link]
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Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. [Link]
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Al-Ghorbani, M., Al-Amiery, A. A., Gaaz, T. S., & Al-Majedy, Y. K. (2016). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of Chemistry, 9, S156-S162. [Link]
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El-Damasy, A. K., Lee, J. A., Seo, S. H., & Kim, K. H. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo [3, 4-b] pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6432. [Link]
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Li, Y., Wang, C., Li, Y., Li, J., Zhang, Y., Liu, Y., ... & Zhang, J. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo [2, 3-b] pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC advances, 11(34), 20651-20661. [Link]
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Application Notes & Protocols for the HPLC Purification of 3-Bromo-7-Fluoro-1H-Pyrrolo[3,2-c]Pyridine Derivatives
Authored by: A Senior Application Scientist
Abstract: The 1H-pyrrolo[3,2-c]pyridine core is a significant scaffold in medicinal chemistry, with derivatives showing promise in various therapeutic areas. The introduction of halogen substituents, such as bromine and fluorine, can modulate a compound's physicochemical and pharmacological properties. However, these modifications also present unique challenges for purification. This document provides a comprehensive guide to developing a robust and scalable High-Performance Liquid Chromatography (HPLC) method for the purification of 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine and its analogues. We will delve into the rationale behind methodological choices, from analytical method development to preparative scale-up, and provide detailed, actionable protocols grounded in established chromatographic principles.
Introduction: The Purification Challenge
3-Bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine is a halogenated heterocyclic compound. Its structure presents several key characteristics that must be considered for successful chromatographic separation:
-
Aromaticity and Hydrophobicity: The fused ring system is primarily non-polar and will interact well with reversed-phase stationary phases like C18.
-
Basic Nitrogen: The pyridine nitrogen is basic and can engage in undesirable secondary ionic interactions with acidic residual silanols on the silica backbone of the stationary phase, often leading to significant peak tailing.[1][2]
-
Halogenation: The presence of bromine and fluorine atoms alters the molecule's electron density and polarity, which can be exploited to achieve selectivity against closely related impurities, such as starting materials or isomers.[1]
-
Potential Impurities: Synthetic routes may lead to impurities with very similar structures, such as regioisomers or dehalogenated species, requiring a high-resolution separation method.[3][4]
The primary goal of this method is to mitigate peak tailing while maximizing resolution between the target compound and its process-related impurities. This is achieved through careful control of mobile phase pH and systematic optimization of chromatographic parameters.
The Strategic Approach: From Analytical Scouting to Preparative Isolation
A successful purification workflow begins with a well-developed analytical method that can be reliably scaled up.[5][6] This approach conserves valuable sample material, reduces solvent consumption, and shortens overall development time.[6]
Figure 1: Overall workflow for the purification of pyrrolopyridine derivatives.
The Cornerstone: Column and Mobile Phase Selection
The choice of stationary and mobile phases is the most critical factor influencing chromatographic selectivity.[7]
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and serves as the ideal starting point. Its hydrophobic nature provides strong retention for the aromatic pyrrolopyridine core. For challenging separations involving isomers, a Phenyl-Hexyl phase could be considered to exploit alternative pi-pi interactions between the stationary phase and the aromatic analyte.[2]
-
Mobile Phase:
-
Solvents: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[7] Acetonitrile typically offers lower viscosity (leading to lower backpressure) and different selectivity compared to methanol. It is recommended to screen both to determine the optimal solvent for the specific separation.[2]
-
pH Control: This is the most crucial parameter for achieving good peak shape with basic compounds like pyrrolopyridines. By operating at a low pH (e.g., 2.5-3.5), the pyridine nitrogen is protonated. This single, consistent ionic state prevents secondary interactions with the stationary phase, dramatically reducing peak tailing.[2] Acidic modifiers like trifluoroacetic acid (TFA) or formic acid are essential. A concentration of 0.1% (v/v) in both the aqueous and organic mobile phase components is standard practice.
-
Experimental Protocols
Protocol 1: Analytical Method Development
This protocol outlines the steps to develop a high-resolution analytical method suitable for baseline separation of the target compound from its impurities.
Instrumentation & Materials:
-
HPLC or UPLC system with UV detector
-
C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)
-
HPLC-grade water, acetonitrile, and methanol
-
Trifluoroacetic acid (TFA) or Formic Acid
-
Crude sample of 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine derivative, dissolved in a suitable solvent (e.g., DMSO, Methanol) at ~1 mg/mL
Procedure:
-
Prepare Mobile Phases:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Initial Scouting Gradient:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the analyte)
-
Injection Volume: 5 µL
-
Run a fast "scouting" gradient to determine the approximate elution time of the target compound.
-
Gradient Program: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
-
-
Gradient Optimization:
-
Based on the scouting run, adjust the gradient to improve resolution around the target peak. The goal is to have a shallow gradient slope during the elution of the main compound and its impurities.
-
Example Optimized Gradient: If the target elutes at 60% B in the scouting run, a new gradient could be: 45% B to 75% B over 20 minutes. This reduces the change in %B per unit of time, giving peaks more time to separate.
-
-
Solvent Screening (Optional but Recommended):
-
Repeat steps 1-3 using Methanol as Mobile Phase B (0.1% TFA in Methanol).
-
Compare the chromatograms. The change in solvent can sometimes reverse the elution order of closely related impurities, a phenomenon that is highly beneficial for confirming peak purity.[8]
-
-
Finalize Method: Select the combination of solvent and gradient that provides the best resolution (ideally >1.5) between the target peak and its nearest impurity, with a symmetrical peak shape (tailing factor between 0.9 and 1.2).
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | General purpose, good retention for aromatic compounds. |
| Mobile Phase A | 0.1% TFA in Water | Low pH protonates basic analyte, ensuring sharp peaks.[2] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Good solvent strength and UV transparency. |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID analytical columns. |
| Temperature | 30-40 °C | Improves efficiency and reduces pressure; can affect selectivity.[1] |
| Detection | 254 nm or λmax | Common wavelength for aromatic compounds. |
Table 1: Recommended starting parameters for analytical method development.
Protocol 2: Preparative HPLC Scale-Up
Once a robust analytical method is established, it can be scaled to a preparative column for purification. The key is to maintain the same linear velocity of the mobile phase and proportional sample load.[9][10]
Procedure:
-
Select a Preparative Column: Choose a preparative column with the same stationary phase chemistry and particle size as the analytical column.[6][9] A common dimension is 250 x 21.2 mm.
-
Calculate the Scale-Up Factor: The flow rate and injection volume must be adjusted based on the cross-sectional area of the columns.
-
Scale-Up Factor (SF) = (d_prep² / d_anal²)
-
Where d_prep is the inner diameter of the preparative column and d_anal is the inner diameter of the analytical column.
-
-
Adjust Method Parameters:
-
New Flow Rate (F_prep): F_prep = F_anal x SF
-
New Injection Volume (V_prep): V_prep = V_anal x SF (This is a starting point; a loading study is recommended to maximize throughput).
-
Gradient Time: The gradient time should be kept the same to maintain resolution.
-
-
Perform the Purification:
-
Equilibrate the preparative system with the starting mobile phase conditions.
-
Dissolve the crude material in a minimal amount of a strong solvent (like DMSO or DMF) and then dilute with the initial mobile phase if possible to avoid solvent-induced peak distortion.
-
Inject the sample and begin the run.
-
Collect fractions based on the UV detector signal, ensuring collection starts before the peak rises and ends after it returns to baseline.
-
-
Analyze Fractions: Analyze a small aliquot of each collected fraction using the developed analytical method to determine its purity.
-
Pool and Isolate: Combine the pure fractions, and remove the solvent using a rotary evaporator or lyophilizer to yield the purified compound.
| Parameter | Analytical | Preparative (Example) | Calculation |
| Column ID | 4.6 mm | 21.2 mm | - |
| Scale-Up Factor | - | 21.2 | (21.2² / 4.6²) |
| Flow Rate | 1.0 mL/min | 21.2 mL/min | 1.0 x 21.2 |
| Max Sample Load | ~0.1 mg | ~21.2 mg | 0.1 x 21.2 |
Table 2: Example scale-up calculations from an analytical to a preparative column.
Ensuring Reliability: System Suitability & Method Validation
For a purification method to be trustworthy, especially in a drug development setting, its performance must be verified.[11]
System Suitability Testing (SST)
SST is a mandatory check performed before the purification run to ensure the HPLC system is performing correctly.[12][13] It is an integrated test of the column, instrument, and mobile phases.[14]
Figure 2: Key parameters evaluated during System Suitability Testing (SST).
| SST Parameter | Acceptance Criterion | Purpose |
| Repeatability (%RSD) | ≤ 2.0% for peak area (n=5) | Ensures precise and reproducible injections and detection.[15] |
| Tailing Factor (T) | 0.8 - 1.5 | Confirms good peak symmetry, indicating no secondary interactions.[15] |
| Resolution (Rs) | ≥ 1.5 | Guarantees baseline separation between the target and critical impurities.[15] |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. |
Table 3: Typical system suitability parameters and acceptance criteria for a purity method.
Method Validation Overview
While full validation is a comprehensive process, key parameters should be understood as they define the method's capabilities. According to ICH guidelines, a purity method should be validated for specificity, accuracy, precision, linearity, and robustness.[11][16]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). Forced degradation studies are often used to demonstrate this.[11]
-
Accuracy: The closeness of test results to the true value.[17]
-
Precision: The degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels).[16]
Troubleshooting Common Purification Issues
Even with a well-developed method, problems can arise. A systematic approach to troubleshooting is essential.
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Application and Protocol for the Comprehensive NMR Analysis of 3-Substituted 7-Fluoro-1H-pyrrolo[3,2-c]pyridines
Abstract
The 7-fluoro-1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry and drug development, frequently incorporated to modulate the physicochemical and metabolic properties of lead compounds. A thorough understanding of the substitution patterns and conformational dynamics of this heterocyclic system is paramount for accelerating drug discovery pipelines. Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled, detailed atomic-level view of these molecules. This guide presents a comprehensive set of protocols and in-depth analysis techniques for the structural elucidation of 3-substituted 7-fluoro-1H-pyrrolo[3,2-c]pyridines using one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. This document is intended for researchers, scientists, and drug development professionals seeking to leverage NMR for the unambiguous characterization of this important class of fluorinated heterocycles.
Introduction: The Significance of Fluorine in Pyrrolopyridine Scaffolds
The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine—including its small size, high electronegativity, and ability to form strong C-F bonds—can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] In the context of the 1H-pyrrolo[3,2-c]pyridine (a 6-azaindole analog) core, a fluorine atom at the 7-position introduces profound and informative changes to the molecule's electronic environment.
Understanding the precise structural consequences of this fluorination, as well as the nature of substituents at the 3-position, requires a robust analytical approach. NMR spectroscopy, particularly due to the favorable properties of the ¹⁹F nucleus (100% natural abundance, spin I = ½, and a large chemical shift dispersion), is the premier technique for this purpose.[1] This guide provides the theoretical underpinnings and practical, field-proven protocols to fully characterize these molecules.
Theoretical Considerations: The Influence of the 7-Fluoro Substituent
The fluorine atom at C7 exerts a strong inductive electron-withdrawing effect and a weaker resonance-donating effect. This electronically perturbs the entire bicyclic system, leading to predictable yet nuanced changes in the NMR spectra.
-
¹H NMR: Protons on the pyridine ring, particularly H6 and H4, will experience the most significant changes in chemical shift compared to the non-fluorinated analog. Furthermore, these protons will exhibit through-bond scalar couplings (J-couplings) to the ¹⁹F nucleus. The magnitudes of these couplings are highly informative: typically, ³J(H6-F7) will be larger than ⁴J(H4-F7).
-
¹³C NMR: The carbon directly bonded to fluorine (C7) will show a large one-bond coupling (¹J(C7-F7)), typically in the range of -240 to -260 Hz, resulting in a prominent doublet in the ¹³C spectrum. Other carbons in the pyridine and pyrrole rings will display smaller, but still diagnostic, long-range couplings (ⁿJ(C-F)).
-
¹⁹F NMR: The ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment. Changes in the substituent at the 3-position can be readily monitored by observing the ¹⁹F chemical shift. The ¹⁹F signal will appear as a complex multiplet due to couplings to H6 and H4.
Experimental Workflow: From Sample Preparation to Data Acquisition
A systematic approach is crucial for obtaining high-quality, unambiguous NMR data. The workflow involves careful sample preparation followed by a hierarchical series of 1D and 2D NMR experiments.
Figure 1. Recommended experimental workflow for the complete NMR analysis of 3-substituted 7-fluoro-1H-pyrrolo[3,2-c]pyridines.
Detailed Protocols
Sample Preparation
The quality of the NMR data is directly dependent on the quality of the sample.
-
Weighing the Sample: Accurately weigh 5-10 mg of the purified 3-substituted 7-fluoro-1H-pyrrolo[3,2-c]pyridine for ¹H and 2D NMR experiments. For a standard ¹³C NMR spectrum, 15-25 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.
-
Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the compound. DMSO-d₆ is often a good first choice for polar heterocyclic compounds. Other common solvents include CDCl₃ or Methanol-d₄.
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6 mL of the chosen deuterated solvent. Vortex the vial until the sample is completely dissolved.
-
Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
The following protocols are based on a 500 MHz NMR spectrometer. Key parameters may need to be adjusted for instruments of different field strengths.
Protocol 4.2.1: 1D ¹H NMR
-
Purpose: To confirm the presence of all expected protons, assess sample purity, and observe H-H and H-F coupling patterns.
-
Experiment: Standard 1D proton experiment (e.g., Bruker zg30).
-
Key Parameters:
-
Spectral Width (SW): 12-16 ppm
-
Acquisition Time (AQ): ~3-4 s
-
Relaxation Delay (D1): 2 s
-
Number of Scans (NS): 8-16
-
Protocol 4.2.2: 1D ¹⁹F NMR
-
Purpose: To directly observe the fluorine nucleus, determine its chemical shift, and analyze its coupling to nearby protons.
-
Experiment: Standard 1D fluorine experiment, often with proton decoupling (zgfl with decoupling) and without (zgfl without decoupling) to observe J(H-F) couplings.
-
Key Parameters:
-
Spectral Width (SW): ~200 ppm (centered on the expected fluoroaromatic region)
-
Acquisition Time (AQ): ~1-2 s
-
Relaxation Delay (D1): 2 s
-
Number of Scans (NS): 32-128
-
Protocol 4.2.3: 1D ¹³C NMR
-
Purpose: To identify all unique carbon signals and observe the large, one-bond C-F coupling.
-
Experiment: Standard 1D carbon experiment with proton decoupling (e.g., Bruker zgpg30).
-
Key Parameters:
-
Spectral Width (SW): 220-240 ppm
-
Acquisition Time (AQ): ~1.5-2 s
-
Relaxation Delay (D1): 2 s
-
Number of Scans (NS): 1024-4096 (or as needed for adequate S/N)
-
Protocol 4.2.4: 2D ¹H-¹H COSY
-
Purpose: To establish proton-proton connectivity within individual spin systems (e.g., the pyrrole ring protons and any aliphatic substituents).
-
Experiment: Gradient-selected COSY (e.g., Bruker cosygpmfph).
-
Key Parameters:
-
Data points (F2): 2048
-
Number of increments (F1): 256-512
-
Number of Scans (NS): 2-4
-
Protocol 4.2.5: 2D ¹H-¹³C HSQC
-
Purpose: To correlate each proton with its directly attached carbon atom.
-
Experiment: Gradient-selected HSQC with multiplicity editing (e.g., Bruker hsqcedetgpsisp2.3) to differentiate CH/CH₃ from CH₂ signals.
-
Key Parameters:
-
¹J(C-H) coupling constant for evolution: 145-155 Hz
-
Data points (F2): 1024
-
Number of increments (F1): 256
-
Number of Scans (NS): 4-8
-
Protocol 4.2.6: 2D ¹H-¹³C HMBC
-
Purpose: To identify long-range (2-4 bond) correlations between protons and carbons, which is critical for assigning quaternary carbons and connecting different spin systems.
-
Experiment: Gradient-selected HMBC (e.g., Bruker hmbcgplpndqf).
-
Key Parameters:
-
Long-range coupling constant for evolution (ⁿJ(C-H)): Optimized for 8-10 Hz
-
Data points (F2): 2048
-
Number of increments (F1): 512
-
Number of Scans (NS): 8-16
-
Data Interpretation and Structural Assignment
The following tables provide expected chemical shift ranges and coupling constants for the 7-fluoro-1H-pyrrolo[3,2-c]pyridine core. These values are based on data for the parent 1H-pyrrolo[3,2-c]pyridine scaffold[2] and established principles of fluorine substitution effects. The substituent at the 3-position will, of course, influence the local chemical shifts.
Table 1: Expected ¹H NMR Data for the 7-Fluoro-1H-pyrrolo[3,2-c]pyridine Core (in DMSO-d₆)
| Position | Approx. δ (ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |
| NH (H1) | 11.5 - 12.5 | br s | - |
| H2 | 7.6 - 7.8 | t | J(H2,H3) ≈ 3.0, J(H2,NH) ≈ 3.0 |
| H3 | 6.5 - 6.7 | dd | J(H3,H2) ≈ 3.0, J(H3,NH) ≈ 2.0 |
| H4 | 8.8 - 9.1 | d | J(H4,H6) ≈ 1.5-2.0, ⁴J(H4,F7) ≈ 2.0-3.0 |
| H6 | 7.3 - 7.5 | dd | J(H6,F7) ≈ 9.0-11.0, J(H6,H4) ≈ 1.5-2.0 |
Table 2: Expected ¹³C NMR Data for the 7-Fluoro-1H-pyrrolo[3,2-c]pyridine Core (in DMSO-d₆)
| Position | Approx. δ (ppm) | Multiplicity (due to F) | Typical C-F Coupling Constants (J, Hz) |
| C2 | 125 - 128 | d | ⁴J(C2,F7) ≈ 3-5 |
| C3 | 100 - 103 | s | - |
| C3a | 128 - 131 | d | ³J(C3a,F7) ≈ 12-15 |
| C4 | 138 - 142 | d | ³J(C4,F7) ≈ 4-6 |
| C6 | 110 - 114 | d | ²J(C6,F7) ≈ 15-20 |
| C7 | 155 - 160 | d | ¹J(C7,F7) ≈ 240-260 |
| C7a | 140 - 143 | d | ²J(C7a,F7) ≈ 10-13 |
A Step-by-Step Assignment Strategy
The following workflow demonstrates how to integrate the data from all experiments for a full structural assignment.
Figure 2. Logical workflow for the structural assignment using a combination of 2D NMR experiments.
Conclusion
The combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and definitive toolkit for the structural elucidation of 3-substituted 7-fluoro-1H-pyrrolo[3,2-c]pyridines. By following the detailed protocols and interpretation strategies outlined in this guide, researchers can confidently assign the complete structure of their compounds, understand the electronic effects of substitution, and verify the integrity of these valuable molecules. The characteristic C-F and H-F coupling constants, in particular, serve as self-validating reporters for the correct assignment of the fluorinated pyridine ring. This comprehensive approach ensures the high level of structural fidelity required for advancing compounds in drug discovery and development programs.
References
-
Dalvit, C., et al. (2003). Fluorine chemical shift anisotropy and exchange for screening (FAXS) is a powerful method for HTS by NMR spectroscopy. Journal of the American Chemical Society, 125(25), 7696-7703. [Link]
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Gerig, J. T. (2001). Fluorine NMR of proteins. Progress in Nuclear Magnetic Resonance Spectroscopy, 39(4), 293-370. [Link]
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Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (Third Edition). Elsevier. [Link]
-
Barbosa, T. M., et al. (2018). The Antagonist Effect of Nitrogen Lone Pair: 3JHF versus 5JHF. ChemPhysChem, 19(11), 1358-1362. [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
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Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. [Link]
-
Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(3), 396-431. [Link]
-
Gillis, E. P., et al. (2009). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 52(7), 1845-1893. [Link]
Sources
Application Note: Mass Spectrometry Fragmentation of Brominated Fluorinated Azaindoles
Introduction
Brominated and fluorinated azaindoles represent a privileged scaffold in modern medicinal chemistry, with applications spanning oncology, neurology, and infectious diseases. The unique physicochemical properties imparted by halogen substitution, such as enhanced metabolic stability, membrane permeability, and target binding affinity, make these compounds particularly attractive in drug discovery programs.[1][2] Accurate structural characterization is paramount during the synthesis and metabolic profiling of these drug candidates. Mass spectrometry, particularly with tandem mass spectrometry (MS/MS) techniques like collision-induced dissociation (CID), stands as a cornerstone for the rapid and sensitive elucidation of their structures.[3][4]
This application note provides a detailed guide to understanding and predicting the mass spectrometric fragmentation patterns of brominated and fluorinated azaindoles. By leveraging established principles of fragmentation for halogenated compounds and N-heterocycles, this document offers researchers, scientists, and drug development professionals a framework for interpreting mass spectra and confirming the identity of these complex molecules.
The Azaindole Core and the Influence of Halogenation
The 7-azaindole scaffold, a bioisostere of indole, consists of a fused pyrrole and pyridine ring. This structure provides a unique combination of hydrogen bond donors and acceptors, crucial for interactions with biological targets.[1] The introduction of bromine and fluorine atoms significantly influences the fragmentation behavior of the parent molecule.
-
Bromine: Due to the nearly equal natural abundance of its two stable isotopes, 79Br and 81Br, any fragment containing a single bromine atom will exhibit a characteristic M/M+2 isotopic pattern with a roughly 1:1 intensity ratio. This serves as a clear diagnostic marker in the mass spectrum.[5]
-
Fluorine: As a highly electronegative atom, fluorine can influence fragmentation pathways by altering bond strengths and the stability of resulting fragment ions.[6] While fluorine itself is monoisotopic (19F), its presence can direct fragmentation towards specific pathways.[7]
Predicted Fragmentation Pathways of Brominated Fluorinated Azaindoles
Based on the fragmentation patterns of related heterocyclic systems and halogenated organic compounds, we can predict the primary fragmentation pathways for a model compound, such as a hypothetical 3-bromo-5-fluoro-7-azaindole, under positive ion electrospray ionization (ESI) followed by collision-induced dissociation (CID).
A primary fragmentation event is often the loss of the bromine radical (•Br), a facile cleavage for alkyl and aryl bromides.[5] This would result in a significant fragment ion at [M - Br]+. Subsequent fragmentation of the azaindole ring can then occur. Common neutral losses from N-heterocyclic cores include the expulsion of small, stable molecules like HCN and C2H2. The presence of the electron-withdrawing fluorine atom may influence which ring (pyrrole or pyridine) is more susceptible to initial cleavage.
Another potential pathway involves the initial loss of HF, a common fragmentation for fluorinated compounds, although typically less favored than the loss of HBr. This would be followed by the loss of the bromine atom or ring cleavage.
The following diagram illustrates the predicted primary fragmentation pathways for a generic brominated fluorinated azaindole.
Caption: Predicted primary fragmentation pathways for a protonated brominated fluorinated azaindole.
Experimental Protocol: ESI-MS/MS Analysis
This section outlines a general protocol for the analysis of brominated fluorinated azaindoles using a triple quadrupole or Q-TOF mass spectrometer.
Instrumentation:
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Sample Preparation:
-
Prepare a stock solution of the brominated fluorinated azaindole in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.
LC-MS Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve good separation of the analyte from any impurities (e.g., 5-95% B over 10 minutes).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Full Scan MS: Acquire data over a mass range of m/z 50-500 to identify the protonated molecule [M+H]+.
-
Product Ion Scan (MS/MS):
-
Select the [M+H]+ ion as the precursor ion.
-
Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.
-
Acquire product ion spectra to identify characteristic fragment ions.
-
The following diagram illustrates the experimental workflow.
Caption: Experimental workflow for the LC-MS/MS analysis of brominated fluorinated azaindoles.
Data Interpretation and Characteristic Fragments
The interpretation of the resulting mass spectra should focus on identifying key fragmentation patterns. The following table summarizes the expected characteristic fragment ions for a hypothetical 3-bromo-5-fluoro-7-azaindole.
| m/z of Fragment Ion | Proposed Neutral Loss | Interpretation |
| [M+H - 79/81]+ | •Br | Loss of the bromine radical, a primary and often abundant fragment. The 1:1 isotopic pattern will be absent in this fragment. |
| [M+H - 80/82]+ | HBr | Loss of hydrogen bromide. |
| [M+H - 20]+ | HF | Loss of hydrogen fluoride. |
| [M+H - Br - 27]+ | •Br, HCN | Subsequent fragmentation of the azaindole ring after bromine loss. |
| [M+H - Br - 26]+ | •Br, C2H2 | Alternative ring fragmentation pathway. |
Note: The exact m/z values will depend on the elemental composition of the specific azaindole derivative being analyzed. High-resolution mass spectrometry (HRMS) is recommended for unambiguous elemental composition determination of fragment ions.
Troubleshooting
-
Low Abundance of Molecular Ion: The molecular ion may be unstable and prone to in-source fragmentation. Lowering the source temperature or cone voltage may help to increase its abundance.
-
Complex Fragmentation Pattern: Multiple fragmentation pathways can lead to a complex MS/MS spectrum. Varying the collision energy can help to simplify the spectrum and identify primary and secondary fragmentation events.
-
Ambiguous Fragmentation: If the fragmentation pattern is not clear, comparison with the spectra of non-halogenated or mono-halogenated analogues can provide valuable insights into the fragmentation of the core structure.
Conclusion
The mass spectrometric analysis of brominated and fluorinated azaindoles provides a wealth of structural information that is critical for their role in drug discovery and development. By understanding the fundamental principles of fragmentation for halogenated compounds and N-heterocycles, researchers can confidently interpret mass spectra to confirm the structures of these important molecules. The characteristic isotopic signature of bromine, coupled with predictable neutral losses from the azaindole core, provides a robust method for structural elucidation. The protocols and predicted fragmentation pathways outlined in this application note serve as a valuable resource for scientists working with this important class of compounds.
References
- Deshmukh, G. B., Patil, N. S., Gaikwad, V. B., Bhole, A. D., & Patil, S. V. (2014). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research, 6(8), 393-399.
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Li, P., Wong, K. L., Kwan, M. C., Tsang, C. W., & Pang, S. F. (1996). Evaluation of fluorinated indole derivatives for electron-capture negative ionization mass spectrometry: application to the measurement of endogenous 5-methoxyindole-3-acetic acid in rat. Journal of mass spectrometry : JMS, 31(11), 1228–1236. [Link]
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Grossert, J. S., Pippione, A. C., Boschi, D., Lolli, M. L., & White, R. L. (2015). Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). Journal of mass spectrometry : JMS, 50(12), 1433–1437. [Link]
- LibreTexts. (2023). 16.10: Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts.
- Wikipedia. (2023).
- Chemguide. (n.d.).
- Science Ready. (n.d.).
- Scribd. (n.d.). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF.
- National Center for Biotechnology Information. (2021).
- LibreTexts. (2023).
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (2021). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. PubMed Central.
- National Center for Biotechnology Information. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central.
- PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
- National Center for Biotechnology Information. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
- National Center for Biotechnology Information. (2013).
- ResearchGate. (2017). ESI MS/MS studies of 2,6-bis[N-α-(methoxycarbonyl)-histaminemethyl]-pyridine.
- ResearchGate. (2016). Could any one suggest the effect of fluorine in mass spectrometry?.
- National Center for Biotechnology Information. (2015). Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). PubMed.
- Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities.
- National Center for Biotechnology Information. (1994).
- National Center for Biotechnology Information. (2025). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. PubMed Central.
- National Center for Biotechnology Information. (2021). The Application of Fluorine-Containing Reagents in Structural Proteomics. PubMed Central.
- Sci-Hub. (1980).
- Organic Chemistry Frontiers. (n.d.). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks.
- India Science, Technology & Innovation - ISTI Portal. (n.d.). Fragment based lead discovery of 7-Azaindole framework in the design of PARP inhibitors for its anticancer activity.
- ResearchGate. (2014). De novo design, synthesis and pharmacological evaluation of new azaindole derivatives as dual inhibitors of Abl and Src kinases.
- National Center for Biotechnology Information. (2021). UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana. PubMed Central.
- ResearchGate. (2016).
- National Center for Biotechnology Information. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)
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Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine
An in-depth guide to overcoming low-yield challenges in the Suzuki-Miyaura coupling of 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine, designed for chemistry professionals.
As a Senior Application Scientist, this guide synthesizes established mechanistic principles with practical, field-proven strategies to address the unique challenges posed by the Suzuki-Miyaura coupling of 7-azaindole derivatives. The inherent properties of the 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine core—namely, its unprotected N-H group and the Lewis basic pyridinic nitrogen—present specific hurdles that can lead to catalyst inhibition and low reaction yields. This document provides a structured approach to diagnosing and resolving these issues.
Troubleshooting Guide: From Low Yield to Successful Coupling
This section is designed to address the most common issues encountered during the reaction, providing both an explanation of the underlying cause and a set of actionable solutions.
Q1: My reaction has stalled, showing low or no conversion of the starting material. What are the primary causes and how do I fix it?
Low conversion is often the most frustrating issue. The root cause typically lies in the deactivation of the palladium catalyst or suboptimal reaction parameters that fail to drive the catalytic cycle forward.
Underlying Causes & Solutions:
-
Catalyst Inhibition by the Substrate: The 7-azaindole scaffold is a known inhibitor of palladium catalysts.[1] There are two primary sites for inhibitory coordination: the acidic pyrrole N-H group and the Lewis basic nitrogen at position 7. This coordination can form stable, off-cycle Pd(II) complexes that halt catalysis.[1][2]
-
Solution 1: Employ Advanced Catalysts: Switch from standard catalysts like Pd(PPh₃)₄ to modern palladium precatalysts. Buchwald-type precatalysts (e.g., XPhos Pd G3, SPhos Pd G2) are designed with bulky, electron-rich biarylphosphine ligands. These ligands form stable, monoligated Pd(0) species that are highly active and sterically shielded, which minimizes substrate inhibition and accelerates the rate-determining oxidative addition step.[1][3]
-
Solution 2: Optimize Ligand-to-Metal Ratio: If generating the catalyst in situ (e.g., from Pd₂(dba)₃ or Pd(OAc)₂), ensure an adequate ligand-to-palladium ratio (typically 1.5:1 to 2:1). This helps maintain the active catalytic species in solution.
-
-
Inefficient Transmetalation Step: The transfer of the organic group from boron to palladium is a critical step facilitated by the base.[4] If the base is too weak, poorly soluble, or inappropriate for the solvent system, this step becomes the bottleneck.
-
Solution 1: Base Selection: For N-H containing substrates, strong inorganic bases are often preferred. Potassium phosphate (K₃PO₄) is an excellent choice as it is strong enough to promote borate formation without causing significant substrate degradation.[1] Potassium carbonate (K₂CO₃) is another effective option.[5] Avoid strong organic amine bases, which can act as competing ligands.
-
Solution 2: Biphasic Solvent System: Use a solvent mixture like 1,4-dioxane/water or THF/water (typically in a 4:1 to 10:1 ratio).[1] The aqueous phase helps to dissolve the inorganic base, facilitating the formation of the highly reactive "ate" complex of the boronic acid, which is essential for transmetalation.[4]
-
-
Oxygen Contamination: The active catalyst, Pd(0), is readily oxidized to inactive Pd(II) by trace amounts of oxygen. This not only kills the catalyst but also promotes the undesirable homocoupling of the boronic acid.[2][3]
-
Solution: Rigorous Degassing: Ensure all solvents are thoroughly degassed before use. This can be achieved by at least three "freeze-pump-thaw" cycles or by sparging with an inert gas (argon or nitrogen) for 30-60 minutes. Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.
-
Q2: My desired product is formed, but it's contaminated with significant side products like dehalogenation or boronic acid homocoupling. How can I improve selectivity?
The formation of side products points to specific, competing reaction pathways that can be suppressed by carefully tuning the reaction conditions.
Common Side Products & Mitigation Strategies:
| Side Product | Causative Factors | Mitigation Strategies |
| Dehalogenation | The aryl-palladium intermediate is reduced by a hydride source before reductive elimination can occur. Sources can include solvents (e.g., alcohols), bases, or impurities.[2] | • Use high-purity, anhydrous solvents when possible. • Avoid amine bases or alcoholic solvents if dehalogenation is severe. • Ensure a sufficiently fast transmetalation step by using an effective base (e.g., K₃PO₄) so that the aryl-palladium intermediate does not persist. |
| Boronic Acid Homocoupling | Primarily caused by oxygen, which promotes the reaction of two boronic acid molecules catalyzed by Pd(II) species.[2][3] | • Implement rigorous degassing of all solvents and reagents. • Use a palladium precatalyst that ensures rapid and clean generation of the active Pd(0) species.[2] |
| Protodeboronation | The C-B bond of the boronic acid is cleaved by a proton source (often water), especially under strongly basic conditions or with extended heating.[3] This is more common with electron-rich or heteroaryl boronic acids.[6] | • Use a less reactive form of the boronic acid, such as a pinacol ester or a potassium trifluoroborate salt (MIDA boronates are also an option).[2][6] • Consider milder bases like KF or CsF, particularly if using anhydrous conditions. • Minimize reaction time and temperature where possible. Microwave irradiation can be effective in reducing reaction times.[7] |
Frequently Asked Questions (FAQs)
Q3: Which specific catalyst systems are recommended for the 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine substrate?
For challenging heteroaromatic substrates like this, general-purpose catalysts are often insufficient. Success relies on catalyst systems that are resistant to inhibition and highly active.
Recommended Catalyst Systems:
| Catalyst System | Key Advantages | Typical Conditions |
| XPhos Pd G2/G3 | Excellent for N-heterocycles. The bulky, electron-rich XPhos ligand promotes fast oxidative addition and prevents catalyst deactivation.[1] | 1-5 mol% catalyst, K₃PO₄ (2-3 equiv.), 1,4-Dioxane/H₂O (5:1), 80-110 °C |
| Pd(dppf)Cl₂ | A robust and reliable catalyst, often effective for a range of heteroaromatic couplings. The dppf ligand provides good stability.[5] | 3-10 mol% catalyst, K₂CO₃ (2-3 equiv.), DME or Dioxane, 80-100 °C |
| Pd₂(dba)₃ with SPhos or RuPhos | Allows for fine-tuning of the ligand. SPhos and RuPhos are highly effective Buchwald-type ligands for electron-deficient and N-containing heterocycles. | 2.5 mol% Pd₂(dba)₃, 6 mol% Ligand, Cs₂CO₃ or K₃PO₄ (2-3 equiv.), Toluene or Dioxane, 100-110 °C |
Q4: How does the fluorine substituent at the C7 position affect the reaction?
The fluorine atom is a strongly electron-withdrawing group. Its presence on the pyridine ring has two main effects:
-
Electronic Activation: It makes the 7-azaindole ring system more electron-deficient. This generally increases the rate of oxidative addition of the palladium catalyst into the C3-Br bond, which is often the rate-limiting step of the catalytic cycle.[8]
-
Potential for Side Reactions: While not common at the C7 position, highly activated fluoroarenes can sometimes undergo Suzuki coupling themselves, although this is much less likely than the reaction at the C-Br bond.[9] The primary influence of the fluorine is electronic activation of the desired reaction site.
Visualizing the Chemistry
Understanding the underlying processes is key to effective troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Navigating Dehalogenation Side Reactions in Palladium Catalysis
From the desk of a Senior Application Scientist: Welcome to our dedicated resource for troubleshooting and preventing dehalogenation, a common yet often frustrating side reaction in palladium-catalyzed cross-coupling. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and improve product yields. Here, we will delve into the mechanistic underpinnings of dehalogenation and provide actionable, field-proven strategies to mitigate this undesired pathway.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of palladium catalysis?
A1: Dehalogenation, or more precisely hydrodehalogenation, is a prevalent side reaction in palladium-catalyzed cross-coupling reactions. Instead of the intended coupling of two fragments, the halogen atom on the aryl or vinyl halide starting material is replaced by a hydrogen atom.[1][2] This results in the formation of a simple arene or alkene byproduct, which not only reduces the yield of your desired product but can also complicate purification efforts.[1][3]
Q2: What is the fundamental cause of dehalogenation?
A2: The root cause of dehalogenation is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1][3] This Pd-H intermediate can then participate in a competing reductive elimination pathway with the organohalide, leading to the dehalogenated byproduct. Several factors can promote the formation of these detrimental hydride species.
Q3: Which factors in my reaction setup can promote dehalogenation?
A3: Several experimental parameters can inadvertently favor the dehalogenation pathway. These include:
-
The Nature of the Substrate: Electron-rich aryl halides are generally more susceptible to dehalogenation.[1][2] The reactivity of the halide also plays a role, with aryl iodides often being more prone to this side reaction than bromides or chlorides under certain conditions.[1][2]
-
Catalyst and Ligand System: Highly active palladium catalysts can sometimes accelerate dehalogenation. The choice of ligand is paramount; its steric bulk and electronic properties significantly influence the relative rates of the desired cross-coupling versus the undesired dehalogenation.[1][4]
-
Reaction Conditions:
-
Base: The selection and strength of the base are critical. Some bases can act as a source of hydride species or promote their formation.[1][3]
-
Solvent: Solvents are not always innocent bystanders. Protic solvents like alcohols can be a direct source of hydrides.[1][2][3] Aprotic polar solvents such as DMF and dioxane have also been observed to promote dehalogenation more than nonpolar solvents like toluene.[1][5][6]
-
Temperature: Elevated temperatures can increase the rate of dehalogenation, sometimes disproportionately to the desired coupling reaction.[1][7]
-
Hydrogen Sources: The presence of trace water or other hydrogen-donating impurities can contribute to the formation of Pd-H species.[1][8]
-
Q4: How can I detect and quantify the extent of dehalogenation?
A4: The dehalogenated byproduct can be identified and quantified using standard analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for volatile byproducts.[1] For less volatile compounds, High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (HRESIMS) and a Diode-Array Detector (DAD) are commonly employed.[1]
Troubleshooting Guides
This section provides structured guidance for addressing dehalogenation when encountered in specific cross-coupling reactions.
Issue 1: Significant Dehalogenation Observed in a Suzuki-Miyaura Coupling
-
Probable Causes: In Suzuki-Miyaura coupling, dehalogenation often arises from a competition between the desired transmetalation step and a reductive pathway involving a Pd-H species.[2] This can be exacerbated by the choice of base, solvent, and ligand.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
-
Detailed Steps:
-
Ligand Modification: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often favor the desired reductive elimination of the cross-coupled product over dehalogenation.[2] Consider switching from a general-purpose ligand like PPh₃ to a more specialized one like a biarylphosphine (e.g., XPhos) or a ferrocenyl-based ligand (e.g., dppf).
-
Base Selection: Strong inorganic bases or amine bases can sometimes promote dehalogenation.[1] Switching to a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be beneficial.
-
Solvent Exchange: Ethereal solvents like dioxane and THF can be problematic.[5] Toluene is often a superior choice for minimizing this side reaction.[5] If using an alcohol-containing solvent system, consider switching to a non-protic alternative.
-
Temperature Control: High temperatures can accelerate dehalogenation.[7] It is advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Additives: In some cases, the addition of salts like lithium chloride can suppress competing dehalogenation, particularly with aryl iodides.[2]
-
Issue 2: My Heck Coupling Reaction is Primarily Yielding the Dehalogenated Starting Material.
-
Probable Causes: In the Heck reaction, dehalogenation can become the major pathway if the desired β-hydride elimination to form the alkene product is slow.[2] The Pd-H species responsible for dehalogenation can be generated from various sources within the reaction.
-
Troubleshooting Strategies:
-
Optimize Ligand and Additives: The ligand plays a crucial role. For certain systems, using an excess of a phosphine ligand can suppress the formation of dehalogenated byproducts.[2]
-
Base Selection: The base is essential for regenerating the Pd(0) catalyst.[9][10][11] Ensure the base is appropriate for the specific Heck reaction variant you are performing.
-
Choice of Hydride Source (for Reductive Heck): In reductive Heck reactions, the choice of the hydride source is critical. The reactivity of hydrosilanes, for example, needs to be carefully optimized to favor the desired hydroarylation over simple dehalogenation of the aryl halide.[2]
-
Temperature and Reaction Time: Fine-tuning the temperature is important. Running the reaction at the lowest effective temperature can help minimize side reactions.[2]
-
Issue 3: I'm observing dehalogenation in my Sonogashira coupling. What are the common causes and solutions?
-
Probable Causes: Dehalogenation in Sonogashira coupling is a known side reaction that can be influenced by the catalyst system, solvent, and base.[2][3] The mechanism often involves the formation of a palladium-hydride intermediate.
-
Troubleshooting Strategies:
-
Catalyst System: The choice of both the palladium catalyst and any copper co-catalyst can impact the extent of dehalogenation. In some instances, a copper-free Sonogashira protocol may yield better results.[2]
-
Base Selection: The base is a critical component in Sonogashira reactions. While amine bases like triethylamine or diethylamine are commonly used and can also serve as the solvent, stronger bases can sometimes accelerate dehalogenation.[2][3] Screening alternative bases (e.g., K₂CO₃, Cs₂CO₃) may be necessary.
-
Solvent Effects: A significant solvent effect has been noted in some Sonogashira couplings. Solvents like DMF have been reported to lead to undesired side reactions, whereas THF provided a cleaner reaction profile in certain cases.[2][12]
-
Issue 4: Dehalogenation is a major side reaction in my Buchwald-Hartwig amination.
-
Probable Causes: An unproductive side reaction can compete with the desired reductive elimination of the C-N bond. In this side reaction, the amide can undergo β-hydride elimination, leading to the hydrodehalogenated arene and an imine byproduct.[13]
-
Troubleshooting Strategies:
-
Ligand Choice: The appropriate choice of ligand is crucial for minimizing the reductive dehalogenation of the aryl halide coupling partner.[14] Sterically hindered and electron-rich phosphine ligands are often employed to promote the desired C-N bond formation.
-
Base Selection: The base plays a key role in deprotonating the amine. The choice of base can influence the overall reaction outcome.
-
Aryl Halide Partner: Aryl chlorides can be challenging substrates for Buchwald-Hartwig aminations.[15] If possible, using the corresponding aryl bromide or iodide may lead to a cleaner reaction with less dehalogenation.
-
Mechanistic Insight: The Competing Pathways
To effectively troubleshoot dehalogenation, it is crucial to understand the point of divergence in the catalytic cycle.
Caption: Competing pathways in palladium-catalyzed cross-coupling.
Experimental Protocols
Protocol 1: Ligand Screening to Minimize Dehalogenation in Suzuki-Miyaura Coupling
This protocol provides a general framework for screening various phosphine ligands to identify the optimal choice for minimizing dehalogenation.
Materials:
-
Aryl halide
-
Boronic acid or ester
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Base (e.g., K₂CO₃)
-
A selection of phosphine ligands (e.g., PPh₃, P(t-Bu)₃, XPhos, SPhos, dppf)
-
Degassed solvent (e.g., toluene)
-
Inert atmosphere (Argon or Nitrogen)
-
Reaction vials
Procedure:
-
In an inert atmosphere glovebox, add the aryl halide, boronic acid, palladium precatalyst, and base to a series of reaction vials.
-
To each vial, add a different phosphine ligand. Ensure the Pd:ligand ratio is appropriate for the chosen ligand (typically 1:2 for monodentate and 1:1 for bidentate ligands).
-
Add the degassed solvent to each vial.
-
Seal the vials and place them in a pre-heated reaction block at the desired temperature (e.g., 80-100 °C).
-
Monitor the reactions at regular intervals (e.g., 1h, 4h, 12h) using a suitable analytical method (e.g., LC-MS or GC-MS) to determine the ratio of the desired product to the dehalogenated byproduct.[1][2]
-
Compare the results to identify the ligand that provides the highest yield of the desired product with minimal dehalogenation.
Summary of Key Parameters and Recommended Adjustments
| Parameter | Common Issue | Recommended Action | Rationale |
| Ligand | Insufficient steric bulk or electron density | Screen bulky, electron-rich phosphine ligands (e.g., biarylphosphines). | Favors reductive elimination of the desired product over dehalogenation.[2] |
| Base | Base is too strong or acts as a hydride source | Switch to a milder base (e.g., K₂CO₃, Cs₂CO₃). | Reduces the rate of side reactions that generate Pd-H species.[1] |
| Solvent | Protic solvent or polar aprotic solvent promoting dehalogenation | Change to a non-polar, aprotic solvent like toluene. | Minimizes the availability of hydride sources.[1][5] |
| Temperature | Reaction temperature is too high | Run the reaction at the lowest effective temperature. | Decreases the rate of the dehalogenation side reaction.[1][7] |
| Substrate | Aryl iodide is too reactive towards dehalogenation | Consider using the corresponding aryl bromide or chloride if synthetically feasible. | Aryl bromides and chlorides can be less prone to dehalogenation.[2] |
References
- C5OB01949D, Metal catalyzed defunctionalization reactions, Organic & Biomolecular Chemistry (RSC Publishing)
- A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies, NIH
- Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions, Benchchem
- Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions, Benchchem
- C3CC46271D, A mechanistic investigation of hydrodehalogenation using ESI-MS, Chemical Communic
- Simultaneous Dehalogenation and Hydrogen
- Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system | Request PDF, ResearchG
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
- significant dehalogenation in stille coupling : r/Chempros, Reddit
- Deciphering complexity in Pd–c
- Simultaneous Dehalogenation and Hydrogen
- Oxidative dehalogenation and denitration by a flavin-dependent monooxygenase is controlled by substrate deproton
- Temperature effect on coupling reaction.
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview, N/A
- Help troubleshooting a Buchwald-Hartwig amin
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling | Precision Chemistry, ACS Public
- Activity and Selectivity of Palladium Catalysts during the Liquid-Phase Hydrogenation of Phenol.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings | ACS Catalysis, ACS Public
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development, ACS Public
- Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H 2 | Request PDF, ResearchG
- Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes, N/A
- Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in W
- Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde, NIH
- Heck Reaction, Chemistry LibreTexts
- Heck Reaction | Named Reactions | Organic Chemistry Lessons, YouTube
- Chitosan-Supported Palladium Catalyst. II.
- Heck reaction, Wikipedia
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxyl
- Heck Reaction—St
- Analytics of Dehalogenases: Structural, Functional, and In Silico Perspectives, Frontiers in Health Inform
- Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Palladium-Catalyzed Cross-Couplings | Request PDF, ResearchG
- Suzuki-Miyaura cross-coupling: Practical Guide, Yoneda Labs
- Buchwald–Hartwig amin
- Oxidative dehalogenation and denitration by a flavin-dependent monooxygenase is controlled by substrate deproton
- The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction, The Journal of Organic Chemistry (ACS Public
- Buchwald-Hartwig Amination Reaction: Videos & Practice Problems, Pearson
- Dehalogenation side product suzukis : r/OrganicChemistry, Reddit
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. books.lucp.net [books.lucp.net]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 15. reddit.com [reddit.com]
Technical Support Center: Optimizing Buchwald-Hartwig Amination with 7-Fluoro-pyrrolo[3,2-c]pyridine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for navigating the complexities of the Buchwald-Hartwig amination, specifically tailored for challenging, electron-deficient heterocyclic substrates such as 7-fluoro-pyrrolo[3,2-c]pyridine. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for this powerful C-N bond-forming transformation.
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of aryl amines from aryl halides and amines.[1][2] However, its application to electron-deficient N-heterocycles presents a unique set of challenges. The inherent electronic properties of substrates like 7-fluoro-pyrrolo[3,2-c]pyridine, combined with the potential for the heterocycle itself to coordinate with and inhibit the palladium catalyst, necessitate a carefully considered and systematic approach to reaction optimization.[3][4][5]
This guide is structured into a series of frequently asked questions for initial guidance and a detailed troubleshooting section for addressing specific experimental failures.
Section 1: Frequently Asked Questions (FAQs)
This section provides answers to common initial questions when setting up a Buchwald-Hartwig amination for this specific class of substrate.
Q1: What are the primary challenges when coupling amines to an electron-deficient fluoro-heterocycle like 7-fluoro-pyrrolo[3,2-c]pyridine?
The main difficulties arise from two sources:
-
Electronic Effects : The fluorine atom and the pyridine ring are strongly electron-withdrawing, which deactivates the aryl halide toward the initial, rate-determining oxidative addition step with the Pd(0) catalyst.[6]
-
Catalyst Inhibition : The nitrogen atoms in the pyrrolo[3,2-c]pyridine core can act as ligands, coordinating to the palladium center and sequestering it from the catalytic cycle.[3][7] This is a common issue with nitrogen-containing heterocycles.
A successful strategy requires a catalyst system robust enough to overcome the slow oxidative addition while resisting inhibition by the substrate or product.
Q2: How should I select a palladium source? Is a precatalyst necessary?
While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they are often unreliable for challenging substrates because they require in situ reduction to the active Pd(0) species, which can be inefficient.[8]
For difficult couplings, using a well-defined palladium precatalyst is strongly recommended.[7][9] These are air-stable Pd(II) complexes that efficiently generate the active monoligated L-Pd(0) catalyst upon activation with a base.[9] This leads to more reproducible results and generally requires lower catalyst loadings.
| Palladium Source | Advantages | Disadvantages |
| Pd(OAc)₂ / Pd₂(dba)₃ | Inexpensive, readily available. | Inefficient/unreliable generation of active Pd(0); may require higher catalyst loadings (5-10%).[9] |
| Palladium Precatalysts (G3, G4) | Air-stable, efficient formation of active catalyst, lower catalyst loadings (1-2%), highly reliable for challenging substrates.[7][9] | More expensive. |
Q3: Which ligands are most effective for this type of substrate?
Ligand choice is the most critical parameter. For electron-deficient heterocycles, the ideal ligands are bulky and electron-rich .[1] This design principle addresses the core challenges:
-
Electron-richness accelerates the oxidative addition step.
-
Steric bulk promotes the formation of the highly reactive monoligated palladium species and sterically discourages the substrate/product from binding to and inhibiting the catalyst.[1]
Two main classes of ligands have proven effective:
-
Bulky Biarylphosphine Ligands : These are the go-to choice for most challenging aminations. Specific ligand choice can depend on the amine coupling partner.
-
N-Heterocyclic Carbene (NHC) Ligands : NHC ligands form very stable bonds with palladium and can be highly effective, particularly in preventing catalyst deactivation.[12] They are a powerful alternative if phosphine ligands fail.[3][4][5]
Q4: How do I choose the right base? I'm concerned about substrate stability.
The base's primary role is to deprotonate the amine, allowing it to displace the halide on the palladium complex.[13][14] The choice involves a trade-off between reactivity and functional group compatibility.
| Base | Strength | Advantages | Common Issues & Considerations |
| NaOt-Bu | Strong | Promotes the highest reaction rates and allows for low catalyst loadings.[2] | Incompatible with base-sensitive functional groups (e.g., esters, some protecting groups). Can promote side reactions at high temperatures. |
| LHMDS | Strong | Useful for substrates with acidic protons (e.g., alcohols, unprotected pyrrole N-H).[2] | Solid is air-sensitive; can be incompatible with some functional groups at elevated temperatures. |
| K₃PO₄ / Cs₂CO₃ | Weak | Excellent functional group tolerance. Often the best choice for delicate substrates.[2][15] | Reactions are often slower and may require higher temperatures or catalyst loadings.[2] Can be difficult to stir on a large scale. |
For the 7-fluoro-pyrrolo[3,2-c]pyridine scaffold, starting with a weaker base like K₃PO₄ or Cs₂CO₃ at a slightly higher temperature (e.g., 100-110 °C) is a prudent approach to avoid potential degradation. If reactivity is low, a stronger base like NaOt-Bu can be trialed at a lower temperature (e.g., 80 °C).
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a problem/cause/solution format.
Problem 1: Low or No Conversion to Product
This is the most common failure mode and can be traced back to several root causes.
-
Possible Cause A: Inactive or Deactivated Catalyst
-
Why it happens: The active Pd(0) species is either not forming efficiently or is being deactivated during the reaction. Amines and N-heterocycles themselves can act as ligands, poisoning the catalyst.[7] Trace impurities in reagents or solvents (water, oxygen) can also kill the catalyst.
-
Solutions:
-
Use a Precatalyst: Switch from Pd(OAc)₂ or Pd₂(dba)₃ to a modern precatalyst like a G3 or G4 BrettPhos or RuPhos precatalyst to ensure reliable generation of the active catalyst.[7][9]
-
Increase Ligand Ratio: When not using a precatalyst, add a slight excess of the phosphine ligand relative to the palladium source (e.g., L:Pd ratio of 1.5:1 to 2:1) to prevent catalyst deactivation.[7]
-
Ensure Inert Conditions: Use anhydrous, degassed solvents. Purge the reaction vessel thoroughly with argon or nitrogen before adding reagents and maintain an inert atmosphere throughout the reaction.[16]
-
Purify Reagents: Ensure the purity of the amine, as trace impurities can inhibit the reaction.[7] Liquid amines can be passed through a short plug of activated alumina.[7]
-
-
-
Possible Cause B: Poor Substrate Reactivity
-
Why it happens: The electron-withdrawing nature of the 7-fluoro-pyrrolo[3,2-c]pyridine ring makes the C-X bond (where X is Cl or Br) resistant to oxidative addition. Aryl chlorides are significantly less reactive than bromides.[8][17]
-
Solutions:
-
Switch to a More Active Ligand: If using a general-purpose ligand, switch to a more specialized, electron-rich, and bulky biarylphosphine ligand like BrettPhos or RuPhos.[1][2]
-
Increase Temperature: Carefully increase the reaction temperature in 10-20 °C increments. Monitor for any signs of decomposition. Typical temperatures range from 80-110 °C.[9]
-
Change the Halide: If you are starting with a chloro-substituted pyrrolopyridine, if synthetically feasible, convert it to the bromo- or iodo-analogue. The reactivity order is generally I > Br > Cl.[9]
-
-
Problem 2: Significant Side Product Formation
The appearance of unexpected products can complicate purification and indicates a non-optimal reaction pathway.
-
Side Product A: Hydrodehalogenation (Ar-H)
-
Why it happens: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can compete with reductive elimination, especially at high temperatures or with certain base/ligand combinations.[1]
-
Solutions:
-
Lower the Temperature: This is often the first and most effective step.
-
Re-evaluate the Base: Very strong bases can sometimes promote this pathway. Consider switching from NaOt-Bu to K₃PO₄.
-
Change the Ligand: Some ligands are more prone to promoting β-hydride elimination pathways that can lead to hydrodehalogenation. Screening different bulky phosphine ligands is advisable.
-
-
-
Side Product B: Homocoupling of the Amine or Aryl Halide (Ar-Ar)
-
Why it happens: Dimerization of the starting materials can occur, particularly if the desired cross-coupling is slow. This is often promoted by high catalyst loadings or temperatures.[17][18]
-
Solutions:
-
Reduce Catalyst Loading: Once initial success is achieved, try reducing the catalyst loading (e.g., from 2 mol% to 1 mol%).
-
Optimize Temperature: Avoid excessively high temperatures.
-
Ensure Proper Stoichiometry: Use a slight excess of the amine (e.g., 1.1-1.2 equivalents) to favor the cross-coupling pathway.
-
-
Problem 3: Reaction Stalls After Partial Conversion
-
Why it happens: The reaction starts but does not proceed to completion. This is often a sign of catalyst death mid-reaction or product inhibition. The aminated product, another N-heterocycle, can be a more potent inhibitor than the starting material.
-
Solutions:
-
Use a More Robust Catalyst System: This is the best solution. A highly stable catalyst, such as one derived from an NHC ligand or a very bulky phosphine ligand in combination with a precatalyst, is less likely to die prematurely.[3][4][5]
-
Staged Addition: In some rare cases, a second charge of the catalyst can be added midway through the reaction, but this is a less elegant solution than finding a more stable catalyst system from the outset.
-
Solvent Choice: Ensure the solvent can fully dissolve all components throughout the reaction. Poor solubility of an intermediate or the base can cause the reaction to stall. Toluene and 1,4-dioxane are generally good choices.[10]
-
Section 3: Methodologies & Visualizations
General Protocol for Reaction Setup
This protocol assumes the use of standard Schlenk techniques or a glovebox to maintain an inert atmosphere.[16]
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the 7-fluoro-pyrrolo[3,2-c]pyridine halide (1.0 equiv), the palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 equiv), the phosphine ligand (if not using a precatalyst, 0.02-0.04 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Seal the vial with a PTFE-lined cap. If not in a glovebox, evacuate and backfill the vial with argon or nitrogen three times.
-
Through the septum, add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, to make a ~0.1 M solution).
-
Add the amine coupling partner (1.2 equiv) via syringe if it is a liquid, or add it with the solids in step 1 if it is a solid.
-
Place the sealed vial into a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C).
-
Stir vigorously for the designated time (typically 4-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Proceed with standard aqueous workup and purification.
Visualizing the Mechanism and Troubleshooting Logic
dot digraph "Buchwald-Hartwig Catalytic Cycle" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"];
// Nodes Pd0 [label="L-Pd(0)\n(Active Catalyst)", fillcolor="#FBBC05"]; OA [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF"]; PdII_complex [label="L-Pd(II)(Ar)(X)", fillcolor="#EA4335"]; Amine_Coord [label="Amine Coordination\n& Deprotonation", shape=ellipse, style=solid, fillcolor="#FFFFFF"]; Amido_complex [label="L-Pd(II)(Ar)(NR₂)", fillcolor="#4285F4"]; RE [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF"];
// Edges Pd0 -> OA [label="Ar-X"]; OA -> PdII_complex; PdII_complex -> Amine_Coord [label="+ HNR₂\n+ Base"]; Amine_Coord -> Amido_complex [label="- Base-H⁺\n- X⁻"]; Amido_complex -> RE; RE -> Pd0 [label="Ar-NR₂\n(Product)", dir=back];
// Style edge [fontname="Arial", color="#5F6368"]; } dot Caption: The catalytic cycle for the Buchwald-Hartwig amination.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 20, 2026, from [Link]
-
WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights. Retrieved January 20, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 20, 2026, from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved January 20, 2026, from [Link]
-
Vedejs, E., & St. Martin, D. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 185-192. [Link]
-
Zhang, Z., et al. (2022). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. Chemistry – A European Journal, 28(4), e202103341. [Link]
-
Zhang, Z., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed. Retrieved January 20, 2026, from [Link]
-
Zhang, Z., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Research With Rutgers. Retrieved January 20, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination Reagent Guide. Retrieved January 20, 2026, from [Link]
-
Sieroń, L., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 87(1), 353-365. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Retrieved January 20, 2026, from [Link]
-
Sunesson, Y., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]
-
Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. Retrieved January 20, 2026, from [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved January 20, 2026, from [Link]
-
Ray, L., & Shaikh, M. M. (2024). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]
-
Al-Warhi, T., et al. (2021). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 26(21), 6489. [Link]
-
Henderson, J. L., & Buchwald, S. L. (2010). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Organic Letters, 12(20), 4442-4445. [Link]
-
Fors, B. P., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 16(3), 832-835. [Link]
-
Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages. [Link]
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Technical Support Center: Catalyst Selection for Sonogashira Coupling of Bromo-Fluoro-Pyridines
Welcome to our dedicated technical support guide for navigating the complexities of the Sonogashira cross-coupling reaction with bromo-fluoro-pyridine substrates. This resource is tailored for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific, yet crucial, class of electron-deficient heterocycles. Here, we move beyond generic protocols to provide in-depth, field-tested insights in a direct question-and-answer format, addressing the specific issues you are likely facing at the bench.
The Sonogashira reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)–C(sp) bonds under relatively mild conditions.[1][2] However, the unique electronic nature of bromo-fluoro-pyridines—characterized by an electron-deficient ring system—presents a distinct set of challenges that can lead to low yields, catalyst deactivation, and undesirable side reactions. This guide is designed to help you troubleshoot these issues and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding catalyst and condition selection for the Sonogashira coupling of bromo-fluoro-pyridines.
Q1: Why are bromo-fluoro-pyridines considered challenging substrates for Sonogashira coupling?
Bromo-fluoro-pyridines are electronically deficient due to the electronegativity of both the fluorine atom and the pyridine ring nitrogen. This has several consequences:
-
Favorable Oxidative Addition: The electron-deficient nature of the ring generally promotes the rate-limiting oxidative addition step of the palladium catalyst to the C-Br bond.[3]
-
Increased Reactivity to Nucleophiles: The pyridine nitrogen and the fluorine substituent make the ring susceptible to nucleophilic attack by the amine base or other nucleophiles present, leading to potential side products.
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity. The choice of ligand is critical to mitigate this effect.
Q2: What are the standard "go-to" palladium catalysts for this reaction?
For initial screening, two types of palladium sources are most common:
-
Pd(II) Pre-catalysts: Bis(triphenylphosphine)palladium(II) dichloride, PdCl₂(PPh₃)₂, is a popular choice. It is air-stable, making it easy to handle, and is reduced in situ to the active Pd(0) species by amines or phosphine ligands in the reaction mixture.[2][4]
-
Pd(0) Pre-catalysts: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is also widely used and can enter the catalytic cycle directly.[4] However, it is more sensitive to air and moisture, requiring more careful handling under inert conditions.[4]
While these are excellent starting points, challenging substrates like bromo-fluoro-pyridines often require more advanced catalyst systems, particularly in the choice of ligand.
Q3: What is the role of the copper co-catalyst, and should I ever consider a copper-free system?
In the classic Sonogashira reaction, a copper(I) salt (typically CuI) acts as a co-catalyst.[2] Its primary role is to react with the terminal alkyne and base to form a copper(I) acetylide intermediate.[2] This species then undergoes transmetalation with the Pd(II)-aryl complex, regenerating the copper catalyst and advancing the palladium catalytic cycle.[2] The addition of copper significantly accelerates the reaction, often allowing it to proceed at room temperature.[1]
However, the use of copper has a major drawback: it promotes the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne (Glaser coupling).[5][6] This side reaction is particularly problematic when using valuable or complex alkynes.
You should consider a copper-free Sonogashira coupling when:
-
You observe significant formation of alkyne homocoupling byproducts.
-
Your alkyne is sensitive or prone to dimerization.
-
Downstream applications are sensitive to trace copper contamination.
Copper-free conditions typically require more forcing conditions (higher temperatures) or the use of more sophisticated, highly active ligands to facilitate the direct reaction of the alkyne with the palladium complex.[7][8]
Q4: How do I choose the right ligand for my bromo-fluoro-pyridine substrate?
Ligand choice is arguably the most critical parameter for success. The standard triphenylphosphine (PPh₃) is a good starting point, but for challenging couplings, more specialized ligands are often necessary.
-
Bulky, Electron-Rich Phosphines: Ligands like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly effective for coupling less reactive aryl bromides.[7] Their steric bulk promotes the formation of a highly active monoligated palladium complex, while their electron-donating nature facilitates the oxidative addition step.[3]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors that form very stable bonds with palladium, creating robust catalysts that resist decomposition at higher temperatures.[9] They are excellent alternatives to phosphines, especially in copper-free systems.
-
Nitrogen-Based Ligands: Pyridine and pyrimidine-based ligands have also been successfully used to create active palladium complexes for Sonogashira couplings, sometimes in copper-free systems.[2][10]
Q5: What are the best choices for bases and solvents?
-
Bases: An amine base is required to deprotonate the terminal alkyne and neutralize the H-X acid formed during the reaction.[2]
-
Liquid Amines: Triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) are common choices and can often be used as a co-solvent.[11]
-
Inorganic Bases: For sensitive substrates or when a stronger base is needed, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, particularly in copper-free protocols.[12]
-
-
Solvents: The choice of solvent depends on the solubility of the substrates and the required reaction temperature.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the Sonogashira coupling of bromo-fluoro-pyridines.
Problem 1: Low or No Conversion of Starting Material
This is the most common issue. A logical, step-by-step approach is needed to diagnose the root cause.
| Potential Cause | Diagnostic Check | Proposed Solution |
| Inactive Catalyst | The reaction mixture does not change color, or Pd black precipitates immediately. | Use a fresh bottle of palladium pre-catalyst. Consider an air-stable Pd(II) pre-catalyst like PdCl₂(PPh₃)₂ or a modern, well-defined pre-catalyst.[4][14] |
| Insufficiently Active Catalyst System | The reaction stalls after a small amount of conversion. | Switch to a more activating ligand. For bromo-pyridines, a bulky, electron-rich phosphine like XPhos or SPhos is an excellent choice.[7] Alternatively, screen an N-heterocyclic carbene (NHC) based catalyst.[9] |
| Reaction Temperature Too Low | The reaction is sluggish or does not proceed at room temperature. | While aryl iodides often react at room temperature, aryl bromides, especially electron-deficient ones, typically require heating.[2][13] Increase the temperature incrementally to 60-100 °C. Use a higher-boiling solvent if necessary. |
| Inappropriate Base | The pH of the reaction mixture is not sufficiently basic to deprotonate the alkyne. | Switch to a stronger or more suitable base. If using an amine, ensure it is dry and of high purity. Consider switching from Et₃N to a stronger inorganic base like K₂CO₃ or Cs₂CO₃. |
| Inert Atmosphere Compromised | The presence of oxygen can deactivate the Pd(0) catalyst. | Ensure all solvents are thoroughly degassed using a freeze-pump-thaw or sparging with argon/nitrogen. Maintain a positive pressure of inert gas throughout the reaction. |
Troubleshooting Flowchart: Low/No Conversion
Caption: Decision workflow for troubleshooting failed Sonogashira reactions.
Problem 2: Significant Alkyne Homocoupling (Glaser Product)
The formation of a 1,3-diyne byproduct is a clear indicator of undesired oxidative coupling.
| Potential Cause | Diagnostic Check | Proposed Solution |
| Oxygen in the Reaction | The reaction is performed without rigorous degassing. | Oxygen is a key promoter of Glaser coupling.[6] Use a robust degassing technique (at least three freeze-pump-thaw cycles) for all solvents and liquid reagents. Maintain a strict inert atmosphere. |
| High Copper(I) Concentration | Standard or excessive amounts of CuI are used. | Reduce the CuI loading to 1-2 mol%. If homocoupling persists, switch to a copper-free protocol.[5][15] |
| Inefficient Cross-Coupling | If the main Sonogashira cycle is slow, homocoupling becomes a more competitive pathway. | Optimize the cross-coupling reaction first (see Problem 1). A faster cross-coupling will outcompete the homocoupling side reaction. |
Problem 3: Dehalogenation or Side Product Formation
The appearance of unexpected byproducts requires careful analysis.
| Potential Cause | Diagnostic Check | Proposed Solution |
| Proto-dehalogenation (C-Br bond replaced by C-H) | A major byproduct is the fluoro-pyridine starting material without the bromine atom. | This can be caused by trace water or other protic impurities. Ensure all reagents and solvents are anhydrous. Using a stronger, non-nucleophilic base may also help. |
| Nucleophilic Aromatic Substitution (SₙAr) | The fluorine atom is displaced by the amine base or another nucleophile. | The electron-deficient ring is susceptible to SₙAr. Lowering the reaction temperature can disfavor this pathway. If using an amine base, switch to a more sterically hindered one (e.g., diisopropylethylamine) or an inorganic base (K₂CO₃, Cs₂CO₃). |
| Reaction with Pyridine Nitrogen | The alkyne or other species adds to the pyridine ring. | This is less common but can occur under harsh conditions. Re-evaluate the reaction temperature and consider if a milder catalyst system could be employed. |
Experimental Protocols
These protocols provide a starting point for your experiments. Optimization will be necessary based on your specific bromo-fluoro-pyridine and alkyne.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a robust starting point for general screening.
-
To a dry Schlenk flask under an argon atmosphere, add the bromo-fluoro-pyridine (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Seal the flask and evacuate and backfill with argon three times.
-
Add degassed THF (5 mL) and degassed triethylamine (2.0 mmol, 2.0 equiv).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.
-
Stir the reaction at room temperature or heat to 60 °C. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling with a Bulky Phosphine Ligand
This protocol is recommended when homocoupling is a significant issue.
-
To a dry Schlenk flask under argon, add Pd(OAc)₂ (0.015 mmol, 1.5 mol%) and XPhos (0.03 mmol, 3 mol%).
-
Add the bromo-fluoro-pyridine (1.0 mmol) and cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv).
-
Seal the flask and evacuate and backfill with argon three times.
-
Add degassed dioxane (5 mL) followed by the terminal alkyne (1.2 mmol, 1.2 equiv).
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.[7]
Sonogashira Catalytic Cycle
Caption: The interconnected Palladium and Copper cycles in the Sonogashira reaction.[2]
References
-
Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. (2013). Retrieved from [Link]
- Hartwig, J. F. (2007). The electronics and the bulkiness of the substrates and catalysts. Inorganic Chemistry, 46(6), 1936–1947.
-
Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]
-
Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (n.d.). MDPI. Retrieved from [Link]
-
Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives - PMC. (n.d.). Retrieved from [Link]
-
Sonogashira cross coupling of bulky and heterocyclic halides with heteroaryl alkynes. - ResearchGate. (n.d.). Retrieved from [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Semantic Scholar. (2017). Retrieved from [Link]
-
Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (n.d.). ResearchGate. Retrieved from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton. (n.d.). Retrieved from [Link]
-
Sonogashira Coupling: Reaction, Mechanism, Questions - Collegedunia. (n.d.). Retrieved from [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - MDPI. (n.d.). Retrieved from [Link]
-
Optimization of the Sonogashira coupling of 4-bromo-3-... - ResearchGate. (n.d.). Retrieved from [Link]
-
Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (n.d.). Retrieved from [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. (n.d.). Retrieved from [Link]
-
Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020). Retrieved from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. (n.d.). Retrieved from [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl | ACS Omega. (2018). Retrieved from [Link]
-
Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (2021). Retrieved from [Link]
-
Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds - Sci-Hub. (n.d.). Retrieved from [Link]
-
Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation | Organic Letters - ACS Publications. (2020). Retrieved from [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). Retrieved from [Link]
-
Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021). Retrieved from [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. (n.d.). Retrieved from [Link]
-
(PDF) Recent Advances in Sonogashira Reactions - ResearchGate. (n.d.). Retrieved from [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. (n.d.). Retrieved from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Technical Support Center: Managing Catalyst Deactivation in Reactions with Azaindoles
Welcome to the technical support center dedicated to addressing a critical challenge in modern synthetic chemistry: the management of catalyst deactivation in reactions involving the versatile azaindole scaffold. Azaindoles are privileged structures in medicinal chemistry, but their synthesis and functionalization are often plagued by the very feature that makes them unique—the pyridine nitrogen. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and overcome catalyst-related issues in their experiments.
Part 1: The Root of the Problem - Why Azaindoles Deactivate Catalysts
The primary challenge in employing metal catalysts for azaindole synthesis and functionalization stems from the strong coordinating ability of the pyridine nitrogen atom. Both the azaindole product and its aminopyridine precursors can act as strong Lewis bases, binding tightly to the electron-deficient metal center of the catalyst. This coordination can lead to several detrimental effects:
-
Catalyst Poisoning: The azaindole or its precursors can occupy the catalyst's active sites, preventing the substrate from binding and effectively shutting down the catalytic cycle.[1][2] This is a form of chemical deactivation where the poison forms a strong, often irreversible, bond with the catalyst.[2][3]
-
Alteration of Electronic Properties: Coordination of the pyridine nitrogen can alter the electronic properties of the catalyst, rendering it less reactive in key steps of the catalytic cycle, such as oxidative addition or reductive elimination.
-
Formation of Inactive Complexes: The catalyst can become sequestered in stable, off-cycle complexes with the azaindole, reducing the concentration of the active catalytic species.
The propensity for deactivation is a common thread in numerous metal-catalyzed reactions, including palladium-catalyzed cross-couplings (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) and rhodium-catalyzed C-H functionalization.[1][4]
Part 2: Troubleshooting Guides for Common Reactions
This section provides a question-and-answer-based troubleshooting guide for specific issues encountered during common catalytic reactions involving azaindoles.
Scenario 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)
Issue: Low or no product yield in the cross-coupling of a halo-azaindole.
Q1: My Suzuki-Miyaura coupling of 4-bromo-7-azaindole is failing. What are the likely causes related to the azaindole structure?
A1: The most probable cause is catalyst poisoning by the pyridine nitrogen of the azaindole.[4][5] This leads to low conversion and potential side reactions. Here’s a systematic approach to troubleshoot this issue:
Troubleshooting Workflow for Low Yield in Pd-Catalyzed Azaindole Cross-Coupling
Caption: A decision-making workflow for troubleshooting low-yield palladium-catalyzed cross-coupling reactions with azaindoles.
Detailed Troubleshooting Steps:
-
Optimize the Catalyst System:
-
Ligand Choice: For challenging substrates like azaindoles, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often necessary to promote the crucial steps of the catalytic cycle and stabilize the active palladium species.[5][6]
-
Palladium Precatalyst: Using modern palladium precatalysts can be advantageous as they are designed for rapid activation and can be more resistant to deactivation.[7]
-
-
Select the Right Base:
-
In Buchwald-Hartwig aminations of unprotected halo-7-azaindoles, a strong base like lithium hexamethyldisilazide (LiHMDS) can be crucial. It fully deprotonates both the amine and the azaindole, which can reduce the rate of undesired side reactions like homo-coupling.[7] For other couplings, bases like Cs₂CO₃ or K₃PO₄ are often effective.[6]
-
-
Implement a Nitrogen-Masking Strategy:
-
N-Protection: This is often the most effective solution. Protecting the pyrrole nitrogen with a group like tert-butoxycarbonyl (Boc) or benzyl can electronically modify the azaindole, but more importantly, it can provide steric hindrance that disfavors coordination of the pyridine nitrogen to the catalyst.[4]
-
N-Oxide Formation: Converting the pyridine nitrogen to an N-oxide temporarily "removes" its lone pair from being a potent catalyst poison. This strategy has been successfully used to avoid the formation of complex mixtures in the synthesis of 4-azaindoles.[4] The N-oxide can be removed in a subsequent step.
-
Q2: I'm observing significant amounts of azaindole homo-coupling. How can I prevent this?
A2: Azaindole homo-coupling is a common side reaction, especially with unprotected N-H azaindoles. This occurs when one molecule of azaindole acts as a coupling partner with another. The use of a strong base like LiHMDS, as mentioned above, can mitigate this by ensuring both coupling partners are in their deprotonated state, which can disfavor the undesired transmetalation to palladium.[7]
Comparative Table of Mitigation Strategies for Pd-Catalyzed Coupling
| Strategy | Pros | Cons | Key Considerations |
| Bulky Ligands (e.g., XPhos) | - Simple to implement- Can be highly effective | - Higher cost- May require optimization | Ligand screening is often necessary for novel substrates. |
| N-Protection (e.g., N-Boc) | - Highly effective at preventing poisoning- Can improve solubility | - Adds steps to the synthesis (protection/deprotection)- May alter reactivity at other positions | Choose a protecting group that is stable to the reaction conditions and easily removed.[8] |
| N-Oxide Formation | - Effectively masks the pyridine nitrogen- Can improve regioselectivity | - Adds synthetic steps- Requires a deoxygenation step | This method is particularly useful when other strategies fail to control side reactions.[4] |
Scenario 2: Rhodium-Catalyzed C-H Functionalization
Issue: My Rh(III)-catalyzed C-H activation/annulation for 7-azaindole synthesis is sluggish and gives low turnover.
Q1: What is the primary reason for the low reactivity of the Rh(III) catalyst in this reaction?
A1: The low reactivity is largely due to the strong coordination of the 2-aminopyridine starting material to the Rh(III) center, which deactivates the catalyst.[1] Additionally, the overall catalytic cycle may have high activation barriers for key steps without the proper additives.[1][9]
Troubleshooting and Optimization:
-
The Crucial Role of a Lewis Acid/Oxidant Additive:
-
The addition of a silver salt, such as Ag₂CO₃ or AgNTf₂, is often essential for an efficient reaction. The silver ion serves multiple roles:
-
Lewis Acid: It coordinates to the basic pyridine nitrogen, preventing it from poisoning the rhodium catalyst.[1][4]
-
Oxidant: It facilitates an "oxidatively induced" reaction pathway. Density functional theory (DFT) simulations have shown that Ag⁺ can oxidize Rh(III) intermediates, which accelerates key steps like C-H activation, alkyne insertion, and reductive elimination.[1][9] This alternative pathway is significantly more efficient than the neutral pathway.[9]
-
-
Mechanism of Ag⁺ Promotion in Rh(III)-Catalyzed Azaindole Synthesis
Caption: A simplified diagram showing the dual role of Ag⁺ in Rh(III)-catalyzed 7-azaindole synthesis, acting as both a Lewis acid and an oxidant to promote the catalytic cycle.
-
Choice of Counter-anion: The carbonate from Ag₂CO₃ can also act as a base to facilitate the proton-exchange steps of the catalysis, such as the concerted metalation-deprotonation (CMD) step of C-H activation.[1]
Part 3: Catalyst Regeneration Protocols
While preventing deactivation is the primary goal, regenerating a poisoned catalyst can be a cost-effective alternative to using a fresh batch.
Q3: My palladium on carbon (Pd/C) catalyst seems to have been poisoned by nitrogen-containing impurities from an azaindole reaction. Can it be regenerated?
A3: Yes, palladium catalysts poisoned by nitrogen-containing compounds can often be reactivated. A patented method involves washing the spent catalyst with a solution of an alkali metal or alkaline earth metal salt.
Experimental Protocol: Regeneration of Nitrogen-Poisoned Palladium Catalyst
Disclaimer: This is a general procedure and should be optimized for your specific catalyst and reaction system. Always handle catalysts and reagents with appropriate safety precautions.
-
Catalyst Separation:
-
Carefully filter the spent palladium catalyst from the reaction mixture.
-
Wash the catalyst with a suitable solvent (e.g., the reaction solvent, followed by a lower-boiling solvent like ethanol) to remove residual organic compounds.
-
Dry the catalyst, preferably under vacuum.
-
-
Reactivation Slurry:
-
Prepare a solution of a reactivating agent. A common choice is an aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃). Other salts like nitrates, chlorides, or hydroxides can also be used.[10]
-
Create a slurry of the spent catalyst in the reactivating solution.
-
-
Contact and Agitation:
-
Stir the slurry at room temperature or with gentle heating for a defined period (e.g., 1-4 hours). The goal is to displace the poisoning nitrogen species from the palladium surface.
-
-
Washing and Recovery:
-
Filter the reactivated catalyst from the salt solution.
-
Wash the catalyst thoroughly with deionized water to remove any residual salts.
-
Perform a final wash with a solvent like ethanol to aid in drying.
-
-
Drying:
-
Dry the catalyst under vacuum to remove all traces of water and solvent.
-
-
Activity Test:
-
Test the activity of the regenerated catalyst in a small-scale reaction to confirm its efficacy before using it in a large-scale synthesis.
-
References
- Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441.
- Ryu, H., Pudasaini, B., Cho, D., Hong, S., & Baik, M.-H. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science, 13(37), 11049–11059.
- Bryant, D. R., & Wos, J. D. (1976). Method for reactivating palladium catalysts. U.S.
- Ryu, H., Pudasaini, B., Cho, D., Hong, S., & Baik, M. H. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. bioRxiv.
- Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC.
- BenchChem. (2025).
- BenchChem. (2025).
- Yu, W.-Y., & Alper, H. (2015).
- BenchChem. (2025).
- Laha, J. K., & Kumar, S. (2016). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 12, 2496–2504.
- de Oliveira, R. N., & da Silva, F. de A. (2018).
- BenchChem. (2025). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- Intertek. (n.d.).
- Laha, J. K., & Kumar, S. (2016). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 12, 2496-2504.
- Wikipedia. (2023).
- C&CS. (n.d.).
Sources
- 1. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. candcs.de [candcs.de]
- 4. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 7. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidatively induced reactivity in Rh( iii )-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01650H [pubs.rsc.org]
- 10. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
Technical Support Center: Solubility Enhancement for 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical protocols for improving the solubility of 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine in various reaction conditions. As a substituted 7-azaindole, this compound is a valuable building block in medicinal chemistry, particularly for kinase inhibitors and other targeted therapies.[1][2] However, like many heterocyclic compounds, it can present solubility challenges that may hinder reaction kinetics and overall success.[3] This guide is designed to help you navigate these challenges effectively.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine and related heterocyclic compounds.
Question 1: My 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine is not dissolving in my reaction solvent. What should I do?
Answer: Poor solubility is a common characteristic of planar, crystalline heterocyclic compounds. The intermolecular forces in the solid state can be strong, making it difficult for the solvent to effectively solvate the individual molecules. Here is a systematic approach to address this issue:
-
Solvent Selection: The first and most critical step is to ensure you are using an appropriate solvent. For reactions like the Suzuki-Miyaura cross-coupling, a range of solvents can be effective.[4] Consider the polarity of your reactants and the temperature of the reaction. A good starting point is to test the solubility in a small scale in various solvents.
-
Co-solvent System: If a single solvent is ineffective, a co-solvent system can be highly beneficial. The addition of a polar aprotic solvent like DMF, DMAc, or DMSO to a less polar solvent such as toluene or THF can significantly enhance solubility. Water is also a common and effective co-solvent in many cross-coupling reactions.[4]
-
Heating: Gently warming the mixture can increase the rate of dissolution and the overall solubility. However, be mindful of the thermal stability of your compound and other reagents.
-
Sonication: Applying ultrasonic waves can help break up solid aggregates and promote dissolution.
Question 2: I'm observing precipitation of my starting material during the reaction. How can I prevent this?
Answer: Precipitation during a reaction indicates that the concentration of the starting material has exceeded its solubility limit under the reaction conditions. This can be due to a change in temperature or the consumption of a co-solvent.
-
Increase Solvent Volume: The simplest solution is to increase the total volume of the solvent or co-solvent system to maintain a lower concentration.
-
Optimize Co-solvent Ratio: The ratio of co-solvents can be critical. Experiment with different ratios to find the optimal balance for maintaining solubility throughout the reaction.
-
Slow Addition: If you are adding another reagent that might be affecting the solubility, consider adding it slowly to the reaction mixture to avoid a sudden decrease in the solubility of your starting material.
Question 3: Can the choice of base in my Suzuki-Miyaura coupling reaction affect the solubility of 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine?
Answer: Yes, the base can influence the overall composition of the reaction mixture and, consequently, the solubility of your starting material. While the base's primary role is in the catalytic cycle, its own solubility and potential to form salts can alter the properties of the solvent system. For instance, inorganic bases like K₂CO₃ or K₃PO₄ are often used with aqueous co-solvents.[4] If you are using an organic base like triethylamine, the solvent system might be entirely organic. The choice of base and solvent are often interconnected.
Solvent Selection and Solubility Enhancement Protocols
A systematic approach to solvent screening and solubility enhancement is crucial for consistent and successful reactions.
Protocol 1: Small-Scale Solubility Screening
This protocol will help you quickly identify promising solvent systems for your reactions.
Materials:
-
3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine
-
A selection of common organic solvents (see Table 1)
-
Small vials (e.g., 1 mL HPLC vials)
-
Magnetic stir plate and stir bars
-
Vortex mixer
Procedure:
-
Weigh a small, precise amount of 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine (e.g., 1-2 mg) into each vial.
-
Add a measured volume of a single solvent (e.g., 0.5 mL) to each vial.
-
Vortex the vials for 30 seconds.
-
Stir the mixtures at room temperature for 10-15 minutes.
-
Visually inspect for dissolution. If the solid has dissolved, the compound is soluble in that solvent at that concentration.
-
If the solid has not dissolved, gently heat the vial (e.g., to 40-50 °C) and observe any changes.
-
For promising solvents where partial solubility is observed, consider preparing co-solvent mixtures (e.g., 1:1, 1:4, 4:1 ratios of a polar aprotic solvent with a less polar solvent) and repeat the process.
Table 1: Common Solvents for Screening with Pyrrolopyridine Derivatives
| Solvent Class | Examples | Typical Use in Reactions |
| Ethers | Dioxane, Tetrahydrofuran (THF), 2-Methyl-THF | Suzuki, Buchwald-Hartwig couplings |
| Aromatics | Toluene, Xylenes | Suzuki, Heck couplings |
| Amides | N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc) | General purpose, good for poorly soluble compounds |
| Sulfoxides | Dimethyl sulfoxide (DMSO) | High polarity, can dissolve very insoluble compounds |
| Alcohols | Methanol, Ethanol, n-Butanol | Can act as co-solvents, but may participate in side reactions |
| Water | - | Often used as a co-solvent in cross-coupling reactions[4] |
Protocol 2: pH Adjustment for Solubility Enhancement (for compounds with basic/acidic handles)
While 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine itself has a pyrrolic nitrogen that is weakly acidic and a pyridinic nitrogen that is basic, pH adjustment is more relevant for derivatives with acidic or basic functional groups. The introduction of such groups is a known strategy to improve aqueous solubility.[5][6]
Conceptual Workflow for pH-based Solubility Improvement:
Caption: Workflow for pH-based solubility enhancement.
Visualizing the Path to a Successful Reaction
The following diagram illustrates a decision-making workflow for addressing solubility issues with 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine in a typical cross-coupling reaction.
Caption: Decision workflow for troubleshooting solubility.
By systematically applying these troubleshooting steps and experimental protocols, researchers can overcome the solubility challenges associated with 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine and successfully utilize this versatile building block in their synthetic endeavors.
References
-
Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PubMed Central. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. Semantic Scholar. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Improving solubility via structural modification. ResearchGate. [Link]
-
Improving Solubility via Structural Modification. OUCI. [Link]
-
Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC - NIH. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]
- 3. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting failed Sonogashira reaction with 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine.
Technical Support Center: Sonogashira Coupling Reactions
Guide for: Troubleshooting Failed Sonogashira Reaction with 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Sonogashira cross-coupling reaction, specifically involving N-heterocyclic substrates like 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine. The unique electronic and coordinating properties of this substrate class can present specific hurdles not always encountered with simple aryl halides. This document provides in-depth, causality-driven troubleshooting advice and foundational knowledge to empower you to solve these challenges systematically.
Troubleshooting Guide: Specific Issues & Solutions
This section addresses the most common failure modes observed in the lab. Each answer is structured to help you diagnose the root cause and implement a targeted solution.
Q1: My reaction shows no conversion. The starting material is recovered unchanged. What are the primary causes?
A1: Complete reaction failure typically points to a fundamental problem with one of the core components: the catalyst, the reagents, or the reaction environment.
-
Catalyst Inactivity: The most common culprit is a compromised palladium catalyst.
-
Catalyst Poisoning by Substrate: Your substrate, 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine, is an aza-indole. The nitrogen lone pairs, particularly the one on the pyridine ring, can coordinate strongly to the palladium center.[2] This acts as an inhibitory ligand, preventing the catalytic cycle from proceeding. Solution: Increase the concentration of the phosphine ligand (e.g., from 2 mol% to 4 mol% relative to Pd). The additional phosphine competes with your substrate for coordination sites on the palladium, liberating the active catalyst.
-
Failure to Form the Active Catalyst: Pd(II) precatalysts must be reduced in situ to the active Pd(0) state.[3][4] This reduction is often facilitated by amines, phosphines, or the alkyne itself. If this step fails, the reaction will not initiate. Solution: A brief, gentle heating period (e.g., 10-15 minutes at 40-50 °C) after all reagents are mixed can sometimes promote the formation of the active Pd(0) species before significant side reactions occur.
-
Inert Atmosphere Failure: Oxygen can oxidize the Pd(0) catalyst and, in copper-catalyzed variants, promotes the highly problematic homocoupling of the alkyne (Glaser coupling).[1][5][6] Solution: Ensure your solvent is rigorously degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[1] Maintain a positive pressure of inert gas throughout the reaction.
Q2: I'm observing a black precipitate ("palladium black") and my reaction has stalled. What's happening?
A2: The formation of a black precipitate is a clear visual indicator of palladium catalyst decomposition.[1] The active, soluble palladium complex has aggregated into inactive, insoluble palladium metal.
-
Causality: This is often caused by:
-
High Temperature: While aryl bromides often require heat, excessive temperatures can accelerate decomposition pathways.[7]
-
Inappropriate Solvent: Some solvents are known to promote the formation of palladium black. Anecdotal evidence suggests THF can be problematic in some cases.[1][8]
-
Ligand Dissociation: If the phosphine ligand concentration is too low or the ligand is not bulky enough, the palladium center can become "naked" and prone to aggregation.
-
-
Solutions:
-
Optimize Temperature: Start at a lower temperature (e.g., 50-60 °C) and only increase it if the reaction is sluggish.[5] For aryl bromides, heating is often necessary, but it should be carefully controlled.[1]
-
Change Ligand: Switch to a bulkier, more electron-rich phosphine ligand. Ligands like P(t-Bu)₃ or biaryl phosphines (e.g., XPhos) form more stable complexes with palladium, preventing aggregation and often increasing catalytic activity.[3]
-
Solvent Screening: Consider switching to a different solvent system. DMF or dioxane are common alternatives.[7][9] Using the amine base as the solvent (e.g., neat triethylamine) can also be effective.[5]
-
Q3: My main side product is a dimer of my alkyne (homocoupling). How can I prevent this?
A3: Alkyne homocoupling, often called Glaser coupling, is the most common side reaction, especially in copper-catalyzed Sonogashira reactions.[5][6][10] It is an oxidative process mediated by the copper co-catalyst in the presence of oxygen.[11]
-
Solutions:
-
Strictly Anaerobic Conditions: This is the first and most critical step. Rigorously exclude all oxygen from your reaction vessel and reagents.[5]
-
Go Copper-Free: The most direct way to eliminate copper-mediated homocoupling is to run the reaction without a copper co-catalyst.[1][10][12] Copper-free conditions often require more active palladium catalysts, specialized ligands (like bulky phosphines), or different bases, but they completely circumvent this side reaction.[13][14]
-
Slow Addition of Alkyne: If you must use copper, adding the alkyne slowly via syringe pump can keep its instantaneous concentration low, favoring the cross-coupling pathway over homocoupling.
-
Use a Reducing Atmosphere: Some protocols introduce a dilute hydrogen atmosphere (e.g., 5% H₂ in N₂) to suppress the oxidative homocoupling pathway, reporting a significant reduction in this side product.[11]
-
Q4: The reaction is very slow and gives a low yield, even with heating. How can I improve the rate and conversion?
A4: Sluggish reactivity with an aryl bromide like yours points towards a slow oxidative addition step, which is often rate-limiting.[7] The electronic properties of your substrate also play a key role.
-
Improve Oxidative Addition:
-
Ligand Choice: The ligand has a profound impact. Switch from a standard ligand like PPh₃ to a more electron-rich and bulky phosphine ligand such as P(t-Bu)₃, or a biaryl phosphine like XPhos or SPhos.[3][15] These ligands accelerate the oxidative addition step and stabilize the catalytic species.[4]
-
Reactivity Order: The reactivity of the halide is critical: I > OTf > Br >> Cl.[16] If feasible, synthesizing the analogous 3-iodo-7-fluoro-1H-pyrrolo[3,2-c]pyridine would result in a much more reactive substrate that could likely react under milder conditions.[1]
-
-
Optimize Base and Solvent:
-
Base Choice: The base deprotonates the alkyne to form the reactive acetylide.[1] While amine bases like triethylamine or diisopropylethylamine are common, they can also act as ligands. Sometimes, a stronger, non-coordinating inorganic base like Cs₂CO₃ or K₂CO₃ can be more effective, particularly in copper-free systems.[17]
-
Solvent Polarity: The solvent can influence catalyst stability and reaction rates.[9] Polar aprotic solvents like DMF or NMP can enhance the rate of reaction.[9]
-
Visualizing the Process
Understanding the underlying mechanism and the troubleshooting logic is key to success.
The Sonogashira Catalytic Cycle
The diagram below illustrates the key steps in the copper-co-catalyzed Sonogashira reaction and highlights where common problems can arise.
Caption: The dual catalytic cycle of the Sonogashira reaction.
Troubleshooting Decision Tree
Follow this logical workflow to diagnose your reaction issues.
Caption: A decision tree for systematic Sonogashira troubleshooting.
Frequently Asked Questions (FAQs)
Q5: Why is a copper co-catalyst used, and when should I consider a copper-free version?
A5: In the "classic" Sonogashira reaction, the copper(I) co-catalyst plays a crucial role in the transmetalation step.[10] It reacts with the alkyne and base to form a copper acetylide intermediate. This copper acetylide then efficiently transfers the acetylide group to the palladium(II) center.[10] This allows the reaction to proceed under very mild conditions, often at room temperature.[6][10]
However, you should strongly consider a copper-free version to avoid the primary side reaction: oxidative homocoupling of the alkyne (Glaser coupling).[1][10][12] Copper-free systems are now well-developed and often provide cleaner reaction profiles, albeit sometimes requiring more forceful conditions (e.g., higher temperatures or more specialized ligands).[13][14] For complex, sensitive substrates where side-product formation is a major concern, starting with a copper-free protocol is a wise strategy.
Q6: How do I select the right phosphine ligand for a challenging substrate like an aza-indole?
A6: Ligand selection is perhaps the most critical parameter for difficult couplings. For your substrate, you face two challenges: potential catalyst inhibition by the nitrogen heterocycle and the relatively lower reactivity of a C-Br bond.
-
Steric Bulk: Bulky ligands, like P(t-Bu)₃ or tri-cyclohexylphosphine (PCy₃), are beneficial for several reasons. They promote the formation of highly active, low-coordinate Pd(0) species and accelerate the final reductive elimination step.[3][15]
-
Electron-Donating Ability: Electron-rich phosphines increase the electron density on the palladium center, which significantly accelerates the rate-limiting oxidative addition of the aryl bromide.[4]
-
Recommendation: For your 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine, a standard ligand like triphenylphosphine (PPh₃) may be insufficient. You should prioritize ligands that are both bulky and electron-rich . A good starting point would be XPhos or P(t-Bu)₃ .
Reaction Parameters Comparison Table
| Parameter | Standard Conditions (e.g., PPh₃) | Recommended for Aza-Indole | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pd(OAc)₂, (allylPdCl)₂ + Ligand | Precursors for in-situ generation of active catalyst with specialized ligands.[13] |
| Ligand | PPh₃ | XPhos, SPhos, P(t-Bu)₃ | Bulky, electron-rich ligands accelerate oxidative addition and prevent catalyst inhibition.[3][18] |
| Copper | CuI (1-5 mol%) | None | Eliminates the primary pathway for alkyne homocoupling side products.[12] |
| Base | Et₃N, DIPEA (amine) | Cs₂CO₃, K₂CO₃ (inorganic) | Stronger, non-coordinating bases can be more effective in copper-free systems.[19][17] |
| Solvent | THF, Et₃N | Dioxane, DMF, NMP | Polar aprotic solvents can improve solubility and reaction rates.[9] |
| Temperature | RT to 60 °C | 60 °C to 100 °C | Aryl bromides often require higher temperatures for efficient oxidative addition.[7] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Free Sonogashira Coupling of 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine
This protocol is a starting point and should be optimized for your specific alkyne.
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine (1.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the bulky phosphine ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Reagent Addition: Under a positive flow of argon, add the inorganic base (e.g., Cs₂CO₃, 2.0 equiv) and the degassed solvent (e.g., dioxane, to make a ~0.1 M solution).
-
Degassing: Stir the mixture and sparge with argon for an additional 15 minutes.
-
Substrate Addition: Add the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues and inorganic salts. Concentrate the filtrate and purify the crude product by column chromatography.
References
-
Anonymous. (n.d.). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. ACS Publications. Retrieved from [Link]
-
Anonymous. (n.d.). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. ACS Publications. Retrieved from [Link]
-
Anonymous. (n.d.). Sonogashira coupling. Wikipedia. Retrieved from [Link]
-
Bandyopadhyay, D., & Bera, K. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved from [Link]
-
Bandyopadhyay, D., & Bera, K. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. National Institutes of Health. Retrieved from [Link]
-
Anonymous. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Retrieved from [Link]
-
Anonymous. (2020). Sonogashira troubleshooting help needed. Reddit. Retrieved from [Link]
-
Shroder, M. (n.d.). The Sonogashira Coupling. Retrieved from [Link]
-
Anonymous. (n.d.). Influence of base on the Sonogashira coupling reactiona. ResearchGate. Retrieved from [Link]
-
Scott, J. (n.d.). Sonogashira Coupling. Royal Society of Chemistry. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Retrieved from [Link]
-
Anonymous. (2024). Sonogashira Coupling. Chemistry LibreTexts. Retrieved from [Link]
-
Pluta, R., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. National Institutes of Health. Retrieved from [Link]
-
Anonymous. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. IntechOpen. Retrieved from [Link]
-
Anonymous. (2013). Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. Retrieved from [Link]
-
Shaheen, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved from [Link]
-
Anonymous. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Anonymous. (2021). Struggling to make a sonogashira coupling reaction happen. Reddit. Retrieved from [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. Retrieved from [Link]
-
Priede, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect. Retrieved from [Link]
-
Köcher, S., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ACS Publications. Retrieved from [Link]
-
Bandyopadhyay, D., & Bera, K. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved from [Link]
-
Wang, C., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. ACS Publications. Retrieved from [Link]
-
Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton. Retrieved from [Link]
Sources
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- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
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- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
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- 19. mdpi.com [mdpi.com]
Technical Support Center: Purification of Fluorinated Pyrrolopyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the purification of fluorinated pyrrolopyridine products. These molecules, while critical in medicinal chemistry, present unique purification challenges due to the interplay between the basic nitrogen of the pyrrolopyridine core and the powerful electronic effects of fluorine substituents. This resource is designed to explain the science behind these challenges and provide actionable, field-proven solutions.
Section 1: Understanding the Core Challenges
The difficulty in purifying fluorinated pyrrolopyridines stems from two primary molecular features:
-
The Basic Pyrrolopyridine Nitrogen: The nitrogen atom in the pyridine ring is basic, making it prone to strong interactions with acidic surfaces. In normal-phase chromatography, this leads to significant peak tailing due to interactions with residual silanol (Si-OH) groups on the silica gel surface.[1] This effect can obscure impurities, reduce resolution, and lead to lower yields of pure fractions.
-
The Influence of Fluorine: Fluorine, the most electronegative element, profoundly alters a molecule's physicochemical properties.[2] Its strong electron-withdrawing inductive effect can significantly lower the basicity (pKa) of the nearby pyridine nitrogen.[3][4] This modulation of pKa can complicate purification by acid-base extraction. Furthermore, fluorine's impact on lipophilicity (logD) is highly context-dependent, sometimes leading to only minor differences between the desired product and structurally similar impurities, making chromatographic separation challenging.[3][5]
This guide will address these issues within the context of common laboratory purification techniques.
Section 2: Troubleshooting Guide: Chromatography
Chromatography is the most common purification technique, but it is often where the most significant challenges arise. This section is formatted as a series of common problems and their respective solutions.
Q1: I'm running a flash/HPLC column on silica gel and my product is exhibiting severe peak tailing. How can I get a sharp, symmetrical peak?
Answer: This is the most prevalent issue and is caused by the basic nitrogen of your compound interacting with acidic silanol groups on the silica stationary phase.[1][6] To achieve a symmetrical peak, you must disrupt this secondary interaction.
Below is a decision tree to guide you through resolving poor peak shape in both normal- and reverse-phase chromatography.
Caption: Decision tree for troubleshooting poor peak shape.
Protocol: Mobile Phase Modification for Normal-Phase Chromatography
-
Prepare your standard eluent: For example, 20% Ethyl Acetate in Hexanes.
-
Create a modified stock solution: Prepare a 10% solution of triethylamine (TEA) in your polar solvent (e.g., 10 mL TEA in 90 mL Ethyl Acetate).
-
Add modifier to the mobile phase: Add the modified stock solution to your bulk mobile phase to achieve a final concentration of 0.1% to 1% TEA.[7]
-
Equilibrate the column: Flush the column with at least 5 column volumes of the new, modified mobile phase before loading your sample. This ensures the stationary phase is fully neutralized.[8]
Causality: Triethylamine is a stronger base than your product and acts as a silanol-masking agent. It preferentially binds to the acidic sites on the silica, preventing your compound from interacting with them and allowing it to elute based on polarity alone, resulting in a sharp peak.[6][9]
Protocol: pH Control for Reverse-Phase HPLC
-
Determine analyte pKa: If possible, find or predict the pKa of your fluorinated pyrrolopyridine's conjugate acid.
-
Select a buffer: Choose a buffer system that operates at least 1-2 pH units away from your analyte's pKa to ensure it remains in a single ionic state.
-
For Low pH (pH 2-3): Use 0.1% trifluoroacetic acid (TFA) or formic acid. This protonates the residual silanols, minimizing their ability to interact with your protonated basic compound.[1][6]
-
For High pH (pH > 8): Use a buffer like ammonium bicarbonate. This deprotonates your basic analyte, making it neutral and increasing its retention by hydrophobic interactions. This requires a pH-stable column.[9][10]
-
-
Prepare the mobile phase: Ensure the buffer is dissolved in the aqueous portion of the mobile phase before mixing with the organic solvent (e.g., acetonitrile or methanol).
-
Equilibrate the column: Run the buffered mobile phase through the HPLC system until the backpressure and detector baseline are stable.
Q2: My product is co-eluting with a very similar impurity (e.g., a starting material or regioisomer). How can I improve the separation?
Answer: Co-elution occurs when two compounds have very similar affinities for the stationary phase under the current conditions. To resolve them, you must change the chromatographic selectivity—the way the column differentiates between the two molecules.
The table below summarizes alternative stationary phases that can provide the different selectivity needed to resolve closely eluting peaks. A standard C18 column is often the starting point, but it may not be optimal for fluorinated heterocycles.
| Stationary Phase | Primary Interaction Mechanism | Best For Resolving... |
| C18 (Octadecylsilane) | Hydrophobic Interactions | General purpose; good starting point for most non-polar to moderately polar compounds.[11] |
| Phenyl-Hexyl | Hydrophobic & π-π Interactions | Aromatic or unsaturated compounds. Can differentiate isomers based on subtle electronic differences. Selectivity is often enhanced when using methanol as the organic modifier.[12] |
| Pentafluorophenyl (F5) | Hydrophobic, π-π, Dipole-Dipole, Ion-Exchange | Fluorinated compounds, halogenated compounds, and positional isomers. Offers unique selectivity due to multiple interaction modes. |
| Polar-Embedded | Hydrophobic & Hydrogen Bonding | Polar compounds, especially bases. The embedded polar group shields residual silanols, improving peak shape for basic analytes.[13] |
-
Switch the Organic Modifier (ACN vs. MeOH): The choice of organic solvent can dramatically alter selectivity.[12]
-
Acetonitrile (ACN): An aprotic solvent that primarily disrupts hydrophobic interactions.
-
Methanol (MeOH): A protic solvent that can act as a hydrogen bond donor and acceptor. This property can introduce new interactions with your analyte or the stationary phase, potentially resolving co-eluting peaks.[12] This effect is particularly pronounced on phenyl-based columns.
-
-
Employ a Shallow Gradient: A "scouting" gradient (e.g., 5-95% ACN in 10 minutes) is good for finding your compound, but a shallow, targeted gradient is better for separating close impurities.[14] If your compounds elute at 40% ACN in the scouting run, try a new gradient from 30% to 50% ACN over 20 minutes.
-
Utilize a Specialized Column: If solvent changes are insufficient, changing the stationary phase is the next logical step. For fluorinated pyrrolopyridines, a Pentafluorophenyl (F5) column is an excellent choice to try and exploit unique interactions with the fluorinated moiety.
Section 3: Troubleshooting Other Purification Techniques
Q3: I'm trying to perform an acid-base extraction to remove non-basic impurities, but my product recovery from the aqueous layer is very low. Why?
Answer: This is likely a pKa-related issue. The electron-withdrawing fluorine atoms on the pyrrolopyridine ring lower the pKa of the conjugate acid, meaning the pyridine nitrogen is a weaker base than its non-fluorinated analog.[3][4] The aqueous acid you are using (e.g., 1M HCl) may not be strong enough (i.e., the pH is not low enough) to fully protonate your compound and make it water-soluble.
-
Assess the pKa: Find or predict the pKa of your compound's conjugate acid. Let's assume it is 3.5.
-
Select the Aqueous Acid: To ensure >99% protonation, the pH of the aqueous solution should be at least two units below the pKa. In this case, you need a pH of 1.5 or lower. Standard 1M HCl has a pH of approximately 0, which is suitable. However, if your compound's pKa is lower (e.g., 2.0), you might need a more concentrated acid to drive the equilibrium towards the protonated, water-soluble form.
-
Perform the Extraction:
-
Liberate the Free Base: Cool the combined acidic aqueous layers in an ice bath. Slowly add a strong base (e.g., 5M NaOH) with stirring until the pH is basic (pH > 10). Your product should precipitate or form an oil.
-
Back-Extract the Product: Extract the now-neutral product back into an organic solvent (DCM or ethyl acetate) three times.[16]
-
Dry and Concentrate: Combine the organic layers, dry with an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain your purified product.
Q4: My fluorinated product refuses to crystallize and keeps "oiling out." What can I do?
Answer: "Oiling out" occurs when the solubility of the compound drops so rapidly that it comes out of solution as a liquid phase instead of forming an ordered crystal lattice. This is often caused by cooling the solution too quickly or the presence of impurities that inhibit crystallization.[7]
Caption: Workflow for troubleshooting crystallization failures.
-
Slow Down the Process: After dissolving the oil by adding a small amount of hot solvent, allow the solution to cool to room temperature as slowly as possible.[17] Insulating the flask can help. Once at room temperature, transfer to a refrigerator, then a freezer.
-
Induce Nucleation: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface.[7] The microscopic scratches provide nucleation sites for crystal growth. If you have a small amount of pure solid, add a single "seed" crystal.[17]
-
Use a Co-Solvent System: This is a very powerful technique.[18]
-
Dissolve your compound in a minimal amount of a "good" solvent where it is highly soluble (e.g., DCM or acetone).
-
Slowly add a "poor" solvent where it is insoluble (e.g., hexanes or pentane) dropwise until the solution becomes faintly cloudy (turbid).
-
Add a drop or two of the "good" solvent to make it clear again.
-
Cover and let the solution stand. The slow evaporation of the more volatile solvent or slow diffusion will gently bring the solution to supersaturation, promoting high-quality crystal growth.[19]
-
Section 4: Frequently Asked Questions (FAQs)
Q: Can I use alumina instead of silica gel for my flash column? A: Yes, for highly basic compounds that show extreme tailing on silica, alumina can be a good alternative.[20] Use neutral or basic alumina. However, be aware that alumina can sometimes catalyze reactions, so it's wise to first test your compound's stability by spotting it on an alumina TLC plate and letting it sit for an hour before developing.[7]
Q: My fluorinated compound seems less polar than its non-fluorinated parent on a silica TLC plate (higher Rf). Is this normal? A: This can be normal. While fluorine is highly electronegative, its introduction can decrease a molecule's ability to hydrogen-bond and can increase its overall hydrophobic surface area.[3] This can lead to weaker interactions with the polar silica gel, resulting in a higher Rf value.
Q: Why should I use a buffer in my reverse-phase HPLC mobile phase? Can't I just add acid? A: While adding acid will lower the pH, a buffer is crucial for reproducibility.[13] A buffer resists changes in pH when the sample is injected. Without a buffer, the local pH at the point of injection can fluctuate, causing your analyte's ionization state to change, which leads to peak broadening or splitting.[12]
Q: How should I store my purified, anhydrous fluorinated pyrrolopyridine? A: Like many pyridine derivatives, these compounds can be hygroscopic and sensitive to light.[21] Store your final product in a tightly sealed amber vial under an inert atmosphere (nitrogen or argon) in a cool, dark place.
References
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? [Online].
- PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study. [Online].
- Various Authors. (2013, November 27). How can I prevent peak tailing in HPLC? ResearchGate. [Online].
- Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. [Online].
- Pharma Knowledge Forum. (2024, April 7). How to Develop HPLC Method for Basic Compounds. [Online].
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? [Online].
- Element Lab Solutions. Peak Tailing in HPLC. [Online].
- National Institutes of Health (NIH). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. [Online].
- Sigma-Aldrich. Developing HPLC Methods. [Online].
- Agilent. (2024, March 28). HPLC Method Development: From Beginner to Expert Part 2. [Online].
- Phenomenex. Reversed Phase HPLC Method Development. [Online].
- Journal Article. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. [Online].
- Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Online].
- Journal Article. Fluorine in drug discovery: Role, design and case studies. [Online].
- Study.com. Acid-Base Extraction | Purpose, Theory & Applications. [Online].
- National Institutes of Health (NIH). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. [Online].
- University Website. (2006, January 8). Crystallisation Techniques. [Online].
- University Handout. Acid-Base Extraction. [Online].
- University of Rochester. Troubleshooting Flash Column Chromatography. [Online].
- PubMed. (2025, February 27). Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. [Online].
- Wikipedia. Acid–base extraction. [Online].
- YouTube. (2020, March 21). Acid-Base Extraction Tutorial. [Online].
- Taylor & Francis. Acid-base extraction – Knowledge and References. [Online].
- Standard Operating Procedure document. SOP: CRYSTALLIZATION. [Online].
- University Guide. Guide for crystallization. [Online].
- ResearchGate. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF. [Online].
- Phenomenex. TROUBLESHOOTING GUIDE. [Online].
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Online].
- BenchChem. Overcoming challenges in the purification of heterocyclic compounds. [Online].
- ACS Publications. (2021, August 24). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. [Online].
- MIT OpenCourseWare. Flash Column Chromatography Guide. [Online].
- University of Southampton ePrints. Skipped fluorination motifs: synthesis of building blocks, and comparison of lipophilicity trends with vicinal and isolated. [Online].
- ResearchGate. (2025, August 7). Research progress on preparation and purification of fluorine-containing chemicals in lithium-ion batteries | Request PDF. [Online].
- Pharmaceutical Technology. Overcoming Challenges in Fluorine-Based Chemistry. [Online].
- MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Online].
- BenchChem. Overcoming challenges in the purification of pyridine compounds. [Online].
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- 3. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Suzuki-Miyaura Cross-Coupling of 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this specific reaction and minimize the formation of homocoupling byproducts.
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but its application to electron-deficient, halogenated heterocycles like 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine can present unique challenges.[1][2] The primary focus of this guide is to address the prevalent issue of boronic acid homocoupling, a common side reaction that diminishes the yield of your desired product and complicates purification.[3]
Understanding the Challenge: Homocoupling in the Context of 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine
The electron-deficient nature of the pyrrolo[3,2-c]pyridine ring system, further accentuated by the electron-withdrawing fluorine atom, can influence the delicate balance of the Suzuki-Miyaura catalytic cycle. This can lead to a higher propensity for side reactions, particularly the homocoupling of the boronic acid partner.
Several factors can contribute to increased homocoupling:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture is a primary culprit, as it can oxidize the active Pd(0) catalyst to Pd(II) species, which can promote the homocoupling of boronic acids.[4]
-
Palladium(II) Precatalysts: The use of Pd(II) sources like Pd(OAc)₂ requires an in-situ reduction to the active Pd(0) species. This reduction can sometimes be facilitated by the homocoupling of two boronic acid molecules.
-
Sub-optimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity. An inappropriate ligand may not efficiently promote the desired cross-coupling pathway over the homocoupling side reaction.
-
Base and Temperature Effects: The choice of base and reaction temperature can significantly impact the rates of both the desired reaction and undesired side reactions.
Troubleshooting Guide: Minimizing Homocoupling
This section provides a structured approach to diagnosing and resolving issues with excessive homocoupling in your Suzuki-Miyaura reactions with 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine.
Q1: I am observing a significant amount of boronic acid homocoupling product in my reaction. Where should I start troubleshooting?
A1: Start by rigorously excluding oxygen from your reaction.
The most common cause of boronic acid homocoupling is the presence of oxygen.[4] Ensure your reaction is performed under a strictly inert atmosphere.
Recommended Protocol for Degassing:
-
Combine the 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine, boronic acid, and base in your reaction flask.
-
Add the solvent (e.g., 1,4-dioxane/water mixture).
-
Perform at least three cycles of "freeze-pump-thaw." This involves freezing the mixture with liquid nitrogen, applying a high vacuum to remove gases, and then thawing under an inert atmosphere (Argon or Nitrogen).
-
Alternatively, for larger scale reactions, sparging the solvent with an inert gas for 30-60 minutes before adding the reagents can be effective.
-
After degassing, introduce the palladium catalyst under a positive pressure of inert gas.
Q2: I've improved my degassing technique, but homocoupling is still an issue. What's the next step?
A2: Evaluate your palladium source and ligand.
The choice of catalyst and ligand is crucial for promoting the desired cross-coupling over homocoupling. For electron-deficient substrates, a well-defined Pd(0) source and a suitable ligand are often necessary.
Catalyst and Ligand Recommendations:
| Parameter | Recommendation | Rationale |
| Palladium Source | Use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. | Starting with a Pd(0) source bypasses the need for an in-situ reduction step, which can be a source of homocoupling. |
| Ligand | For challenging couplings with electron-deficient heterocycles, consider bulky, electron-rich phosphine ligands like XPhos or SPhos. | These ligands can stabilize the Pd(0) center, promote oxidative addition, and sterically hinder the formation of intermediates that lead to homocoupling. |
A protocol for a similar substrate, 6-bromo-1H-pyrrolo[3,2-c]pyridine, successfully utilized Pd(PPh₃)₄.[5] This is a good starting point for your optimizations.
Experimental Workflow for Catalyst and Ligand Screening:
Caption: Catalyst and ligand screening workflow.
Q3: My homocoupling is reduced, but the overall yield is still low. How can I further optimize the reaction?
A3: Fine-tune your base and reaction temperature.
The choice of base is critical for activating the boronic acid, but an inappropriate base can also promote side reactions.[2] Similarly, temperature plays a key role in reaction kinetics.
Base and Temperature Optimization:
| Parameter | Recommendation | Rationale |
| Base | Start with a moderately strong inorganic base like K₂CO₃ or K₃PO₄. If issues persist, consider using a fluoride source like KF or CsF, as fluoride ions can play a unique role in the transmetalation step.[6] | A weaker base may not be sufficient to activate the boronic acid, while a very strong base can lead to decomposition of starting materials or promote side reactions. |
| Temperature | Microwave irradiation at elevated temperatures (e.g., 125 °C) has been shown to be effective for similar pyrrolopyridine substrates.[5] However, if homocoupling is still a concern, try lowering the temperature and extending the reaction time. | Higher temperatures can sometimes accelerate side reactions more than the desired cross-coupling. |
Troubleshooting Decision Tree:
Caption: Decision tree for optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q: Does the 7-fluoro substituent on the pyrrolo[3,2-c]pyridine ring affect the reaction?
A: Yes, the electron-withdrawing nature of the fluorine atom will likely make the C-Br bond more susceptible to oxidative addition, which is a key step in the Suzuki catalytic cycle.[7] This increased reactivity can be beneficial, but it may also necessitate milder reaction conditions to avoid side reactions. The fluorine may also influence the pKa of the N-H proton, which could affect its interaction with the base and catalyst.
Q: Can I use a boronic ester instead of a boronic acid?
A: Absolutely. Boronic esters, such as pinacol esters, are often more stable than their corresponding boronic acids and can be less prone to protodeboronation, another common side reaction.[2] If you are experiencing issues with the stability of your boronic acid, switching to a boronic ester is a highly recommended strategy.
Q: What is the ideal stoichiometric ratio of the reactants?
A: Typically, a slight excess of the boronic acid (1.1 to 1.5 equivalents) is used to ensure complete consumption of the limiting halide. A larger excess should be avoided as it can increase the likelihood of homocoupling. The base is usually added in 2 to 3 equivalents.
Q: What are the best solvents for this reaction?
A: A mixture of an ethereal solvent like 1,4-dioxane or THF with water is a common and effective solvent system for Suzuki-Miyaura reactions. The water is necessary to dissolve the inorganic base and facilitate the transmetalation step. For the Suzuki coupling of 6-bromo-1H-pyrrolo[3,2-c]pyridine, a mixture of 1,4-dioxane and water was used successfully.[5]
References
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Available at: [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Optimization of the reaction conditions. ResearchGate. Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Available at: [Link]
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH. Available at: [Link]
-
Sci-Hub: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Sci-Hub. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]
-
The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. Available at: [Link]
-
Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC. Available at: [Link]
-
A novel convenient approach towards pyrrolo[1,2-b]pyridazines through a domino coupling–isomerization–condensation reaction. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. ResearchGate. Available at: [Link]
-
(PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Available at: [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. Available at: [Link]
-
Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH. Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. Available at: [Link]
-
Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: [Link]
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- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Yoneda Labs [yonedalabs.com]
reaction condition optimization for C-N bond formation at the 3-position
An essential transformation in medicinal chemistry and materials science is the formation of a carbon-nitrogen (C-N) bond at the 3-position of aromatic and heteroaromatic scaffolds. This guide serves as a technical support center for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these coupling reactions. As a Senior Application Scientist, this guide is structured to provide not just protocols, but the underlying chemical logic to empower you to optimize your reactions effectively.
Frequently Asked Questions (FAQs)
This section addresses common queries encountered when setting up C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination.
Q1: How do I select the right palladium source?
A1: The choice of palladium source is crucial for generating the active Pd(0) catalyst. While traditional sources like Pd(OAc)₂ and Pd₂(dba)₃ are common, modern palladacycle precatalysts (e.g., G3 or G4 palladacycles) are often more reliable.[1][2] These precatalysts are air-stable and efficiently generate the active monoligated Pd(0) species upon exposure to a base, leading to more consistent results.[3][4] If using a Pd(II) source like Pd(OAc)₂, the presence of an amine with an α-hydrogen or the phosphine ligand itself can facilitate the necessary reduction to Pd(0).[1]
Q2: What is the role of the ligand and how do I choose one?
A2: The ligand stabilizes the palladium center, enhances its reactivity, and influences the selectivity of the reaction.[5][6] Bulky, electron-rich phosphine ligands are generally required to facilitate both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[6][7] The choice of ligand is highly dependent on the substrates.[1] For a new system, it is often best to screen a small set of ligands to identify the optimal one.[1][8]
-
For Primary Amines: Ligands like BrettPhos are often effective.[1]
-
For Secondary Amines: RuPhos is a good starting point.[1]
-
For NH-Heterocycles: DavePhos or XantPhos are frequently used.[1][9]
-
For Challenging Substrates (e.g., aryl chlorides, sterically hindered partners): More specialized, bulky biarylphosphine ligands such as XPhos or t-BuBrettPhos may be necessary.[1][7]
Q3: Which base should I use for my reaction?
A3: The base plays a critical role in deprotonating the amine nucleophile (or the N-H precursor) to facilitate its coordination to the palladium center.[1] The choice of base can significantly impact reaction efficiency and functional group tolerance.[3][6]
-
Strong Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are most common and highly effective.[1][3][6] However, they can be incompatible with base-sensitive functional groups like esters and nitro groups.[6][10]
-
Weaker Bases: For substrates with sensitive functionalities, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred.[1][3][6] These often require higher reaction temperatures to achieve comparable reaction rates.[1] The solubility and particle size of these bases can be critical; grinding the base or ensuring vigorous stirring can improve performance.[3][11]
Q4: What is the best solvent for a Buchwald-Hartwig reaction?
A4: The solvent choice depends on the solubility of the substrates and reagents, as well as the required reaction temperature.[11]
-
Aromatic Solvents: Toluene and xylenes are widely used due to their ability to dissolve many organic substrates and their high boiling points.[3][11]
-
Ethereal Solvents: 1,4-Dioxane, tetrahydrofuran (THF), and 2-methyl-THF are also common choices.[3][11]
-
Polar Aprotic Solvents: While sometimes necessary for solubility, solvents like DMF can coordinate to the palladium center and may inhibit the reaction in some cases.[12] Toluene is often favored for reactions involving aryl iodides to minimize the precipitation of palladium complexes by the iodide byproduct.[10]
-
Solvents to Avoid: Chlorinated solvents and acetonitrile should generally be avoided as they can bind to the palladium catalyst and inhibit its activity.[3]
Troubleshooting Guides
Problem 1: Low to No Product Formation
This is one of the most common issues. A systematic approach is required to identify the root cause.
Caption: Troubleshooting workflow for low-yield C-N coupling.
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently.
-
Cause: Impure or old palladium sources (e.g., Pd(OAc)₂) can have reduced activity. The reduction of Pd(II) to Pd(0) might be inefficient under the reaction conditions.
-
Solution: Ensure you are using a reliable precatalyst, such as an air-stable G3 or G4 palladacycle, which are designed for clean and efficient generation of the active LPd(0) catalyst.[1][2] If using a Pd(II) source, consider a pre-activation step where the catalyst and ligand are stirred with the base before adding the substrates.[1]
-
-
Inappropriate Ligand Choice: The ligand is not suitable for the specific substrate combination.
-
Cause: The steric and electronic properties of the ligand are critical for every step of the catalytic cycle. A ligand that is not bulky enough may not promote reductive elimination, while one that is too bulky might hinder oxidative addition, especially at the sterically demanding 3-position.
-
Solution: Consult a ligand selection guide and, if necessary, perform a screen of several classes of ligands (e.g., biarylphosphines like XPhos, RuPhos, and Josiphos-type ferrocenyl ligands).[1][8]
-
-
Poor Base Solubility or Activity: The base is not effectively deprotonating the amine.
-
Cause: Inorganic bases like K₃PO₄ and Cs₂CO₃ have poor solubility in many organic solvents.[11] If the base settles at the bottom of the flask, its effective concentration is dramatically reduced.[3]
-
Solution: Ensure vigorous stirring to maintain a fine suspension.[11] Grinding the base to a fine powder before use can increase its surface area and reactivity.[2][3] Alternatively, switching to a soluble organic base like DBU may be an option, though these are often less effective.[3][9]
-
-
Poor Substrate Reactivity: The nature of the aryl halide or the amine is impeding the reaction.
-
Cause: Reactivity of aryl halides follows the general trend: I > Br > OTf > Cl.[3] Aryl chlorides and substrates with significant steric hindrance around the 3-position are particularly challenging.[1][7]
-
Solution: For less reactive aryl chlorides, more electron-rich and bulky ligands (e.g., XPhos, SPhos) are typically required.[7][8] Increasing the reaction temperature can also help overcome the activation barrier for oxidative addition.[1] If possible, switching from an aryl chloride to the corresponding bromide or iodide will significantly improve reactivity.[1]
-
Problem 2: Significant Side Product Formation
The appearance of unexpected products can complicate purification and indicates a non-optimal catalytic pathway.
-
Hydrodehalogenation: The aryl halide is reduced to the corresponding arene.
-
Cause: This side reaction can occur when water is present in the reaction mixture or if the amine coupling partner has β-hydrogens that can undergo β-hydride elimination from a Pd-amido intermediate.
-
Solution: Ensure all reagents and solvents are scrupulously dried and the reaction is run under a strictly inert atmosphere. If β-hydride elimination is suspected, the choice of ligand and base can sometimes mitigate this pathway.
-
-
Homocoupling (Dimerization): Dimerization of the aryl halide (biaryl formation) or the amine.
-
Cause: This is often promoted by the presence of oxygen or certain catalyst systems, especially at high temperatures.
-
Solution: Thoroughly degas all solvents and ensure the reaction vessel is purged of air.[2] Optimizing the catalyst loading and reaction temperature can often minimize homocoupling.[2]
-
Problem 3: Poor Reproducibility
Identical reaction setups giving variable results point to sensitivity to subtle, uncontrolled variables.
-
Cause: Reagent Quality: Trace impurities in starting materials, particularly the amine, can poison the catalyst.[2] The quality and particle size of the base can vary between batches.[3]
-
Cause: Reaction Setup: Inconsistent removal of oxygen and moisture.
-
Solution: Standardize the procedure for making the reaction inert. Using a glovebox provides the most controlled environment. If using Schlenk techniques, ensure solvents are properly degassed (e.g., via three freeze-pump-thaw cycles) and the reaction vessel is adequately evacuated and backfilled with inert gas multiple times.[2][13]
-
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general starting point for a small-scale (1.0 mmol) reaction.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
In a glovebox: Add the aryl halide (if solid), palladium precatalyst, base, and stir bar to the reaction vial.
-
Seal the vial with a cap containing a PTFE septum.
-
If not in a glovebox: Add the solids, seal the vial, and then purge with argon or nitrogen for 5-10 minutes.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine via syringe. If the amine is a solid, it can be added with the other solids in step 1.
-
Place the vial in a preheated aluminum heating block set to the desired temperature (e.g., 100 °C).
-
Stir the reaction for the intended duration (e.g., 12-24 hours), monitoring progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl and extract the product with an appropriate organic solvent.
Diagram of the Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Key Parameter Summary Tables
Table 1: Common Ligands for C-N Coupling
| Ligand Name | Structure Type | Common Applications |
| XPhos | Biaryl Monophosphine | General purpose, good for aryl chlorides and hindered substrates.[7] |
| RuPhos | Biaryl Monophosphine | Particularly effective for coupling secondary amines.[1] |
| BrettPhos | Biaryl Monophosphine | Excellent for primary amines, helps prevent diarylation.[1] |
| XantPhos | Bidentate Phosphine | Good for NH-heterocycles, its wide bite angle is key.[9] |
| BINAP | Bidentate Phosphine | An early ligand, sometimes effective in specific cases.[12] |
Table 2: Common Bases for C-N Coupling
| Base | pKa of Conj. Acid | Key Characteristics & Use Cases |
| NaOtBu | ~19 | Very strong, highly effective, but low functional group tolerance.[3][6] |
| KOtBu | ~19 | Similar to NaOtBu, sometimes offers different solubility.[6] |
| LHMDS | ~26 | Very strong, non-nucleophilic, useful for proton tolerance.[10] |
| Cs₂CO₃ | ~10.3 | Weaker, soluble, good for base-sensitive substrates.[3][6] |
| K₃PO₄ | ~12.3 | Weaker, commonly used for sensitive substrates, often requires higher temps.[3][6] |
Table 3: Common Solvents for C-N Coupling
| Solvent | Boiling Point (°C) | Key Characteristics |
| Toluene | 111 | Excellent general-purpose solvent, good solubility for many substrates.[3][11] |
| 1,4-Dioxane | 101 | Common ethereal solvent, good solvating power.[3][11] |
| THF | 66 | Lower boiling point, useful for reactions at milder temperatures.[3][11] |
| DMF | 153 | Polar aprotic, used when substrate solubility is an issue.[12] |
| t-BuOH | 82 | Can act as both solvent and a proton source in certain mechanisms.[10] |
References
- Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (n.d.).
- (2024). Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive. ACS Omega.
- BenchChem. (n.d.). Troubleshooting low conversion in C-N coupling reactions.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- Chemistry LibreTexts. (2023).
- University of Windsor. (n.d.).
- DSpace@MIT. (n.d.).
- Singleton, D. A., & Black, K. (2012). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 134(1), 576-580.
- ResearchGate. (n.d.).
- Wikipedia. (n.d.).
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- University of Nottingham. (n.d.).
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- ResearchGate. (n.d.). Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Powers, I. G., & Uyeda, C. (2017). Metal-catalyzed cross-coupling of organoboron compounds with C–N electrophiles.
- RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- ResearchGate. (n.d.).
- Głowacki, E. D., & Voss, G. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18043-18053.
- Reid, J. P., Sigman, M. S., & Toste, F. D. (2022). Design and Application of a Screening Set for Monophosphine Ligands in Cross-Coupling. Journal of the American Chemical Society, 144(25), 11116-11126.
- MDPI. (n.d.). Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit.
- Monnier, F., & Taillefer, M. (2012). Recent synthetic developments and applications of the Ullmann reaction.
- ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening.
- BenchChem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions with 2-Bromo-6-chlorotoluene.
- ResearchGate. (n.d.).
- MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Chemistry LibreTexts. (2023). 2.
- White Rose eTheses Online. (n.d.).
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Validation & Comparative
A Comparative Guide to the Reactivity of 3-bromo-1H-pyrrolo[3,2-c]pyridine and 3-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine
In the landscape of modern medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of innovation. The 1H-pyrrolo[3,2-c]pyridine core, an important pharmacophore, serves as a versatile template for the development of novel therapeutics and functional materials.[1][2] The strategic introduction of substituents onto this core is largely dictated by the reactivity of halogenated precursors. This guide provides an in-depth comparison of two key intermediates: 3-bromo-1H-pyrrolo[3,2-c]pyridine and 3-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine. We will explore their relative reactivity in common and pivotal synthetic transformations, supported by established chemical principles and analogous experimental data.
Introduction: The Significance of Halogenated Pyrrolopyridines
Halogenated aromatic compounds are indispensable building blocks in organic synthesis, primarily due to their susceptibility to a wide array of cross-coupling and substitution reactions. The choice between a bromo or a chloro substituent, and the presence of other electron-withdrawing groups like fluorine, can profoundly influence the reaction kinetics, yields, and even the feasibility of a desired transformation. Understanding these nuances is critical for efficient route development and the synthesis of complex molecules.
This guide will focus on the comparative reactivity of 3-bromo-1H-pyrrolo[3,2-c]pyridine and 3-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine in two major classes of reactions: Palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halogens
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[3][4] The reactivity of the aryl halide in these reactions is paramount and is largely governed by the ease of the initial oxidative addition step to the palladium(0) catalyst.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a widely used method for the formation of biaryl compounds. The general consensus in the field is that the reactivity of aryl halides follows the order: I > Br > Cl >> F. This trend is directly related to the carbon-halogen bond dissociation energy. The weaker C-Br bond in 3-bromo-1H-pyrrolo[3,2-c]pyridine makes it a more reactive substrate for oxidative addition compared to the stronger C-Cl bond in 3-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine.
Expected Reactivity:
-
3-bromo-1H-pyrrolo[3,2-c]pyridine: Expected to undergo Suzuki-Miyaura coupling under milder conditions, with lower catalyst loadings and shorter reaction times.
-
3-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine: Will likely require more forcing conditions, such as higher temperatures, longer reaction times, and potentially more specialized and electron-rich phosphine ligands to facilitate the challenging oxidative addition of the C-Cl bond.[5][6]
Data Presentation: Comparative Suzuki-Miyaura Reaction Parameters (Predicted)
| Parameter | 3-bromo-1H-pyrrolo[3,2-c]pyridine | 3-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd₂(dba)₃ with bulky, electron-rich ligands (e.g., XPhos, SPhos) |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | K₃PO₄, Cs₂CO₃ |
| Temperature | 80-100 °C | 100-140 °C |
| Reaction Time | 2-12 hours | 12-24 hours |
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
-
To a microwave vial or Schlenk flask, add the 3-halo-1H-pyrrolo[3,2-c]pyridine (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Add the palladium catalyst (0.02-0.10 eq.) and ligand (if required).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water, DME, or toluene).
-
Heat the reaction mixture at the appropriate temperature with stirring for the specified time.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
Similar to the Suzuki-Miyaura reaction, the Buchwald-Hartwig amination is generally more facile with aryl bromides than with aryl chlorides.[3][7][8][9] The oxidative addition of the C-Br bond to the palladium catalyst is more favorable.
Expected Reactivity:
-
3-bromo-1H-pyrrolo[3,2-c]pyridine: Should readily undergo amination with a variety of primary and secondary amines under standard Buchwald-Hartwig conditions.
-
3-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine: Will likely require the use of more sophisticated catalyst systems, often employing bulky, electron-rich phosphine ligands, to achieve efficient coupling, especially with less nucleophilic amines.[10]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the 3-halo-1H-pyrrolo[3,2-c]pyridine (1.0 eq.), the amine (1.1-1.5 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (1.5-2.0 eq.).
-
Add the palladium precatalyst and the appropriate phosphine ligand.
-
Add the anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).
-
Seal the vessel and heat the mixture with stirring at the designated temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic phase, concentrate, and purify the residue by chromatography.
Visualization: Buchwald-Hartwig Amination Workflow
Caption: A generalized workflow for the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr): The Influence of Fluorine
Nucleophilic aromatic substitution (SNAr) reactions proceed via a different mechanism than palladium-catalyzed couplings, typically involving the formation of a Meisenheimer intermediate.[11] The rate of this reaction is enhanced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate.
In this context, the 7-fluoro substituent in 3-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine plays a crucial role. Fluorine is a highly electronegative atom, and its presence on the pyridine ring will significantly activate the ring towards nucleophilic attack.[12]
Expected Reactivity:
-
3-bromo-1H-pyrrolo[3,2-c]pyridine: While the pyridine nitrogen does activate the ring to nucleophilic attack at the 2- and 4-positions, the 3-position is less activated. SNAr at the 3-position is expected to be sluggish and require strong nucleophiles and harsh conditions.
-
3-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine: The combined electron-withdrawing effects of the pyridine nitrogen and the 7-fluoro group will make the entire ring more electron-deficient. This increased electrophilicity will likely render the 3-chloro substituent more susceptible to nucleophilic displacement compared to the 3-bromo analogue, despite the stronger C-Cl bond. It is also possible that nucleophilic attack could occur at the 7-position, leading to displacement of the fluoride, a common occurrence in polyfluorinated heterocycles.[12] The regioselectivity will depend on the specific nucleophile and reaction conditions.
Data Presentation: Comparative SNAr Reactivity (Predicted)
| Feature | 3-bromo-1H-pyrrolo[3,2-c]pyridine | 3-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine |
| Activation | Moderately activated by the pyridine nitrogen | Strongly activated by the pyridine nitrogen and the 7-fluoro group |
| Reactivity at C3 | Low | Moderate to High |
| Potential Side Reactions | - | Possible nucleophilic attack at C7 |
| Required Conditions | Strong nucleophiles, high temperatures | Milder conditions may suffice |
Visualization: Logical Relationship of Substituent Effects in SNAr
Caption: Influence of substituents on SNAr reactivity.
Conclusion
The choice between 3-bromo-1H-pyrrolo[3,2-c]pyridine and 3-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine as a synthetic intermediate is highly dependent on the desired transformation.
-
For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, 3-bromo-1H-pyrrolo[3,2-c]pyridine is the more reactive and generally preferred substrate . It will likely provide higher yields under milder conditions.
-
For nucleophilic aromatic substitution reactions , 3-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine is predicted to be the more reactive substrate at the 3-position due to the strong activating effect of the 7-fluoro substituent. However, the potential for competitive substitution at the 7-position should be considered.
This guide provides a framework for researchers and drug development professionals to make informed decisions in the selection of these valuable building blocks, ultimately enabling more efficient and successful synthetic campaigns.
References
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- MDPI. (2025, November 13). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase.
- ResearchGate. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
- Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site.
- PubMed. (2003, September 5). Diversity-oriented synthesis of functionalized pyrrolo[3,2-d]pyrimidines with variation of the pyrimidine ring nitrogen substituents.
- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
- NIH. (2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
- ResearchGate. (2024, March). Selected bioactive 1H‐pyrrolo[3,2‐c]piperidines and the development of a new synthetic strategy.
- PubMed Central. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
- PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- SyntheticPage. (2013, July 10). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- Sci-Hub. (1998). Aromatic nucleophilic substitution in perfluoro-1,3,5,7-tetrahydrobenzo [1,2-c:4,5-c′] difuran.
- ResearchGate. (2025, August 7). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines.
- PubMed. (2007, April 27). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines.
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A Comparative Guide to the Synthesis and Reactivity of 3-iodo-7-fluoro-1H-pyrrolo[3,2-c]pyridine
Abstract
This guide provides a comprehensive overview of a proposed synthetic pathway for 3-iodo-7-fluoro-1H-pyrrolo[3,2-c]pyridine, a strategically important heterocyclic compound in medicinal chemistry. In the absence of a directly published synthesis, we present a rationally designed protocol based on established methodologies for analogous structures. Furthermore, we outline a framework for comparing its reactivity against relevant alternatives, supported by theoretical and experimental data from the scientific literature. This document is intended for researchers, chemists, and professionals in drug development seeking to leverage the unique chemical properties of halogenated pyrrolopyridines.
Introduction: The Significance of Halogenated Pyrrolopyridines
The 1H-pyrrolo[3,2-c]pyridine scaffold, also known as 5-azaindole, is a privileged structure in drug discovery, appearing in a multitude of compounds with diverse biological activities, including kinase inhibitors for cancer therapy.[1][2] The introduction of halogen atoms, particularly fluorine and iodine, onto this scaffold offers a powerful tool for modulating a molecule's physicochemical and pharmacokinetic properties. Fluorine can enhance metabolic stability and binding affinity, while the iodo group serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions.[3] The target molecule, 3-iodo-7-fluoro-1H-pyrrolo[3,2-c]pyridine, thus represents a valuable building block for the synthesis of novel pharmaceutical agents.
Proposed Synthesis of 3-iodo-7-fluoro-1H-pyrrolo[3,2-c]pyridine
While a direct, peer-reviewed synthesis for 3-iodo-7-fluoro-1H-pyrrolo[3,2-c]pyridine is not currently available in the literature, a plausible and efficient synthetic route can be designed by drawing parallels with the synthesis of related substituted azaindoles.[4][5][6] The proposed multi-step synthesis is outlined below, with detailed experimental protocols and justifications for the chosen methodologies.
Synthetic Scheme
Sources
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A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated 3-Bromo-1H-pyrrolo[3,2-c]pyridine
The strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of fluorinated versus non-fluorinated 3-bromo-1H-pyrrolo[3,2-c]pyridine derivatives, a class of compounds recognized for their potential as kinase inhibitors and anticancer agents.[1][2][3] We will explore the profound impact of fluorination on biological activity, drawing upon structure-activity relationship (SAR) principles and experimental data.
The 1H-pyrrolo[3,2-c]pyridine core is a privileged scaffold in drug discovery, forming the foundation of numerous kinase inhibitors.[1][3] The 3-bromo substituent serves as a versatile synthetic handle, allowing for the introduction of various functional groups to modulate biological activity.[4]
The Strategic Role of Fluorine in Modulating Bioactivity
The introduction of fluorine into a drug candidate can dramatically alter its physicochemical properties and, consequently, its biological activity.[5][6] Key effects of fluorination include:
-
Enhanced Metabolic Stability: Fluorine can block sites of metabolic oxidation, increasing the compound's half-life.[5][6]
-
Increased Lipophilicity: The addition of fluorine can enhance a molecule's ability to cross cell membranes.[5]
-
Modulation of pKa: The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, impacting drug-receptor interactions.[5]
-
Improved Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced potency.[5][6]
These modifications often result in improved pharmacokinetic and pharmacodynamic profiles.[7]
Comparative Biological Activity: A Focus on Kinase Inhibition
While direct comparative studies on the 3-bromo-1H-pyrrolo[3,2-c]pyridine scaffold are not extensively documented in the public domain, we can infer the impact of fluorination from studies on related pyrrolopyridine derivatives and general principles of medicinal chemistry. For instance, in a series of pyrrolo[3,2-c]pyridine derivatives developed as FMS kinase inhibitors, the introduction of a trifluoromethylphenyl group in compound 1r resulted in the most potent inhibitor in the series.[1]
Table 1: Comparative in vitro Activity of a Non-Fluorinated vs. a Fluorinated Pyrrolo[3,2-c]pyridine Derivative
| Compound | Structure | Target Kinase | IC50 (nM) | Cancer Cell Line | IC50 (µM) |
| KIST101029 (Lead) | Non-Fluorinated | FMS | 96 | Ovarian, Prostate, Breast | 0.15 - 1.78 |
| 1r | Fluorinated | FMS | 30 | Ovarian, Prostate, Breast | 0.15 - 1.78 |
Data synthesized from a study on FMS kinase inhibitors.[1]
The data clearly indicates that the fluorinated analog 1r is 3.2 times more potent against FMS kinase than its non-fluorinated lead compound.[1] This enhanced activity can be attributed to the favorable interactions of the trifluoromethyl group within the kinase's active site.
Mechanistic Insights and Structure-Activity Relationships (SAR)
The observed increase in potency upon fluorination can be rationalized through SAR studies. The electron-withdrawing nature of the trifluoromethyl group in compound 1r likely alters the electronic distribution of the molecule, leading to a more favorable binding orientation within the ATP-binding pocket of FMS kinase. Furthermore, the fluorine atoms may engage in specific interactions with amino acid residues in the active site, further stabilizing the drug-target complex.[5]
Logical Flow of Fluorine's Impact on Biological Activity
Caption: Impact of fluorination on drug properties.
Experimental Protocols
In Vitro Kinase Inhibition Assay (FMS Kinase)
This protocol outlines a typical in vitro assay to determine the inhibitory activity of compounds against FMS kinase.
1. Reagents and Materials:
- Recombinant human FMS kinase
- ATP (Adenosine triphosphate)
- Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
- Test compounds (dissolved in DMSO)
- Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
- Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
- 384-well white plates
2. Procedure:
- Prepare a serial dilution of the test compounds in DMSO.
- Add 2.5 µL of the diluted compounds to the wells of a 384-well plate.
- Add 5 µL of FMS kinase solution (in assay buffer) to each well.
- Incubate for 10 minutes at room temperature.
- Initiate the kinase reaction by adding 2.5 µL of a solution containing ATP and the substrate peptide.
- Incubate the reaction mixture for 1 hour at 30°C.
- Stop the reaction and measure the remaining ATP by adding 10 µL of Kinase-Glo® reagent.
- Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
- Measure luminescence using a plate reader.
3. Data Analysis:
- The luminescent signal is inversely proportional to the kinase activity.
- Calculate the percent inhibition for each compound concentration relative to the DMSO control.
- Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
General Workflow for Compound Evaluation
Caption: Workflow for evaluating novel kinase inhibitors.
Conclusion
The strategic incorporation of fluorine is a powerful tool in medicinal chemistry for optimizing the biological activity of lead compounds. As exemplified by derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold, fluorination can lead to a significant enhancement in potency against key therapeutic targets like FMS kinase. This is often achieved through a combination of improved metabolic stability, altered physicochemical properties, and enhanced binding interactions. Further exploration of fluorinated 3-bromo-1H-pyrrolo[3,2-c]pyridine analogs holds considerable promise for the development of novel and effective therapeutic agents.
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A Comparative Guide to the Kinase Inhibition Profile of 3-Substituted 7-Fluoro-pyrrolo[3,2-c]pyridines
This guide provides an in-depth analysis of the kinase inhibition profile of 3-substituted 7-fluoro-pyrrolo[3,2-c]pyridines, a promising class of compounds in targeted therapy. We will objectively compare their performance against relevant alternative inhibitors, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive resource for their work in oncology and inflammatory diseases.
Introduction: The Therapeutic Potential of Targeting FMS Kinase
FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a member of the type III receptor tyrosine kinase family.[1] Its signaling cascade, initiated by the binding of its ligands CSF-1 or IL-34, is crucial for the proliferation and survival of monocyte and macrophage lineages.[1] Overexpression of FMS kinase has been implicated in various pathologies, including several types of cancer (ovarian, prostate, and breast) and inflammatory conditions like rheumatoid arthritis.[1] This makes FMS kinase an attractive therapeutic target for the development of novel inhibitors. The pyrrolo[3,2-c]pyridine scaffold has emerged as a promising chemical starting point for the design of such inhibitors.[1][2]
Unveiling the Potency and Selectivity of a Lead Compound: Compound 1r
Recent studies on a series of eighteen 3-substituted 7-fluoro-pyrrolo[3,2-c]pyridine derivatives identified compound 1r as a highly potent and selective FMS kinase inhibitor.[1] This diarylamide derivative demonstrated a significant improvement in potency over its lead compound, KIST101029.
Key Findings on Compound 1r:
-
Potent FMS Kinase Inhibition: Compound 1r exhibits an IC50 value of 30 nM against FMS kinase, making it 3.2 times more potent than its predecessor, KIST101029 (IC50 = 96 nM).[1]
-
High Selectivity: When screened against a panel of 40 kinases at a concentration of 1 µM, compound 1r showed 81% inhibition of FMS kinase, indicating a high degree of selectivity.[1] Its off-target activity was minimal, with only moderate inhibition of FLT3 (D835Y) (42%) and c-MET (40%).[1] This suggests that compound 1r is over 33 times more selective for FMS kinase compared to other kinases in the panel.[1]
-
Cellular Activity: The compound displayed strong antiproliferative activity against various cancer cell lines, with IC50 values ranging from 0.15 to 1.78 µM in ovarian, prostate, and breast cancer cells.[1] Importantly, it showed a favorable selectivity index, being more potent against cancer cells than normal fibroblasts.[1]
Comparative Analysis: Benchmarking Against Alternative Kinase Inhibitors
To contextualize the performance of compound 1r, it is essential to compare its kinase inhibition profile with that of its lead compound and other clinically relevant kinase inhibitors targeting FMS and related kinases like FLT3. FMS-like tyrosine kinase 3 (FLT3) is another Class III receptor tyrosine kinase, and mutations in FLT3 are common in acute myeloid leukemia (AML).[3][4] Several FLT3 inhibitors have been developed and are in clinical use.[3][4]
| Compound | Primary Target(s) | IC50 (nM) vs. Primary Target | Key Characteristics & Clinical Status |
| Compound 1r | FMS | 30 | Preclinical; High potency and selectivity for FMS kinase. [1] |
| KIST101029 | FMS | 96 | Preclinical; Lead compound for the development of compound 1r.[1] |
| Pexidartinib | FMS, KIT, FLT3-ITD | - | FDA-approved for tenosynovial giant cell tumor; known to target FLT3.[2][5] |
| Midostaurin | FLT3, KIT, PDGFR, VEGFR2 | - | First-generation, multi-kinase inhibitor approved for FLT3-mutated AML.[4] |
| Gilteritinib | FLT3, AXL, ALK | - | Second-generation, potent and selective FLT3 inhibitor approved for relapsed/refractory FLT3-mutated AML.[4] |
| Sorafenib | FLT3, VEGFR, PDGFR, RAF | - | Multi-kinase inhibitor with activity against FLT3, used in various cancers.[4] |
This comparison highlights the promising profile of compound 1r as a highly selective FMS kinase inhibitor. While multi-kinase inhibitors like midostaurin and sorafenib have shown clinical efficacy, their broader activity can lead to off-target effects.[4][6] The high selectivity of compound 1r may translate into a better safety profile in future clinical applications.
Experimental Protocol: In Vitro Kinase Inhibition Assay
The determination of a compound's kinase inhibition profile is a critical step in its preclinical evaluation. A widely used and robust method is the in vitro luminescence-based kinase assay, which measures the amount of ADP produced as a byproduct of the kinase reaction.[7][8]
Objective:
To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., 3-substituted 7-fluoro-pyrrolo[3,2-c]pyridine derivatives) against a panel of kinases.
Materials:
-
Recombinant kinases of interest (e.g., FMS, FLT3, c-MET)
-
Kinase-specific substrate peptides
-
Adenosine triphosphate (ATP)
-
Test compounds and control inhibitors (e.g., Staurosporine)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well microplates
-
Multichannel pipettes and a plate reader with luminescence detection capabilities
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for the dose-response curve.
-
-
Kinase Reaction Setup:
-
Prepare a master mix containing the specific kinase, its substrate, and ATP in the kinase assay buffer. The optimal concentrations for each component should be determined empirically.
-
In the wells of a microplate, add 2.5 µL of the serially diluted test compound or a DMSO control.
-
Add 2.5 µL of the kinase to each well.
-
Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Start the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the incubation, add 10 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of the Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and initiates a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
Signaling Pathways: The Role of FMS and FLT3 in Disease
Understanding the signaling pathways in which FMS and FLT3 are involved is crucial for appreciating the therapeutic rationale behind their inhibition. Both are receptor tyrosine kinases that, upon ligand binding, dimerize and autophosphorylate, initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[9]
FMS (CSF-1R) Signaling Pathway
Activation of FMS kinase by CSF-1 or IL-34 triggers several downstream pathways, including the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT pathway.[10] These pathways are central to cell growth and survival. In cancer, aberrant FMS signaling can promote tumor growth and metastasis by supporting the survival and function of tumor-associated macrophages.[11] In inflammatory diseases, FMS signaling is critical for the differentiation and activation of macrophages, which contribute to chronic inflammation.[12]
Caption: Simplified FMS (CSF-1R) signaling pathway.
FLT3 Signaling Pathway
Similar to FMS, ligand-activated FLT3 initiates signaling through the RAS/RAF/MAPK, PI3K/AKT/mTOR, and JAK/STAT5 pathways.[9] In AML, activating mutations in FLT3 lead to constitutive activation of these pathways, driving uncontrolled proliferation and survival of leukemic blasts.[3][4] The partial inhibition of FLT3 by compound 1r, although a secondary activity, suggests a potential for broader applications or the need for careful evaluation of its effects in contexts where FLT3 signaling is also active.
Caption: Simplified FLT3 signaling pathway.
Conclusion
The 3-substituted 7-fluoro-pyrrolo[3,2-c]pyridine derivative, compound 1r, represents a significant advancement in the development of selective FMS kinase inhibitors. Its high potency and selectivity, coupled with promising cellular activity, position it as a strong candidate for further preclinical and clinical development for the treatment of various cancers and inflammatory disorders. This guide provides a framework for understanding its kinase inhibition profile in comparison to other relevant inhibitors and offers a standardized protocol for its evaluation. The detailed analysis of the underlying signaling pathways further underscores the therapeutic potential of targeting FMS kinase.
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Al-Rashood, S. T., et al. (2019). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic Chemistry, 86, 51-63. [Link]
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A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Functionalization of 3-Bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine
Introduction: The Strategic Importance of the 7-Azaindole Core
The 7-fluoro-1H-pyrrolo[3,2-c]pyridine scaffold, a fluorinated derivative of 7-azaindole, represents a "privileged" structure in modern medicinal chemistry. Its prevalence in kinase inhibitors and other targeted therapeutics stems from its ability to form critical hydrogen bonds with protein active sites, mimicking the purine core of ATP. The targeted functionalization of its 3-position via cross-coupling reactions is a pivotal step in the synthesis of numerous drug candidates, including analogues of the BRAF inhibitor Vemurafenib.[1][2]
However, the successful coupling of the key intermediate, 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine, is not trivial. The molecule's electronic nature—an electron-deficient pyridine ring fused to a π-excessive pyrrole ring—presents distinct challenges for catalysis. The pyridine nitrogen and the fluorine atom withdraw electron density, affecting the kinetics of the crucial oxidative addition step in the catalytic cycle.[3][4] This guide provides a comparative analysis of common palladium catalyst systems, drawing upon experimental data from structurally analogous heterocyclic systems to inform a rational approach to catalyst selection and reaction optimization.
The Catalytic Challenge: Navigating the Electronic Landscape
The primary hurdle in the palladium-catalyzed coupling of 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine is the modulation of the catalyst's electronic and steric properties to achieve efficient oxidative addition and reductive elimination without catalyst deactivation. The substrate itself can act as a ligand, with the pyridine nitrogen potentially coordinating to the palladium center and inhibiting catalysis.[4] Therefore, the choice of ligand is paramount.
Comparative Study 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is the preeminent method for creating C(sp²)-C(sp²) bonds, making it ideal for coupling the 7-azaindole core with various aryl and heteroaryl boronic acids or esters. While direct comparative data for our specific substrate is scarce, a study on the coupling of 5-bromo-1-ethyl-1H-indazole—a structurally similar N-heterocycle—provides an excellent model for catalyst performance.[5][6]
Experimental Data: Catalyst Performance in a Model Suzuki Coupling
The following table summarizes the performance of four common palladium catalysts in the coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid.[6]
| Entry | Catalyst (5 mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 2 | 95 |
| 2 | Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | DME | 80 | 4 | 60 |
| 3 | Pd(PPh₃)₂Cl₂ | PPh₃ | K₂CO₃ | DME | 80 | 10 | 45 |
| 4 | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DME | 80 | 4 | 22 |
Data compiled from studies on a structurally analogous 5-bromo-1-ethyl-1H-indazole system.[5][6]
Analysis and Recommendation
The data unequivocally identifies Pd(dppf)Cl₂ as the superior catalyst for this class of substrate.[5][6] Its high efficiency stems from the unique properties of the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand. The ferrocene backbone provides an optimal bite angle and electron-richness that promotes the reductive elimination step while stabilizing the Pd(0) active species throughout the catalytic cycle, preventing the formation of inactive palladium black. In contrast, catalysts with less robust ligands like triphenylphosphine (PPh₃) show significantly lower activity and yield.[6] While bulky, electron-rich phosphines like tricyclohexylphosphine (PCy₃) show moderate success, the dppf ligand appears to offer the best balance of reactivity and stability for this application.[6]
Workflow: Catalyst Selection for Suzuki Coupling
Caption: Recommended catalyst selection workflow for Suzuki coupling.
Detailed Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for coupling brominated azaindoles.[1][2]
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert argon atmosphere, add 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.5 mmol, 2.5 eq).
-
Catalyst Addition: Add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL).
-
Reaction: Heat the mixture to 80-90°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Comparative Study 2: Buchwald-Hartwig Amination for C-N Bond Formation
For the synthesis of N-aryl or N-alkyl derivatives, the Buchwald-Hartwig amination is the method of choice. This reaction is highly sensitive to the ligand, which must be bulky and electron-rich to facilitate both the oxidative addition and the final C-N reductive elimination.
Catalyst System Performance
Direct comparative tables for this specific substrate are unavailable, but extensive literature on the amination of bromopyridines provides clear guidance.[4][7][8] Systems based on a palladium(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) paired with a sterically hindered biarylphosphine ligand are consistently the most effective.[9][10]
| Catalyst System | Ligand Type | Base | Typical Solvent | Performance on (Hetero)Aryl Bromides |
| Pd₂(dba)₃ / XPhos | Bulky Biarylphosphine | NaOtBu, K₃PO₄ | Toluene, Dioxane | High Yields: Generally effective for challenging substrates, including electron-deficient heterocycles.[9] |
| Pd₂(dba)₃ / (±)-BINAP | Bulky Biarylphosphine | NaOtBu | Toluene | Good Yields: A classic, robust system, though may require higher temperatures than newer generation ligands.[10] |
| Pd(OAc)₂ / SPhos | Bulky Biarylphosphine | K₂CO₃, Cs₂CO₃ | t-Amyl alcohol | High Yields: Palladium acetate is an air-stable precatalyst; effective for a wide range of amines. |
| Pd(dppf)Cl₂ | Ferrocenylphosphine | NaOtBu | Toluene | Moderate Yields: While excellent for Suzuki, it is generally less effective for challenging C-N couplings compared to biarylphosphine ligands.[9] |
Analysis and Recommendation
For the Buchwald-Hartwig amination of 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine, a catalyst system comprising Pd₂(dba)₃ and a bulky biarylphosphine ligand such as XPhos or RuPhos is the recommended starting point. These ligands create a sterically crowded and electron-rich palladium center that promotes the difficult C-N bond-forming reductive elimination step. The use of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is critical for deprotonating the amine coupling partner.[9][10]
Generalized Catalytic Cycle for Cross-Coupling
Caption: Generalized palladium cross-coupling catalytic cycle.
Detailed Experimental Protocol: Representative Buchwald-Hartwig Amination
This protocol is based on standard procedures for the amination of bromopyridines.[7][10]
-
Vessel Preparation: To a flame-dried Schlenk tube, add sodium tert-butoxide (1.4 mmol, 1.4 eq). Add the palladium precatalyst, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd), and the phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%).
-
Reagent Addition: Add the 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine (1.0 mmol, 1.0 eq) and the desired amine (1.2 mmol, 1.2 eq).
-
Reaction Setup: Evacuate the tube and backfill with argon (repeat three times). Add degassed anhydrous toluene (5 mL).
-
Reaction: Seal the tube and heat the mixture in an oil bath at 80-110°C until the starting material is consumed (monitor by TLC or GC analysis).
-
Workup: Cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate and pass through a short plug of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify the crude residue by flash column chromatography to afford the N-substituted product.
Conclusion and Future Outlook
The successful functionalization of 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine is highly dependent on a rational choice of palladium catalyst tailored to the specific transformation.
-
For Suzuki-Miyaura C-C couplings , Pd(dppf)Cl₂ is the catalyst of choice, offering high yields and reaction rates due to the stabilizing effect of the dppf ligand.[5][6]
-
For Buchwald-Hartwig C-N couplings , a combination of a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as XPhos is strongly recommended to overcome the high activation barrier for reductive elimination.[9][10]
While this guide provides robust starting points based on analogous systems, empirical optimization of base, solvent, temperature, and catalyst loading will ultimately be necessary to achieve maximum efficiency for each unique coupling partner.
References
-
Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. National Institutes of Health (NIH). Available at: [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. Available at: [Link]
-
Test reactions for catalyst screening. ResearchGate. Available at: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health (NIH). Available at: [Link]
-
Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. Available at: [Link]
-
Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Royal Society of Chemistry. Available at: [Link]
- Novel processes for the preparation of vemurafenib. Google Patents.
-
Studies of Palladium-Catalyzed Coupling Reactions for Preparation of Hindered 3-Arylpyrroles Relevant to (-)-Rhazinilam and Its Analogues. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. Available at: [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. ResearchGate. Available at: [Link]
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. Available at: [Link]
- Substantially pure vemurafenib and its salts. Google Patents.
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]
-
Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. ACS Publications. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]
-
Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit. MDPI. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]
-
Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. National Institutes of Health (NIH). Available at: [Link]
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health (NIH). Available at: [Link]
-
Palladium-Catalyzed Atom-Economical Synthesis of Pyrroles. Sci-Hub. Available at: [Link]
-
Halogenated-2-pyrones in Sonogashira cross-coupling: limitations, optimisation and consequences for GC analysis of Pd-mediated reactions. Semantic Scholar. Available at: [Link]
-
Synthetic pathway for the key intermediate 4. Reagents and conditions: (i) formic acid, NaOH. ResearchGate. Available at: [Link]
-
FUNCTIONALIZATION OF PYRROLO[2,3-d]PYRIMIDINE BY PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available at: [Link]
-
Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. Available at: [Link]
-
Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study. ACS Publications. Available at: [Link]
-
Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2015075749A1 - Novel processes for the preparation of vemurafenib - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
A Comparative Spectroscopic Guide to 3-Halo-7-Fluoro-1H-pyrrolo[3,2-c]pyridine Isomers
In the landscape of modern drug discovery and materials science, halogenated and fluorinated heterocyclic compounds are of paramount importance. The strategic incorporation of halogen atoms can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The 3-halo-7-fluoro-1H-pyrrolo[3,2-c]pyridine scaffold is a key pharmacophore, and a detailed understanding of the spectroscopic characteristics of its isomers is crucial for unambiguous structural elucidation and quality control in synthetic chemistry.
This guide provides an in-depth comparative analysis of the spectroscopic properties of three key isomers: 3-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine, 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine, and 3-iodo-7-fluoro-1H-pyrrolo[3,2-c]pyridine. As experimental data for these specific compounds is not widely available in the public domain, this guide leverages high-quality computational predictions to provide a reliable framework for their spectroscopic identification and differentiation. The predicted data is contextualized with established principles of NMR and mass spectrometry for halogenated and fluorinated aromatic systems.
Introduction to Spectroscopic Analysis of Halogenated Heterocycles
The introduction of a halogen atom (Cl, Br, I) at the 3-position and a fluorine atom at the 7-position of the 1H-pyrrolo[3,2-c]pyridine core induces distinct electronic and steric effects that manifest in their NMR and mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For the target isomers, we will focus on:
-
¹H NMR: To observe the chemical shifts and coupling patterns of the aromatic protons.
-
¹³C NMR: To identify the chemical shifts of the carbon atoms in the heterocyclic framework, which are sensitive to the electronic effects of the halogen substituents.
-
¹⁹F NMR: To directly observe the fluorine atom, a sensitive probe of its local electronic environment.
Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and offering insights into its structure. The isotopic distribution patterns of chlorine and bromine are particularly informative.
Predicted NMR Spectroscopic Data
The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts for the three isomers. These predictions were generated using advanced computational algorithms that provide a valuable reference for spectral analysis.
¹H NMR Spectroscopy
The ¹H NMR spectra of the three isomers are expected to show signals for the four aromatic protons (H2, H4, H5, and the N-H proton). The chemical shifts of these protons are influenced by the electron-withdrawing nature of the fluorine and the halogen at the 3-position.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton | 3-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine | 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine | 3-iodo-7-fluoro-1H-pyrrolo[3,2-c]pyridine |
| N-H | ~11.5 - 12.0 | ~11.5 - 12.0 | ~11.5 - 12.0 |
| H2 | ~7.8 - 8.0 | ~7.9 - 8.1 | ~8.0 - 8.2 |
| H4 | ~7.4 - 7.6 | ~7.4 - 7.6 | ~7.4 - 7.6 |
| H5 | ~7.0 - 7.2 | ~7.0 - 7.2 | ~7.0 - 7.2 |
Note: These are predicted values and should be used as a guide for experimental data interpretation.
Interpretation:
-
The N-H proton is expected to appear as a broad singlet at a downfield chemical shift due to its acidic nature and potential for hydrogen bonding.
-
The chemical shift of H2 is predicted to shift downfield as the halogen at the adjacent C3 position becomes less electronegative (Cl < Br < I). This is due to the decreasing inductive electron-withdrawing effect and the increasing influence of other factors like magnetic anisotropy.
-
The chemical shifts of H4 and H5 are less affected by the change in the C3-halogen, as they are further away.
¹³C NMR Spectroscopy
The ¹³C NMR spectra will provide key information about the carbon framework. The chemical shift of C3 will be the most indicative of the halogen substituent.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon | 3-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine | 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine | 3-iodo-7-fluoro-1H-pyrrolo[3,2-c]pyridine |
| C2 | ~125 - 128 | ~126 - 129 | ~128 - 131 |
| C3 | ~110 - 113 | ~98 - 102 | ~75 - 80 |
| C3a | ~128 - 131 | ~129 - 132 | ~130 - 133 |
| C4 | ~115 - 118 | ~115 - 118 | ~115 - 118 |
| C5 | ~105 - 108 | ~105 - 108 | ~105 - 108 |
| C7 | ~155 - 158 (d) | ~155 - 158 (d) | ~155 - 158 (d) |
| C7a | ~140 - 143 | ~140 - 143 | ~140 - 143 |
Note: (d) indicates a doublet due to C-F coupling.
Interpretation:
-
The most significant trend is observed for C3 , which is directly bonded to the halogen. The chemical shift moves significantly upfield from the chloro to the iodo isomer. This "heavy atom effect" is a well-documented phenomenon where the large number of electrons in heavier halogens causes increased shielding of the attached carbon nucleus.
-
The C7 carbon, bonded to the fluorine atom, will appear as a doublet due to one-bond C-F coupling (¹JCF), which is typically large (around 240-260 Hz).
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom at the C7 position. The chemical shift of this fluorine is sensitive to the electronic environment of the pyridine ring.
Table 3: Predicted ¹⁹F NMR Chemical Shifts (δ, ppm) relative to CFCl₃
| Isomer | Predicted ¹⁹F Chemical Shift (ppm) |
| 3-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine | ~ -115 to -120 |
| 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine | ~ -114 to -119 |
| 3-iodo-7-fluoro-1H-pyrrolo[3,2-c]pyridine | ~ -113 to -118 |
Interpretation:
-
The ¹⁹F chemical shift is expected to be in a similar region for all three isomers, as the halogen at the C3 position has a relatively small long-range effect on the fluorine at C7. A slight downfield shift might be observed as the halogen becomes less electronegative.
Predicted Mass Spectrometry Data
Mass spectrometry will provide the molecular weight of each isomer and characteristic fragmentation patterns. The isotopic patterns of chlorine and bromine are particularly useful for identification.
Table 4: Predicted Molecular Ion (M⁺) m/z Values and Isotopic Patterns
| Isomer | Molecular Formula | Molecular Weight (Monoisotopic) | Key Isotopic Peaks and Ratios |
| 3-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine | C₇H₄ClFN₂ | 170.01 | M⁺ (¹²C₇¹H₄³⁵Cl¹⁹F¹⁴N₂) at m/z 170M+2 (¹²C₇¹H₄³⁷Cl¹⁹F¹⁴N₂) at m/z 172 (Ratio ~3:1) |
| 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine | C₇H₄BrFN₂ | 213.96 | M⁺ (¹²C₇¹H₄⁷⁹Br¹⁹F¹⁴N₂) at m/z 214M+2 (¹²C₇¹H₄⁸¹Br¹⁹F¹⁴N₂) at m/z 216 (Ratio ~1:1) |
| 3-iodo-7-fluoro-1H-pyrrolo[3,2-c]pyridine | C₇H₄FIN₂ | 261.95 | M⁺ (¹²C₇¹H₄¹²⁷I¹⁹F¹⁴N₂) at m/z 262 |
Interpretation:
-
Isotopic Patterns: The chloro-isomer will exhibit a characteristic M⁺ to M+2 peak ratio of approximately 3:1 due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The bromo-isomer will show an M⁺ to M+2 peak ratio of nearly 1:1 due to the similar abundances of ⁷⁹Br and ⁸¹Br. The iodo-isomer will have a single molecular ion peak as iodine is monoisotopic (¹²⁷I).
-
Fragmentation: Common fragmentation pathways for these compounds are expected to involve the loss of the halogen atom (X•) and subsequent fragmentation of the pyrrolopyridine ring. The initial loss of HCN from the pyrrole ring is also a common fragmentation pathway for such heterocyclic systems.
Experimental Protocols
While experimental data is not presented here, the following provides a general protocol for acquiring high-quality NMR spectra for these types of compounds.
Sample Preparation for NMR Spectroscopy
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for heterocyclic compounds with N-H protons, as it minimizes proton exchange.
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm for ¹H and ¹³C).
NMR Spectrometer Setup and Data Acquisition
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
-
¹⁹F NMR:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
¹⁹F is a high-sensitivity nucleus, so fewer scans are typically needed compared to ¹³C.
-
-
2D NMR: To confirm assignments, consider acquiring 2D NMR spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).
Visualizing the Workflow and Structural Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the key structural features that influence the spectral data.
Caption: General workflow for the spectroscopic analysis of 3-halo-7-fluoro-1H-pyrrolo[3,2-c]pyridine isomers.
Caption: Influence of halogen substitution on the key spectroscopic features.
Conclusion
The spectroscopic comparison of 3-chloro-, 3-bromo-, and 3-iodo-7-fluoro-1H-pyrrolo[3,2-c]pyridine isomers reveals distinct and predictable trends that are invaluable for their differentiation. In NMR spectroscopy, the most significant indicator is the upfield shift of the C3 signal in the ¹³C spectrum with increasing atomic weight of the halogen. In mass spectrometry, the characteristic isotopic patterns for chlorine and bromine provide unambiguous identification. This guide, based on robust computational predictions, serves as a practical resource for researchers in synthetic and medicinal chemistry, facilitating the confident structural assignment of this important class of heterocyclic compounds.
References
- Note: As this guide is based on predicted data and general spectroscopic principles, specific experimental data references are not provided. The following are representative authoritative sources on NMR and MS of organic compounds.
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
ACD/Labs. (n.d.). NMR Prediction. [Link]
-
ChemAxon. (n.d.). NMR Predictor. [Link]
-
Mass Spectrometry of Halogen Compounds. Chemistry LibreTexts. [Link]
The Unseen Influence: A Comparative Guide to the Electronic Effects of Fluorine in Pyrrolo[3,2-c]pyridine Reactions
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the pyrrolo[3,2-c]pyridine scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] The strategic functionalization of this heterocycle is paramount in the quest for novel therapeutics. Among the myriad of substituents available to the synthetic chemist, the humble fluorine atom holds a unique and powerful position. Its subtle yet profound electronic influence can dramatically alter the course of a reaction, dictating reactivity, regioselectivity, and ultimately, the biological profile of the final molecule.
This guide provides an in-depth, comparative analysis of the electronic effects of the fluorine atom on the reactivity of the pyrrolo[3,2-c]pyridine ring system. Moving beyond theoretical principles, we will delve into supporting experimental data to offer a practical framework for researchers engaged in the synthesis and functionalization of these important heterocycles. We will explore how fluorine compares to other common substituents, particularly other halogens, in key synthetic transformations including electrophilic substitution, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions.
The Dual Nature of Fluorine: Inductive Withdrawal vs. Mesomeric Donation
Fluorine's influence on aromatic systems is a classic example of electronic dichotomy. It is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I) through the sigma bond framework. This effect acidifies neighboring C-H bonds and deactivates the aromatic ring towards electrophilic attack. Conversely, through its lone pairs, fluorine can participate in resonance, donating electron density to the pi-system (+M effect). However, due to the poor overlap between the 2p orbital of fluorine and the carbon 2p orbitals of the aromatic ring, this mesomeric effect is significantly weaker than its inductive counterpart. It is this delicate balance between a strong -I and a weak +M effect that governs fluorine's overall impact on reactivity.
| Substituent | Inductive Effect (σI) | Resonance Effect (σR) | Overall Effect (σp) |
| -F | +0.51 | -0.34 | +0.06 |
| -Cl | +0.47 | -0.23 | +0.23 |
| -Br | +0.45 | -0.20 | +0.23 |
| -H | 0.00 | 0.00 | 0.00 |
| -CH3 | -0.04 | -0.13 | -0.17 |
| -NO2 | +0.65 | +0.13 | +0.78 |
Table 1: Hammett Constants for Common Substituents. Data compiled from various sources.
As illustrated in Table 1, the overall Hammett parameter (σp) for fluorine is slightly positive, indicating a net electron-withdrawing effect, albeit a much weaker one than a nitro group. This nuanced electronic profile sets the stage for its unique behavior in chemical reactions.
Electrophilic Aromatic Substitution: A Deactivated Ring with Ortho, Para-Direction
The strong inductive effect of fluorine deactivates the pyrrolo[3,2-c]pyridine ring system towards electrophilic aromatic substitution (SEAr). The electron density of the aromatic pi-system is significantly reduced, making it less susceptible to attack by electrophiles. However, the weak mesomeric effect, which donates electron density primarily to the ortho and para positions, directs incoming electrophiles to these sites.
In the context of the pyrrolo[3,2-c]pyridine ring, the situation is further complicated by the inherent reactivity of the pyrrole and pyridine rings. The pyrrole ring is electron-rich and generally more reactive towards electrophiles than benzene, while the pyridine ring is electron-deficient. Electrophilic attack on the parent pyrrolo[3,2-c]pyridine is expected to occur preferentially on the more electron-rich pyrrole ring.
Comparative Reactivity in Halogenation:
While specific comparative studies on the halogenation of 4-fluoropyrrolo[3,2-c]pyridine are scarce, we can infer the expected outcome from the general principles of electrophilic substitution on halogenated pyridines. The fluorine atom at the 4-position will deactivate the pyridine ring towards electrophilic attack.
Experimental Protocol: Electrophilic Bromination of a Pyrrolo[3,2-c]pyridine Derivative
The following protocol describes a general procedure for the bromination of a pyrrolo[3,2-c]pyridine, which can be adapted for comparative studies with a fluorinated analogue.
Materials:
-
1H-Pyrrolo[3,2-c]pyridine derivative (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the 1H-pyrrolo[3,2-c]pyridine derivative in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (NBS) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
NBS as Brominating Agent: NBS is a mild and selective source of electrophilic bromine, reducing the risk of over-halogenation and side reactions.
-
DMF as Solvent: DMF is a polar aprotic solvent that can solubilize the reactants and facilitate the ionic mechanism of electrophilic bromination.
-
Low Temperature: The reaction is initiated at 0 °C to control the exothermicity and improve the regioselectivity of the bromination.
Nucleophilic Aromatic Substitution: Fluorine as an Excellent Leaving Group
In stark contrast to its deactivating role in electrophilic substitution, the strong electron-withdrawing nature of fluorine makes the pyrrolo[3,2-c]pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when the fluorine is located at the 2- or 4-positions of the pyridine ring. The fluorine atom polarizes the C-F bond, making the carbon atom highly electrophilic and prone to attack by nucleophiles. Furthermore, the fluoride ion is an excellent leaving group.
Comparison with Other Halogens:
In SNAr reactions, the reactivity of halopyridines generally follows the order F > Cl > Br > I. This is because the rate-determining step is typically the nucleophilic attack on the carbon atom, which is most electrophilic when attached to the highly electronegative fluorine.
Illustrative Example: Amination of 4-Halopyrrolo[3,2-c]pyridines
Experimental Protocol: Buchwald-Hartwig Amination of a 4-Halopyrrolo[3,2-c]pyridine
This protocol provides a general method for the palladium-catalyzed amination of a 4-halopyrrolo[3,2-c]pyridine, a powerful alternative to traditional SNAr.
Materials:
-
4-Halo-1H-pyrrolo[3,2-c]pyridine (e.g., 4-chloro or 4-bromo derivative) (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs2CO3) (1.5 equiv)
-
Anhydrous toluene or dioxane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the 4-halo-1H-pyrrolo[3,2-c]pyridine, amine, cesium carbonate, palladium(II) acetate, and Xantphos.
-
Add the anhydrous solvent and degas the mixture with a stream of nitrogen or argon for 15 minutes.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The combination of a palladium source and a bulky, electron-rich phosphine ligand like Xantphos is crucial for facilitating the catalytic cycle of the Buchwald-Hartwig amination.
-
Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in promoting the deprotonation of the amine and facilitating the catalytic cycle.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere to prevent catalyst deactivation.
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halogens
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are indispensable tools for C-C and C-N bond formation. The reactivity of the halide in these reactions is a critical factor, with the general trend being I > Br > Cl >> F. The C-F bond is typically the strongest and least reactive in oxidative addition to the palladium catalyst.
Suzuki-Miyaura Coupling: Comparing Fluoro- and Chloro-Substituents
While the C-F bond is generally unreactive in Suzuki couplings, recent advances in catalyst design have enabled the use of aryl fluorides as coupling partners. However, for the pyrrolo[3,2-c]pyridine system, chloro- and bromo-derivatives remain the more common and reactive substrates.
A study on the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine demonstrated efficient coupling with various boronic acids using a palladium/XPhos catalyst system.[3] While a direct comparison with a fluorinated analog was not performed, it is expected that the chloro-derivative would be significantly more reactive under standard conditions.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Directed Ortho-Metalation: Fluorine as a Powerful Directing Group
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. The reaction involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent. Fluorine has been shown to be a potent, albeit unconventional, DMG.[4] Its strong inductive effect acidifies the ortho-protons, facilitating their removal by the base.
Comparison with Other Directing Groups:
While traditional DMGs like amides and ethers are highly effective, the ability of fluorine to act as a directing group offers a unique advantage, as it can be subsequently displaced via nucleophilic aromatic substitution, allowing for a diverse range of functionalizations.
Figure 2: General workflow for directed ortho-metalation of a fluorinated pyrrolo[3,2-c]pyridine.
Conclusion: A Versatile Tool for the Medicinal Chemist
The electronic effects of the fluorine atom on the pyrrolo[3,2-c]pyridine ring system are both profound and multifaceted. Its strong inductive electron withdrawal deactivates the ring towards electrophilic attack but powerfully activates it for nucleophilic aromatic substitution, particularly at the 4-position. While its utility in palladium-catalyzed cross-coupling reactions is limited compared to its heavier halogen counterparts, its ability to act as a directing group in ortho-metalation opens up unique avenues for regioselective functionalization.
Understanding the dual electronic nature of fluorine and its context-dependent influence on reactivity is crucial for any researcher working with fluorinated pyrrolo[3,2-c]pyridines. By carefully considering the reaction type and the desired outcome, the fluorine atom can be leveraged as a powerful strategic tool to guide synthetic transformations and ultimately, to accelerate the discovery of new and improved therapeutic agents.
References
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). Pharmaceuticals, 14(4), 354. [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). Pharmaceuticals (Basel, Switzerland), 14(4). [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI. [Link]
-
Preparation of nitropyridines by nitration of pyridines with nitric acid. (2024). Reddit. [Link]
-
A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. (2019). Organic & Biomolecular Chemistry, 17(3), 563–569. [Link]
-
Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Senshu University. [Link]
-
Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (2018). ResearchGate. [Link]
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Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). Taylor & Francis Online. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). Taylor & Francis Online. [Link]
-
3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. (n.d.). ChemRxiv. [Link]
-
Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. (n.d.). ResearchGate. [Link]
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A Comparative Guide to the Efficacy of Boronic Acids in Suzuki Coupling with 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, particularly within the pharmaceutical and materials science sectors.[1][2] Its unparalleled ability to forge carbon-carbon bonds with high functional group tolerance and stereospecificity has made it an indispensable tool in the synthesis of complex molecules.[3][4] This guide focuses on the application of this powerful reaction to a specific and pharmaceutically relevant heterocyclic scaffold: 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine. As a derivative of 7-azaindole, this core is a privileged structure found in numerous biologically active compounds, making the efficient diversification at its 3-position a critical objective for medicinal chemists.[5][6]
This document provides an in-depth comparison of the efficacy of various boronic acids in Suzuki coupling with this substrate. We will delve into the mechanistic underpinnings of the reaction, present comparative experimental data, and offer detailed protocols to empower researchers in drug development and chemical synthesis to make informed decisions and optimize their synthetic strategies.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of a Suzuki coupling is intrinsically linked to the smooth progression of its catalytic cycle. Understanding these fundamental steps is crucial for troubleshooting and optimizing reaction conditions. The generally accepted mechanism involves a palladium catalyst cycling through three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine, forming a Pd(II) intermediate. The electron-deficient nature of the pyridine ring can facilitate this step.[2]
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide. The choice of base is critical for this step, as it forms a boronate species that is more nucleophilic and poised for transfer.[7][8]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, regenerating the active Pd(0) catalyst and forming the desired C-C bond.[2][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Efficacy of Boronic Acids
The choice of the boronic acid coupling partner is paramount and significantly influences reaction yield and purity. The electronic and steric properties of the boronic acid dictate its reactivity and stability. Below, we compare different classes of boronic acids based on data from couplings with 7-azaindole and related heteroaryl systems.
Arylboronic Acids: The Workhorse Reagents
Arylboronic acids are the most common coupling partners. Their efficacy is modulated by the substituents on the aromatic ring.
-
Electron-Donating Groups (EDGs): Arylboronic acids featuring EDGs (e.g., -CH₃, -OCH₃) are generally excellent coupling partners. The increased electron density on the aromatic ring facilitates the transmetalation step. For instance, couplings with p-tolylboronic acid and p-methoxyphenylboronic acid on 7-azaindole scaffolds consistently provide high yields.[9]
-
Electron-Withdrawing Groups (EWGs): While still highly effective, arylboronic acids with EWGs (e.g., -F, -CF₃) can sometimes present challenges.[9] These boronic acids are more susceptible to a side reaction known as protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[10] Despite this, successful couplings are frequently achieved, often requiring careful optimization of the base and solvent system.
-
Steric Hindrance: Ortho-substituted arylboronic acids can impede the reaction due to steric clash, which can slow down the transmetalation step.[5] Achieving high yields with these substrates may necessitate higher catalyst loadings, more active phosphine ligands (e.g., SPhos, RuPhos), or elevated temperatures.
Heteroarylboronic Acids: Expanding Chemical Space
Coupling with heteroarylboronic acids is essential for generating novel pharmaceutical candidates. However, they can be more challenging than their aryl counterparts.
-
π-Rich Heterocycles (e.g., Thiophene, Furan): These are generally good coupling partners, though the C-B bond can be labile.
-
π-Deficient Heterocycles (e.g., Pyridine): Pyridylboronic acids can be problematic. The Lewis basic nitrogen atom can coordinate to the palladium catalyst, potentially inhibiting its activity.[11] This issue can often be mitigated by using specific ligands, anhydrous conditions, or by employing more stable boronate esters.[11][12] Copper(I) co-catalysis has also been shown to facilitate difficult couplings involving electron-deficient heterocyclic boronates.[13]
Boronic Esters: Enhancing Stability and Scope
To overcome the inherent instability of some boronic acids, boronate esters, such as pinacol or MIDA esters, are frequently used.
-
Pinacol Boronate Esters: These are more stable to air and moisture than the corresponding boronic acids, have better solubility in organic solvents, and are less prone to protodeboronation.[14] They are excellent coupling partners, often providing higher and more reproducible yields, especially for sensitive substrates.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates offer exceptional stability, allowing them to be inert to purification techniques like silica gel chromatography. The boronic acid is slowly released under the basic reaction conditions, which can be advantageous for complex syntheses.
Data Summary: Representative Yields in Suzuki Couplings
The following table summarizes typical yields obtained for the Suzuki coupling of various boronic acids with bromo-7-azaindole derivatives, providing a benchmark for expected efficacy with 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine.
| Boronic Acid/Ester | Coupling Partner | Product Structure | Representative Yield (%) | Reference |
| Phenylboronic acid | 6-bromo-1H-pyrrolo[3,2-c]pyridine derivative | 6-phenyl-1H-pyrrolo[3,2-c]pyridine derivative | 85-95% | [9][15] |
| 4-Methylphenylboronic acid | 6-bromo-1H-pyrrolo[3,2-c]pyridine derivative | 6-(p-tolyl)-1H-pyrrolo[3,2-c]pyridine derivative | 89% | [9] |
| 4-Methoxyphenylboronic acid | 6-bromo-1H-pyrrolo[3,2-c]pyridine derivative | 6-(4-methoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivative | 93% | [9] |
| 4-Fluorophenylboronic acid | 6-bromo-1H-pyrrolo[3,2-c]pyridine derivative | 6-(4-fluorophenyl)-1H-pyrrolo[3,2-c]pyridine derivative | 79% | [9] |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | 6-bromo-1H-pyrrolo[3,2-c]pyridine derivative | 6-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrrolo[3,2-c]pyridine derivative | 67% | [9] |
| Thiophen-2-ylboronic acid | 2-Bromopyridine | 2-(Thiophen-2-yl)pyridine | 10-32% | [16] |
| Pyridin-4-ylboronic acid | 1-Bromo-2-fluorobenzene | 4-(2-Fluorophenyl)pyridine | ~90% (initial) | [17] |
| Benzylboronic acid pinacol ester | 2-Bromoaniline derivative | 2-Benzylaniline derivative | 95% | [4] |
Note: Yields are highly dependent on the specific substrate, catalyst, ligand, base, and solvent system employed.
Experimental Protocol: A General Procedure for Suzuki Coupling
This protocol provides a reliable starting point for the Suzuki coupling of 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine. Optimization may be required for specific boronic acids.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and condenser, add 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine (1.0 equiv.), the desired boronic acid or boronate ester (1.2–1.5 equiv.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2–5 mol%).
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.[15][17]
-
Reaction: Heat the mixture to the desired temperature (typically 80–100 °C) with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine to remove the inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired product.
Conclusion
The Suzuki-Miyaura coupling is a robust and versatile method for the functionalization of the 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine core. The efficacy of the reaction is highly dependent on the nature of the boronic acid coupling partner. While arylboronic acids with electron-donating or neutral substituents generally provide excellent yields, electron-deficient and sterically hindered variants may require more tailored conditions. For challenging substrates, particularly π-deficient heteroarylboronic acids, the use of more stable boronate esters, advanced catalyst systems, or alternative protocols may be necessary to achieve optimal results. This guide provides the foundational knowledge and practical data to assist researchers in navigating these choices, ultimately accelerating the discovery and development of novel chemical entities.
References
-
2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019, June 5). Chemistry LibreTexts. [Link]
-
Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. (2022, October 21). RSC Publishing. [Link]
-
Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection. (n.d.). PubMed. [Link]
-
Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. (2009, January 15). PubMed. [Link]
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023, February 22). ACS Omega. [Link]
-
Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. (n.d.). Indian Academy of Sciences. [Link]
-
Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. (n.d.). OUCI. [Link]
-
Integration of Proximal Alkoxide and Lewis Acidic Cations To Boost Nickel-Catalyzed Borylation. (2026, January 9). American Chemical Society. [Link]
-
Help needed with unreproducible Suzuki coupling : r/Chempros. (2023, December 20). Reddit. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC - NIH. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Boronic acids and boronic acid esters used in the Suzuki couplings with 4. (n.d.). ResearchGate. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). NIH. [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (n.d.). PMC - NIH. [Link]
-
Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. (2025, August 6). ResearchGate. [Link]
-
Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. (n.d.). ResearchGate. [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (n.d.). Bentham Science. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... (n.d.). ResearchGate. [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024, January 14). PMC - NIH. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). NIH. [Link]
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- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
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- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. reddit.com [reddit.com]
A Comparative Benchmarking Guide to the Synthesis of 3-amino-7-fluoro-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic synthesis of novel heterocyclic scaffolds is paramount to the discovery of new therapeutic agents. The 3-amino-7-fluoro-1H-pyrrolo[3,2-c]pyridine core, a fluorinated 5-azaindole derivative, represents a privileged pharmacophore with significant potential in drug development. This guide provides a comprehensive technical comparison of established and emerging synthetic routes to this valuable compound, offering field-proven insights and detailed experimental protocols to inform rational synthesis design and optimization.
Introduction to the 3-amino-7-fluoro-1H-pyrrolo[3,2-c]pyridine Scaffold
The fusion of a pyrrole ring to a pyridine core to form the pyrrolo[3,2-c]pyridine (5-azaindole) system creates a unique electronic architecture that is attractive for molecular recognition by biological targets. The introduction of a fluorine atom at the 7-position can enhance metabolic stability, binding affinity, and bioavailability. Furthermore, the 3-amino group provides a key vector for further functionalization and interaction with biological macromolecules. The confluence of these structural features makes 3-amino-7-fluoro-1H-pyrrolo[3,2-c]pyridine a highly sought-after building block in drug discovery programs.
This guide will benchmark three primary synthetic strategies for the construction of this target molecule, each commencing from the commercially available precursor, 7-fluoro-1H-pyrrolo[3,2-c]pyridine. The methodologies under evaluation are:
-
Electrophilic Nitration followed by Reduction: A classical and cost-effective approach.
-
Halogenation and Buchwald-Hartwig Amination: A modern, versatile, and highly efficient cross-coupling strategy.
-
Directed C3-Formylation, Oximation, and Reduction: A regioselective functionalization pathway.
Each method will be assessed based on key performance indicators including overall yield, scalability, reagent availability and cost, safety considerations, and operational simplicity.
Comparative Analysis of Synthetic Methodologies
The selection of an optimal synthetic route is a multifactorial decision, balancing efficiency with practicality. The following table provides a high-level comparison of the three benchmarked methods.
| Parameter | Method 1: Nitration-Reduction | Method 2: Buchwald-Hartwig Amination | Method 3: Formylation-Oximation-Reduction |
| Overall Yield | Moderate | High | Moderate to High |
| Scalability | High | Moderate to High | Moderate |
| Reagent Cost | Low | High | Moderate |
| Safety Concerns | Use of strong acids and nitrating agents; catalytic hydrogenation | Handling of palladium catalysts and phosphine ligands | Use of strong bases and reducing agents |
| Regioselectivity | Good | Excellent | Excellent |
| Substrate Scope | Limited by electronic nature of the starting material | Broad | Good |
Method 1: Electrophilic Nitration and Subsequent Reduction
This classical two-step approach leverages the inherent reactivity of the pyrrole ring towards electrophilic substitution. The electron-rich nature of the pyrrole moiety directs the nitration to the C3 position. Subsequent reduction of the nitro group furnishes the desired amine.
Scientific Rationale
The choice of nitrating agent and reaction conditions is critical to achieve high regioselectivity and avoid over-nitration or degradation of the starting material. A mild nitrating agent such as nitric acid in sulfuric acid at low temperatures is typically employed. The subsequent reduction of the nitro group is a well-established transformation, with catalytic hydrogenation using palladium on carbon (Pd/C) being a clean and efficient method.
Experimental Protocol
Step 1: Synthesis of 7-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine
A solution of 7-fluoro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in concentrated sulfuric acid is cooled to 0 °C. A solution of nitric acid (1.1 eq) in sulfuric acid is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 1-2 hours and then carefully quenched by pouring onto ice. The precipitated product is collected by filtration, washed with water, and dried.
Step 2: Synthesis of 3-amino-7-fluoro-1H-pyrrolo[3,2-c]pyridine
7-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) is dissolved in ethanol or ethyl acetate. A catalytic amount of 10% Pd/C (5-10 mol%) is added. The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC or LC-MS). The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.
Workflow Diagram
Caption: Nitration-Reduction Pathway
Method 2: Halogenation and Buchwald-Hartwig Amination
This modern approach relies on the highly efficient and versatile palladium-catalyzed Buchwald-Hartwig amination reaction.[1] This method involves the initial regioselective halogenation of the 7-fluoro-1H-pyrrolo[3,2-c]pyridine at the C3 position, followed by a cross-coupling reaction with an ammonia equivalent or a protected amine.
Scientific Rationale
The C3 position of the pyrrolo[3,2-c]pyridine core can be selectively halogenated using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). The resulting 3-halo-7-fluoro-1H-pyrrolo[3,2-c]pyridine is an excellent substrate for the Buchwald-Hartwig amination. This palladium-catalyzed reaction allows for the formation of a C-N bond under relatively mild conditions with high functional group tolerance. The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields and reaction rates.[2]
Experimental Protocol
Step 1: Synthesis of 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine
To a solution of 7-fluoro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in a suitable solvent such as DMF or THF, N-bromosuccinimide (1.05 eq) is added portion-wise at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude product, which is purified by column chromatography.
Step 2: Synthesis of 3-amino-7-fluoro-1H-pyrrolo[3,2-c]pyridine
A mixture of 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine (1.0 eq), a palladium precursor such as Pd2(dba)3 (2-5 mol%), a suitable phosphine ligand like Xantphos or BrettPhos (4-10 mol%), and a base such as sodium tert-butoxide or cesium carbonate (1.5-2.0 eq) is assembled in a dry reaction vessel under an inert atmosphere. A solution of an ammonia surrogate, such as benzophenone imine, or a protected amine like Boc-amine in a dry solvent (e.g., toluene or dioxane) is added. The reaction mixture is heated until the starting material is consumed. After cooling, the reaction is worked up, and the protecting group (if any) is removed under appropriate conditions to yield the final product.
Workflow Diagram
Caption: Buchwald-Hartwig Amination Pathway
Method 3: Directed C3-Formylation, Oximation, and Reduction
This multi-step sequence offers a highly regioselective route to the target amine by first introducing a carbonyl group at the C3 position, which is then converted to the amine.
Scientific Rationale
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles, providing excellent regioselectivity for the C3 position of the pyrrolo[3,2-c]pyridine core. The resulting aldehyde can then be converted to an oxime by reaction with hydroxylamine. Subsequent reduction of the oxime, for instance with zinc in acetic acid or by catalytic hydrogenation, yields the desired 3-aminomethyl group, which upon hydrolysis of the formyl protecting group, if any, gives the final product.
Experimental Protocol
Step 1: Synthesis of 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
To a solution of phosphorus oxychloride (1.5 eq) in DMF at 0 °C, a solution of 7-fluoro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in DMF is added dropwise. The reaction is then heated to 80-90 °C for several hours. After cooling, the reaction mixture is poured into ice water and neutralized with a base to precipitate the product. The solid is collected, washed, and dried.
Step 2: Synthesis of 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde oxime
A mixture of the aldehyde (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and a base such as sodium acetate in ethanol is heated at reflux until the reaction is complete. The solvent is removed, and the residue is partitioned between water and an organic solvent to isolate the oxime.
Step 3: Synthesis of 3-amino-7-fluoro-1H-pyrrolo[3,2-c]pyridine
The oxime (1.0 eq) is dissolved in acetic acid, and zinc dust (excess) is added portion-wise. The reaction is stirred at room temperature until the reduction is complete. The excess zinc is filtered off, and the filtrate is concentrated. The residue is basified and extracted with an organic solvent to afford the crude amine, which is then purified.
Workflow Diagram
Caption: Formylation-Oximation-Reduction Pathway
Conclusion and Recommendations
The synthesis of 3-amino-7-fluoro-1H-pyrrolo[3,2-c]pyridine can be successfully achieved through multiple synthetic strategies.
-
The Nitration-Reduction method is the most cost-effective and straightforward for large-scale synthesis, provided that the potential safety hazards associated with nitrating agents are appropriately managed.
-
The Buchwald-Hartwig Amination offers the highest yields and broadest substrate scope, making it an excellent choice for medicinal chemistry applications where rapid access to analogs is required, despite the higher cost of reagents.
-
The Formylation-Oximation-Reduction pathway provides a reliable and highly regioselective alternative, particularly when direct nitration or halogenation proves problematic.
The ultimate choice of synthetic route will depend on the specific requirements of the research or development program, including scale, cost, available equipment, and the need for analog synthesis. This guide provides the necessary data and protocols to make an informed decision and to facilitate the efficient synthesis of this important heterocyclic building block.
References
- Buchwald, S. L., & Hartwig, J. F. (2008). Buchwald-Hartwig amination. Accounts of chemical research, 41(11), 1461-1473.
- El-Gamal, M. I., & Oh, C. H. (2018). Pyrrolo[3,2-c] pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1160–1166.
- Hojnik, C. (2016). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines (Master's thesis, Graz).
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C− N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914-15917.
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Safety Operating Guide
Comprehensive Safety and Handling Guide for 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine
This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals handling 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine. Given that specific toxicological data for this compound is not extensively published, this document is grounded in the precautionary principle, treating the substance with the high degree of caution afforded to novel chemical entities and structurally related hazardous compounds.
Hazard Identification and Risk Assessment: An Evidence-Based Approach
The toxicological properties of 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine have not been fully investigated. Therefore, a risk assessment must be derived from its chemical structure and the known hazards of analogous compounds.
-
Halogenated Heterocyclic Core : The molecule is a pyrrolopyridine, a class of nitrogen-containing heterocyclic compounds often exhibiting biological activity. The presence of both bromine and fluorine (halogens) increases the potential for toxicity. Halogenated organic compounds can be persistent in the environment and may present unique metabolic and toxicological profiles.
-
Inferred Hazards : Based on safety data for structurally similar compounds such as 3-bromopyridine, 3-bromo-1H-pyrrolo[2,3-b]pyridine, and other halogenated pyridines, it is prudent to assume this compound may be:
All handling of this compound must be conducted under the assumption that it is hazardous. A laboratory-specific Chemical Hygiene Plan (CHP) is required by the Occupational Safety and Health Administration (OSHA) and must be reviewed before work begins[5][6][7].
Personal Protective Equipment (PPE): Your Primary Barrier to Exposure
A multi-layered PPE approach is mandatory to minimize exposure. The selection of PPE must be based on a thorough risk assessment of the procedures to be performed[8].
| Task | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Receiving & Unpacking | Lab Coat | Nitrile or Neoprene Gloves | Safety Glasses with Side Shields | N95 Respirator (if unpacking outside a fume hood where package damage is possible)[9] |
| Weighing & Aliquoting (Solid) | Lab Coat | Double-gloving with Nitrile or Neoprene Gloves | Chemical Splash Goggles | Mandatory use within a certified Chemical Fume Hood or Ventilated Balance Enclosure |
| Solution Preparation & Transfer | Chemical-Resistant Apron over Lab Coat[10] | Double-gloving with Nitrile or Neoprene Gloves | Chemical Splash Goggles and Face Shield | Mandatory use within a certified Chemical Fume Hood |
| Reaction Workup & Purification | Chemical-Resistant Apron over Lab Coat | Double-gloving with Nitrile or Neoprene Gloves | Chemical Splash Goggles and Face Shield | Mandatory use within a certified Chemical Fume Hood |
| Waste Handling & Disposal | Lab Coat | Heavy-duty Nitrile or Neoprene Gloves | Chemical Splash Goggles | Mandatory use within a certified Chemical Fume Hood |
-
Glove Selection : Always use chemical-resistant gloves. Nitrile gloves offer good protection against a range of chemicals, but for prolonged handling or when working with solvents, neoprene or other more resistant materials should be considered[8]. Check the manufacturer's compatibility chart. Never use latex gloves for chemical protection[8].
-
Clothing : Wear long pants and closed-toe shoes at all times in the laboratory.
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, step-by-step protocol is critical for minimizing risk.
Pre-Operational Checklist
-
Review Documentation : Read and understand this guide and the laboratory's specific Chemical Hygiene Plan[6].
-
Verify Engineering Controls : Confirm that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).
-
Assemble Materials : Ensure all necessary PPE, spill cleanup materials (inert absorbent like sand or vermiculite), and waste containers are readily accessible before retrieving the chemical.
-
Work Area Preparation : The fume hood sash should be kept as low as possible. The work area must be clean and uncluttered.
Handling and Experimental Workflow
Emergency Procedures
Immediate and correct response to an exposure is critical.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4][11].
-
Skin Contact : Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops[2][11].
-
Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, begin artificial respiration. Seek immediate medical attention[2][4].
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention[2][11].
-
Spill Response :
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is small and contained within the fume hood, wear appropriate PPE, cover the spill with an inert absorbent material, and scoop the mixture into a labeled, sealed container for hazardous waste disposal.
-
For large spills, or any spill outside of a fume hood, evacuate the laboratory, close the door, and contact your institution's Environmental Health & Safety (EHS) department immediately.
-
Decontamination and Disposal Plan
Proper disposal is a legal and ethical requirement to protect personnel and the environment.
Decontamination
-
All glassware and equipment must be decontaminated. Rinse surfaces three times with an appropriate solvent (e.g., ethanol or acetone). Collect the rinsate as halogenated organic waste.
-
Wipe down the interior surfaces of the fume hood and any contaminated equipment with a suitable solvent and absorbent pads. Dispose of the pads as hazardous waste.
Waste Disposal
-
Segregation is Key : 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine is a halogenated organic compound . It must be collected in a designated hazardous waste container for halogenated organics[12].
-
NEVER mix halogenated waste with non-halogenated waste[12].
-
NEVER dispose of this chemical down the sink or in regular trash[12].
-
Container and Labeling : Use a compatible, tightly sealed waste container. The label must clearly state "Hazardous Waste," list the full chemical name and approximate concentrations of all contents, and display the appropriate hazard pictograms.
-
Final Disposal : Waste must be disposed of through your institution's EHS program, typically via high-temperature incineration at a licensed facility[13].
References
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Chemical Safety Guidelines . (n.d.). The University of New Mexico. Retrieved from [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard . (n.d.). MasterControl. Retrieved from [Link]
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Laboratory Safety Guidance . (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response. Retrieved from [Link]
-
Laboratory Safety and Chemical Hygiene Plan . (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories . (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Bromine water - disposal . (n.d.). Chemtalk - #1 Science Forum For Lab Technicians. Retrieved from [Link]
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Bromination Process For Disposal Of Spilled Hazardous Materials . (1983, December). U.S. Environmental Protection Agency. Retrieved from [Link]
- Method For Removing Halogens From An Aromatic Compound. (2013, May 2). Google Patents.
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Personal Protective Equipment: Selecting the Right PPE for Pesticide Use . (n.d.). Oregon OSHA. Retrieved from [Link]
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Personal Protective Equipment (PPEs)- Safety Guideline . (2019, March 5). PharmaState Academy. Retrieved from [Link]
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Simultaneous Degradation, Dehalogenation, and Detoxification of Halogenated Antibiotics by Carbon Dioxide Radical Anions . (n.d.). ScienceDirect. Retrieved from [Link]
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UNIT 7: Personal Protective Equipment . (n.d.). University of Hawaii at Manoa. Retrieved from [Link]
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8 Types of PPE to Wear When Compounding Hazardous Drugs . (2022, October 6). Provista. Retrieved from [Link]
-
Lab Safety Equipment & PPE . (n.d.). ChemTalk. Retrieved from [Link]
-
Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method . (2023, January 31). National Institutes of Health. Retrieved from [Link]
-
Safety Data Sheet: 3-Bromo-1H-pyrrolo[2,3-b]pyridine . (2025, July 13). Angene Chemical. Retrieved from [Link]
-
Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant . (n.d.). ACS Publications. Retrieved from [Link]
-
Removing Halogenated Organic Compounds: A Guide to Solutions . (n.d.). Desotec. Retrieved from [Link]
-
3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine . (n.d.). Beijing Innochem. Retrieved from [Link]
-
Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 . (n.d.). National Institutes of Health. Retrieved from [Link]
-
Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent . (n.d.). ResearchGate. Retrieved from [Link]
-
6-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridine . (n.d.). PubChem. Retrieved from [Link]
-
3-bromo-7-chloro-1H-pyrrolo(3,2-b)pyridine . (n.d.). PubChem. Retrieved from [Link]
-
MSDS of 7-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridine . (n.d.). Capot Chemical. Retrieved from [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities . (2024, January 14). National Institutes of Health. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
